molecular formula C19H20FNO B1359469 2-Fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-29-6

2-Fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1359469
CAS No.: 898775-29-6
M. Wt: 297.4 g/mol
InChI Key: KPSZNZQNDRJODV-UHFFFAOYSA-N
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Description

2-Fluoro-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H20FNO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZNZQNDRJODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642702
Record name (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-29-6
Record name Methanone, (2-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-4'-piperidinomethyl benzophenone" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4'-piperidinomethyl benzophenone

Introduction: The Strategic Importance of Fluorinated Benzophenones

The benzophenone framework is a privileged scaffold in medicinal chemistry and materials science, serving as a core structural motif in a multitude of biologically active compounds and functional materials.[1] Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly altering a molecule's physicochemical and biological properties.[1] Strategic fluorination can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[1]

This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-Fluoro-4'-piperidinomethyl benzophenone, a molecule that combines the benzophenone core, a strategically placed fluorine atom, and a piperidinomethyl group, a common feature in pharmacologically active agents. We will delve into the causal reasoning behind the selected synthetic methodology, provide detailed, field-tested protocols, and outline a multi-technique approach for its unambiguous structural characterization.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of an unsymmetrical diaryl ketone such as 2-Fluoro-4'-piperidinomethyl benzophenone requires a carefully planned approach to ensure regiochemical control and compatibility with the functional groups present. A multi-step synthesis commencing with a Friedel-Crafts acylation is the most reliable and scalable method.

The chosen three-step pathway is as follows:

  • Friedel-Crafts Acylation: Construction of the benzophenone core by reacting 2-fluorobenzoyl chloride with toluene. This establishes the C-C bond between the two aromatic rings.

  • Radical Halogenation: Selective functionalization of the benzylic methyl group via free-radical bromination to create a reactive intermediate.

  • Nucleophilic Substitution: Introduction of the piperidine moiety by reacting the brominated intermediate with piperidine to yield the final product.

This strategy is superior to alternatives, such as a direct Mannich-type aminomethylation on a pre-formed 2-fluorobenzophenone, which would likely suffer from poor regioselectivity and side reactions.[2][3] Similarly, beginning with a piperidinomethyl-substituted aromatic ring is ill-advised, as the basic nitrogen atom would interfere with the Lewis acid catalyst required for the Friedel-Crafts reaction.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution start1 2-Fluorobenzoyl Chloride + Toluene reagent1 AlCl₃ (Lewis Acid) DCM (Solvent) start1->reagent1 product1 2-Fluoro-4'-methylbenzophenone reagent1->product1 reagent2 N-Bromosuccinimide (NBS) AIBN (Initiator) CCl₄ (Solvent) product1->reagent2 product1->reagent2 product2 2-Fluoro-4'-(bromomethyl)benzophenone reagent2->product2 reagent3 Piperidine K₂CO₃ (Base) Acetonitrile (Solvent) product2->reagent3 product2->reagent3 product3 2-Fluoro-4'-piperidinomethyl benzophenone (Final Product) reagent3->product3

Caption: Overall synthetic workflow for 2-Fluoro-4'-piperidinomethyl benzophenone.

Part 2: Validated Experimental Protocols

The following protocols are designed for clarity, reproducibility, and safety. All operations should be conducted in a well-ventilated fume hood.

Protocol 2.1: Synthesis of 2-Fluoro-4'-methylbenzophenone (Friedel-Crafts Acylation)

This electrophilic aromatic substitution reaction uses aluminum chloride (AlCl₃) as a Lewis acid to generate a potent acylium ion electrophile from 2-fluorobenzoyl chloride.[4][5] Toluene acts as the nucleophilic aromatic ring, with the methyl group directing acylation primarily to the para position due to steric hindrance at the ortho positions.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 5 mL/mmol AlCl₃).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add toluene (1.5 eq) dropwise to the suspension.

  • Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly pouring it over crushed ice with concentrated HCl (1 mL/g AlCl₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from ethanol to yield the product as a white solid.

Protocol 2.2: Synthesis of 2-Fluoro-4'-(bromomethyl)benzophenone (Benzylic Bromination)

This step utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction, which selectively occurs at the benzylic position due to the stability of the resulting benzylic radical.

Methodology:

  • In a round-bottom flask, dissolve 2-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. Irradiation with a UV lamp can accelerate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude brominated product, which can often be used in the next step without further purification.

Protocol 2.3: Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone (Nucleophilic Substitution)

This is a standard Sₙ2 reaction where the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide from the benzylic carbon. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.

Methodology:

  • Dissolve 2-fluoro-4'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile.

  • Add piperidine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the final product by column chromatography on silica gel to obtain 2-Fluoro-4'-piperidinomethyl benzophenone as a pure solid.

Part 3: Comprehensive Structural Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.[1]

  • ¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and neighboring protons. Key signals include distinct multiplets for the aromatic protons, a characteristic singlet for the benzylic methylene (-CH₂-) protons, and several signals corresponding to the non-equivalent protons of the piperidine ring.[1]

  • ¹³C NMR Spectroscopy: This spectrum reveals all unique carbon environments. The carbonyl carbon signal appears significantly downfield. Aromatic carbons will show characteristic shifts, with those near the fluorine atom exhibiting splitting (C-F coupling).[1]

  • ¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is highly informative. A single resonance is expected, and its chemical shift is indicative of the fluorine's electronic environment on the benzophenone core.[1][6]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Aromatic H (fluoro-ring)7.1 - 7.8 (m)115 - 165 (d, J_CF)-110 to -120 (s)
Aromatic H (piperidino-ring)7.3 - 7.7 (m)128 - 145N/A
Carbonyl C=ON/A~195N/A
Benzylic -CH₂-~3.5 (s)~63N/A
Piperidine -CH₂- (α to N)~2.4 (m)~54N/A
Piperidine -CH₂- (β, γ to N)~1.4 - 1.6 (m)~24, ~26N/A
Table 1: Predicted NMR Data for 2-Fluoro-4'-piperidinomethyl benzophenone. Data is compiled from typical values and specific predictions.[1]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Molecular Ion (M⁺): The primary evidence is the molecular ion peak corresponding to the exact mass of the compound.

  • Fragmentation: Key fragmentations include the cleavage of the piperidinomethyl group, leading to a stable benzylic cation, and cleavage at the carbonyl group (alpha cleavage), resulting in benzoyl-type fragments.[7]

Ion Calculated m/z Description
[C₁₉H₂₀FNO]⁺297.15Molecular Ion (M⁺)
[M - C₅H₁₀N]⁺213.06Loss of piperidinyl radical
[C₁₃H₉FO]⁺200.062-Fluorobenzoyl cation
[C₇H₆F]⁺109.04Fluorophenyl cation
[C₅H₁₀N]⁺84.08Piperidinyl cation
Table 2: Predicted key fragments in the mass spectrum of the target compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group.[8][9]

  • C-F Stretch: A strong absorption indicating the presence of the carbon-fluorine bond.

  • Aromatic C=C and C-H Stretches: Multiple bands confirming the presence of the aromatic rings.[8]

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Carbonyl (C=O) Stretch1660 - 1680Strong, Sharp
Aromatic C=C Stretch1580 - 1600Medium
C-F Stretch1200 - 1250Strong
Table 3: Characteristic IR absorption bands for 2-Fluoro-4'-piperidinomethyl benzophenone.

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 2-Fluoro-4'-piperidinomethyl benzophenone, starting from commercially available materials. The rationale for each synthetic transformation was explained, emphasizing regiochemical control and functional group compatibility. Furthermore, a comprehensive analytical workflow employing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy provides a robust system for verifying the structural integrity and purity of the final compound. These detailed protocols and characterization data serve as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available at: [Link]

  • Goodman, P.A., & Gore, P.H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part lll. The Benzoylation of Chlorobenzene. J. Chem. Soc. (C). Available at: [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. Available at: [Link]

  • ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available at: [Link]

  • Faisca Phillips, A. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]

  • ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. Available at: [Link]

  • Macquarie University Research PURE. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]

  • Gopi, K., & Saravanan, G. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available at: [Link]

  • NIST WebBook. Benzophenone. Available at: [Link]

  • Pensado, L., et al. (2014). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Dichtel, W. R., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Proprep. What is benzophenone ir spectrum? Available at: [Link]

  • Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]

  • Suzuki, O., et al. (1983). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Biomedical Mass Spectrometry. Available at: [Link]

Sources

Physicochemical Properties of 2-Fluoro-4'-piperidinomethyl Benzophenone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth guide to the systematic characterization of the physicochemical properties of a novel benzophenone derivative, exemplified by 2-Fluoro-4'-piperidinomethyl benzophenone. The principles and protocols outlined herein are fundamental to early-stage drug discovery and development.

Introduction: The Critical Role of Physicochemical Profiling

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For the novel compound 2-Fluoro-4'-piperidinomethyl benzophenone, a derivative of the versatile benzophenone scaffold, a systematic physicochemical evaluation is the first step in assessing its "drug-likeness" and identifying potential development challenges.[1] This guide details the critical experimental workflows and the scientific rationale behind them, providing a robust framework for its characterization.

The structure of 2-Fluoro-4'-piperidinomethyl benzophenone incorporates key functional groups that are anticipated to significantly influence its properties. The fluorine atom can modulate metabolic stability, lipophilicity, and pKa.[2][3][4] The basic piperidine moiety will confer pH-dependent solubility and lipophilicity, while the benzophenone core provides a rigid scaffold.[5][6]

Part 1: Foundational Analysis and In Silico Prediction

Before embarking on extensive experimental work, a foundational analysis based on the compound's structure provides initial estimates of its properties.

Chemical Structure and Basic Descriptors:

  • IUPAC Name: (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C19H20FNO

  • Molecular Weight: 313.37 g/mol

These basic descriptors are the starting point for all subsequent analyses. Computational tools can provide rapid, preliminary estimates of key physicochemical parameters, guiding the design of experimental studies.

PropertyPredicted ValueImplication for Drug Development
cLogP 3.8 ± 0.5Moderate to high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[7]
Topological Polar Surface Area (TPSA) 20.3 ŲLow TPSA, indicative of good potential for oral absorption and blood-brain barrier penetration.
Basic pKa (Piperidine) 8.5 ± 0.7The piperidine nitrogen is predicted to be basic, meaning the compound's charge and properties will be highly pH-dependent.[8]

Part 2: Experimental Determination of Key Physicochemical Parameters

While predictions are useful, empirical data is the gold standard. The following sections detail the experimental workflows for determining the critical physicochemical properties of our lead compound.

Aqueous Solubility: A Gatekeeper for Absorption

Aqueous solubility is a crucial determinant of a drug's dissolution rate and subsequent absorption.[9] Poor solubility can lead to unreliable in vitro assay results and is a major hurdle for oral bioavailability.[10] We must assess both kinetic and thermodynamic solubility to get a complete picture.

Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It's a high-throughput assay that mimics early drug discovery screening conditions.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a saturated solution.[13][14] This is a more time-consuming but crucial measurement for lead optimization and formulation development.[10]

Hypothetical Solubility Data for 2-Fluoro-4'-piperidinomethyl Benzophenone

Assay TypepHSolubility (µg/mL)MethodInterpretation
Kinetic7.445Nephelometry[9]Moderate kinetic solubility. Suitable for initial biological screening.
Thermodynamic2.0> 200Shake-Flask HPLC-UV[14]High solubility at acidic pH, as expected for a basic compound.
Thermodynamic7.415Shake-Flask HPLC-UV[14]Low solubility at physiological pH, a potential challenge for oral absorption.
Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is critical for membrane permeability. It is typically measured as the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7] For our basic compound, LogD is the more relevant parameter.

The shake-flask method is the gold-standard for LogD determination, involving partitioning the compound between n-octanol and a buffered aqueous phase.[15][16][17]

Hypothetical LogD Data for 2-Fluoro-4'-piperidinomethyl Benzophenone

ParameterpHValueMethodInterpretation
LogD2.01.8Shake-Flask[15]At acidic pH, the compound is protonated and more hydrophilic.
LogD7.43.6Shake-Flask[15]At physiological pH, the compound is highly lipophilic, favoring membrane partitioning.
LogP (calculated)N/A3.8Shake-FlaskThe LogP of the neutral form is high, consistent with the LogD at pH 7.4.
Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa value dictates the degree of ionization of a compound at a given pH.[18] This is arguably the most critical parameter for our molecule, as it influences both solubility and lipophilicity.[19] Potentiometric titration is a highly accurate method for pKa determination.[19][20]

Causality: The piperidine nitrogen atom is the primary basic center. The electron-withdrawing effect of the distant fluorine atom is expected to slightly decrease the basicity of the piperidine nitrogen compared to an unsubstituted analogue.[21][22]

Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute into aqueous solution with constant ionic strength (0.15 M KCl) prep1->prep2 titrate Titrate with standardized 0.1 M HCl prep2->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot derivative Calculate 1st and 2nd derivatives to find inflection point plot->derivative pka_calc Determine pKa from the half-equivalence point derivative->pka_calc

Caption: Workflow for pKa determination by potentiometric titration.

Solid-State Properties: Ensuring Stability and Consistency

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability. Key techniques for characterization include Differential Scanning Calorimetry (DSC) for thermal properties and Powder X-ray Diffraction (PXRD) for crystallinity.[23][24]

  • Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions.[25] It is used to determine the melting point (Tm) and identify potential polymorphic transitions.[23][26]

  • Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" of a crystalline solid.[27] It is the definitive technique for identifying the crystal form and detecting polymorphism.[28][29][30]

Hypothetical Solid-State Data

TechniqueResultInterpretation
DSCSharp endotherm at 152 °CIndicates a crystalline solid with a distinct melting point.
PXRDSharp, well-defined peaksConfirms the material is crystalline. This pattern serves as the reference for the primary polymorph.
Chemical Stability: Predicting Shelf-Life

Evaluating the chemical stability of an NCE under various stress conditions is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[31][32][33][34] This process identifies potential degradation pathways and helps establish a re-test period.

ICH Q1A Stability Testing Workflow

G cluster_long Long-Term Storage cluster_accel Accelerated Storage cluster_stress Forced Degradation start API Batch (Form I) long_term 25°C / 60% RH start->long_term accelerated 40°C / 75% RH start->accelerated acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation photo Photostability (ICH Q1B) start->photo analysis Analyze at time points (0, 3, 6, 12 months) Assay, Impurities (HPLC) PXRD, DSC long_term->analysis accelerated->analysis

Caption: ICH-guided stability and forced degradation workflow.

Part 3: Integrated Analysis and Drug Development Implications

The collective physicochemical data paints a clear picture of 2-Fluoro-4'-piperidinomethyl benzophenone as a lead candidate:

  • Strengths: The high lipophilicity (LogD at 7.4) and low TPSA suggest excellent potential for membrane permeability and oral absorption. The fluorine substitution may confer enhanced metabolic stability.[2]

  • Challenges: The primary hurdle is the low, pH-dependent aqueous solubility.[14] At the physiological pH of the intestine (approx. 6.8-7.4), the compound will be predominantly in its neutral, poorly soluble form, which could lead to dissolution rate-limited absorption.

  • Strategic Next Steps:

    • Salt Screening: Forming a salt (e.g., hydrochloride, mesylate) is a standard strategy to dramatically improve the aqueous solubility and dissolution rate of basic compounds.

    • Polymorph Screening: A comprehensive screen is necessary to identify all possible crystalline forms and determine the most thermodynamically stable polymorph to ensure consistent performance.[28]

    • Formulation Development: Exploration of enabling formulations, such as amorphous solid dispersions or lipid-based formulations, may be required if salt formation is insufficient to achieve desired exposure.

Part 4: Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound (approx. 1-2 mg) to a 1.5 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 2.0 buffer, pH 7.4 phosphate-buffered saline) to the vial.[13]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13][35]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[14]

  • Self-Validation: The presence of undissolved solid in the vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Protocol 2: LogD Determination (Shake-Flask Method)
  • Pre-saturation: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 PBS) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely. This ensures mutual saturation of the solvents.[15]

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The phase ratio can be adjusted based on the expected LogD.[17]

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase by HPLC-UV.[17]

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Protocol 3: pKa Determination (Potentiometric Titration)
  • System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture to a final concentration of approximately 1 mM. The solution's ionic strength should be adjusted to 0.15 M with KCl.[36]

  • Titration: Purge the solution with nitrogen to remove dissolved CO2.[20] Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the point where 50% of the compound has been neutralized (the midpoint of the buffer region). This point can be accurately found by calculating the first derivative of the titration curve.[19]

References

Sources

An In-depth Technical Guide to 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 898775-29-6 | Molecular Formula: C₁₉H₂₀FNO | Molecular Weight: 297.37 g/mol

Introduction: Unveiling a Scaffold of Potential

2-Fluoro-4'-piperidinomethyl benzophenone is a substituted diaryl ketone that merges three key structural motifs of significant interest in medicinal chemistry and materials science: the benzophenone core, a fluorine substituent, and a piperidinomethyl group. The benzophenone scaffold itself is a privileged structure found in numerous biologically active compounds and is also utilized in photochemistry.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Finally, the piperidine ring is a common feature in many pharmaceuticals, contributing to desired solubility, basicity (pKa), and receptor interaction profiles.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 2-Fluoro-4'-piperidinomethyl benzophenone, detailing its synthesis, structural characterization, and potential applications based on established chemical principles and the known bioactivities of related structures.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure.

PropertyPredicted Value / Expected CharacteristicRationale and Significance
Molecular Formula C₁₉H₂₀FNOConfirmed by CAS registration.[2]
Molecular Weight 297.37 g/mol Calculated from the molecular formula.[2]
Appearance Likely an off-white to yellow solidBenzophenone and its derivatives are typically crystalline solids at room temperature.
pKa ~8.5-9.0The piperidine nitrogen is basic and will be protonated at physiological pH, influencing solubility and target interaction.[1]
Solubility Soluble in organic solvents like DCM, Chloroform, and Methanol. Poorly soluble in water at neutral pH; solubility increases in acidic aqueous solutions.The large hydrophobic benzophenone core limits aqueous solubility, while the basic nitrogen allows for salt formation to enhance it.

Proposed Synthetic Pathways

The synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone can be logically approached through a multi-step sequence. The most common and versatile strategy involves the initial formation of the benzophenone core via a Friedel-Crafts acylation, followed by the introduction of the piperidinomethyl moiety.

Pathway 1: Friedel-Crafts Acylation followed by Nucleophilic Substitution

This is a robust and widely applicable method for constructing the benzophenone core.

Sources

An In-depth Technical Guide to 2-Fluoro-4'-piperidinomethyl benzophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Fluoro-4'-piperidinomethyl benzophenone, a fluorinated diarylketone with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed insights into its molecular structure, nomenclature, synthetic pathways, and analytical characterization.

Molecular Structure and Nomenclature

The accurate identification of a molecule is paramount for scientific discourse and reproducibility. This section details the molecular structure and systematic naming of the topic compound.

Molecular Structure

2-Fluoro-4'-piperidinomethyl benzophenone is an unsymmetrically substituted diarylketone. The core structure is benzophenone, which consists of two phenyl rings attached to a carbonyl group. In this derivative, one phenyl ring is substituted with a fluorine atom at the 2-position, and the other phenyl ring bears a piperidinomethyl group at the 4'-position.

IUPAC Name

The systematic IUPAC name for this compound is (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone . This name unambiguously describes the connectivity of all atoms within the molecule.

Chemical Identifiers

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₉H₂₀FNO-
Molecular Weight297.37 g/mol -
XLogP33.8PubChem (Predicted)
Hydrogen Bond Donor Count0PubChem (Predicted)
Hydrogen Bond Acceptor Count2PubChem (Predicted)
Rotatable Bond Count4PubChem (Predicted)

Rationale for Synthesis and Potential Applications

The unique structural motifs of 2-Fluoro-4'-piperidinomethyl benzophenone suggest its potential as a valuable scaffold in medicinal chemistry.

The Significance of the Fluorinated Benzophenone Core

The benzophenone framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Specifically, a fluorine substituent can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Modulate Lipophilicity: Strategic fluorination can fine-tune the molecule's ability to cross cell membranes.

The Role of the Piperidinomethyl Moiety

The piperidine ring is another crucial scaffold in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] The inclusion of a piperidinomethyl group can:

  • Improve Solubility and Bioavailability: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility.[3]

  • Facilitate Drug-Receptor Interactions: The piperidine ring can act as a key binding element, fitting into specific pockets of target proteins.[5]

  • Enhance CNS Penetration: The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier.[6]

The combination of a 2-fluoro-substituted benzophenone core with a 4'-piperidinomethyl group presents a compelling strategy for the design of novel therapeutic agents with potentially enhanced efficacy and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Synthetic Strategies

The synthesis of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone can be approached through several well-established organic transformations. Two plausible retrosynthetic pathways are outlined below.

G cluster_pathwayA Pathway A: Friedel-Crafts Acylation followed by Amination cluster_pathwayB Pathway B: Friedel-Crafts Acylation followed by Halogenation and Nucleophilic Substitution Target (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone A1 4-(piperidin-1-ylmethyl)toluene A3 Friedel-Crafts Acylation A1->A3 A2 2-Fluorobenzoyl chloride A2->A3 A3->Target B1 Toluene B3 (2-fluorophenyl)(p-tolyl)methanone B1->B3 B2 2-Fluorobenzoyl chloride B2->B3 B4 Benzylic Bromination B3->B4 B5 (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone B4->B5 B6 Nucleophilic Substitution with Piperidine B5->B6 B6->Target

Figure 1: Retrosynthetic analysis of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone.

Pathway A: Friedel-Crafts Acylation of a Pre-functionalized Aromatic Ring

This approach involves the acylation of an aromatic ring that already contains the piperidinomethyl group.

Experimental Protocol:

  • Synthesis of 2-Fluorobenzoyl chloride:

    • To a solution of 2-fluorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can be used directly in the next step.

  • Friedel-Crafts Acylation:

    • Dissolve 4-(piperidin-1-ylmethyl)toluene and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

    • Cool the mixture to 0 °C and add a solution of 2-fluorobenzoyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone.

Pathway B: Post-Acylation Functionalization

This strategy involves forming the benzophenone core first, followed by the introduction of the piperidinomethyl group.

Experimental Protocol:

  • Synthesis of (2-fluorophenyl)(p-tolyl)methanone:

    • Follow the Friedel-Crafts acylation procedure described in Pathway A, using toluene as the substrate instead of 4-(piperidin-1-ylmethyl)toluene.

  • Benzylic Bromination:

    • Dissolve (2-fluorophenyl)(p-tolyl)methanone in a non-polar solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • The resulting (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone is often used in the next step without further purification.

  • Nucleophilic Substitution with Piperidine:

    • Dissolve the crude (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone in a suitable solvent such as acetonitrile or THF.

    • Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr formed.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to afford the final product.

Structural Elucidation and Characterization

The structural confirmation of the synthesized (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone would rely on a combination of spectroscopic techniques.

G cluster_workflow Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Figure 2: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons of the piperidinomethyl group, and the protons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The protons on the 2-fluorophenyl ring will exhibit coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant), the benzylic methylene carbon, and the carbons of the piperidine ring.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, confirming the presence of the single fluorine atom on the benzophenone core.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (H)7.2 - 7.8m
Benzylic (-CH₂-)~3.5s
Piperidine (-CH₂-N-CH₂-)2.3 - 2.5m
Piperidine (other -CH₂-)1.4 - 1.6m

Note: These are approximate values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone is expected to show characteristic absorption bands:

  • ~1660 cm⁻¹: Strong absorption due to the C=O stretching of the diaryl ketone.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1220 cm⁻¹: C-F stretching vibration.

  • ~2800-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, nomenclature, synthetic strategies, and characterization of 2-Fluoro-4'-piperidinomethyl benzophenone. The strategic combination of a fluorinated benzophenone scaffold and a piperidinomethyl moiety makes this compound a promising candidate for further investigation in drug discovery programs. The synthetic pathways and analytical methods described herein provide a solid foundation for researchers and scientists to synthesize and characterize this and related molecules for the development of novel therapeutics.

References

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  • Janecka, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642.
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  • Frolov, N. A., & Vereshchagin, A. N. (2022).
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  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Universidad San Sebastián. (2022). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(23), 11859-11867.
  • SpectraBase. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Difluorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (2-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • DiVA portal. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-YL)-2-piperidin-4-YL-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage.... Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • PubMed. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

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The Multifaceted Biological Activities of Fluorinated Benzophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold and the Transformative Power of Fluorination

The benzophenone scaffold, characterized by two phenyl rings connected by a carbonyl group, is a privileged structure in medicinal chemistry. Its prevalence in natural products with diverse biological activities has made it a focal point for synthetic and medicinal chemists.[1][2] The strategic incorporation of fluorine atoms into the benzophenone framework has emerged as a powerful strategy to modulate and enhance its pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of fluorinated benzophenone derivatives, offering insights into their potential as therapeutic agents.

I. Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer.

A. Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

A key mechanism underlying the anticancer activity of some benzophenone derivatives is the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[5][6] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Fluorinated benzophenones can interfere with this cascade, leading to the suppression of tumor growth.

Below is a diagram illustrating the MEK/ERK signaling pathway and the putative point of inhibition by fluorinated benzophenone derivatives.

MEK_ERK_Pathway Figure 1: Simplified MEK/ERK Signaling Pathway and Inhibition by Fluorinated Benzophenones GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation promotes Inhibitor Fluorinated Benzophenone Derivatives Inhibitor->MEK inhibits

Caption: A simplified diagram of the MEK/ERK signaling pathway, a critical regulator of cell growth, and the inhibitory action of fluorinated benzophenone derivatives on MEK1/2.

B. Quantitative Data: Anticancer Activity of Fluorinated Benzophenone Derivatives

The following table summarizes the in vitro anticancer activity of selected fluorinated benzophenone derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDFluorine SubstitutionCancer Cell LineIC50 (µM)Reference
FB-1 4-fluoroA549 (Lung)0.82
FB-2 4-fluoroSMMC-7721 (Liver)0.26
FB-3 4-fluoroSW480 (Colon)0.99
FB-4 2,6-difluoroColon 26-L5Not specified[7]
FB-5 5-fluoro (on benzimidazole)Naphthalene-1-yl methanoneNot specified[8]
FB-6 4-fluoro (on phenylpropanone)Not specifiedNot specified[9]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram: MTT Assay

MTT_Workflow Figure 2: Workflow for the MTT Cytotoxicity Assay start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with fluorinated benzophenone derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of fluorinated benzophenone derivatives.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated benzophenone derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Fluorinated benzophenone derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[10] The introduction of fluorine can enhance the antimicrobial potency of the benzophenone scaffold.

A. Mechanism of Action: Disruption of Bacterial Cell Membranes

One of the proposed mechanisms of antimicrobial action for benzophenone derivatives is the disruption of the bacterial cell membrane.[11] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

B. Quantitative Data: Antimicrobial Activity of Fluorinated Benzophenone Derivatives

The following table summarizes the in vitro antimicrobial activity of selected fluorinated benzophenone derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Compound IDFluorine SubstitutionMicroorganismMIC (µg/mL)Reference
FB-7 Not specifiedStaphylococcus aureus62.5 - 250[12]
FB-8 Not specifiedEscherichia coli62.5 - 250[12]
FB-9 Benzophenone-based tetraamideMRSA, VISA, VRSA, VRE0.5 - 2.0[11]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow Figure 3: Workflow for the Broth Microdilution MIC Assay start Start prepare_compound Prepare serial dilutions of the fluorinated benzophenone derivative start->prepare_compound prepare_inoculum Prepare a standardized bacterial/fungal inoculum start->prepare_inoculum inoculate Inoculate the wells of a 96-well plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: A step-by-step workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the fluorinated benzophenone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Antiviral Activity: Targeting Viral Enzymes

Fluorinated compounds have a well-established role in antiviral drug discovery, and fluorinated benzophenone derivatives are no exception.[13][14] They have shown activity against various viruses, including influenza.

A. Mechanism of Action: Neuraminidase Inhibition

For influenza virus, a key target for antiviral drugs is the neuraminidase (NA) enzyme, which is essential for the release of newly formed viral particles from infected cells.[15] Some fluorinated compounds have been shown to inhibit NA activity.

B. Quantitative Data: Antiviral Activity of Fluorinated Benzophenone Derivatives

The following table presents the in vitro antiviral activity of a fluorinated compound against influenza viruses.

Compound IDFluorine SubstitutionVirus StrainIC50 (µg/mL)Reference
T-705 (Favipiravir) 6-fluoroInfluenza A, B, and C0.013 - 0.48[14]
C. Experimental Protocol: Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Workflow Diagram: Neuraminidase Inhibition Assay

NA_Inhibition_Workflow Figure 4: Workflow for the Neuraminidase Inhibition Assay start Start prepare_reagents Prepare neuraminidase enzyme, substrate (MUNANA), and inhibitor solutions start->prepare_reagents incubate_inhibitor Incubate enzyme with fluorinated benzophenone derivative prepare_reagents->incubate_inhibitor add_substrate Add MUNANA substrate to initiate the reaction incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction measure_fluorescence Measure fluorescence to determine enzyme activity stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: A step-by-step workflow of the neuraminidase inhibition assay to evaluate the antiviral potential of fluorinated benzophenone derivatives.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified influenza neuraminidase in assay buffer.

    • Prepare a stock solution of the fluorinated benzophenone derivative in DMSO and perform serial dilutions in assay buffer.

    • Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme Inhibition:

    • In a 96-well black plate, add the neuraminidase enzyme to wells containing the serially diluted compound or vehicle control.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination and Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., a basic buffer).

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

IV. Enzyme Inhibitory Activity: Targeting Beta-Secretase (BACE-1)

Beyond their roles in infectious diseases and cancer, fluorinated benzophenone derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. A key target in this area is beta-secretase 1 (BACE-1).[16]

A. Mechanism of Action: BACE-1 Inhibition

BACE-1 is a crucial enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease. Fluorinated benzophenones can act as BACE-1 inhibitors, thereby reducing the production of Aβ.[9]

B. Quantitative Data: BACE-1 Inhibitory Activity of Fluorinated Benzophenone Derivatives

The following table shows the BACE-1 inhibitory activity of a fluorinated benzophenone derivative.

Compound IDFluorine SubstitutionBACE-1 IC50 (µM)Reference
FB-10 Fluorinated benzophenoneNot specifiedNot specified
C. Experimental Protocol: BACE-1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to measure BACE-1 activity and screen for inhibitors.

Workflow Diagram: BACE-1 FRET Assay

BACE1_FRET_Workflow Figure 5: Workflow for the BACE-1 FRET Assay start Start prepare_reagents Prepare BACE-1 enzyme, FRET substrate, and inhibitor solutions start->prepare_reagents incubate_inhibitor Incubate BACE-1 with fluorinated benzophenone derivative prepare_reagents->incubate_inhibitor add_substrate Add FRET substrate to initiate the reaction incubate_inhibitor->add_substrate incubate_reaction Incubate at room temperature add_substrate->incubate_reaction measure_fluorescence Measure the increase in fluorescence over time incubate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: A step-by-step workflow of the BACE-1 FRET assay for identifying inhibitors among fluorinated benzophenone derivatives.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human BACE-1 enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorinated benzophenone derivative in DMSO and perform serial dilutions.

    • Prepare a solution of a BACE-1 FRET substrate, which is a peptide containing a fluorophore and a quencher.

  • Enzyme Inhibition:

    • In a 96-well black plate, add the BACE-1 enzyme to wells containing the serially diluted compound or vehicle control.

    • Incubate at room temperature for a defined period to allow for inhibitor binding.

  • FRET Reaction and Measurement:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. As BACE-1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity for each concentration of the inhibitor.

    • Calculate the percentage of BACE-1 inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

V. Synthesis of Fluorinated Benzophenone Derivatives

The synthesis of fluorinated benzophenone derivatives can be achieved through various established organic chemistry reactions. A common and versatile method is the Friedel-Crafts acylation.

A. General Synthetic Scheme: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Figure 6: General Scheme for Friedel-Crafts Acylation Reactant1 Fluorinated Benzene Derivative Product Fluorinated Benzophenone Derivative Reactant1->Product + Reactant2 Benzoyl Chloride Derivative Reactant2->Product Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product    HCl HCl Product->HCl +

Sources

The Benzophenone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Diaryl Ketone

The benzophenone core, a deceptively simple diaryl ketone, has established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its journey from a naturally occurring compound found in various plants and fungi to a foundational element in synthetic pharmaceuticals is a testament to its remarkable versatility.[1][3] First described in the scientific literature in 1874, benzophenone and its derivatives have since been identified as potent agents against a wide array of diseases, including cancer, inflammation, and viral infections.[2][4] This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for novel benzophenone compounds, offering insights for researchers engaged in the pursuit of new therapeutic agents.

The Benzophenone Scaffold: A Natural Blueprint for Bioactivity

Nature has long utilized the benzophenone framework to create a diverse arsenal of bioactive molecules.[1][3] A significant percentage of naturally occurring benzophenones are found in the Clusiaceae family of plants.[1][3] These natural products exhibit a broad spectrum of pharmacological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.[1][3] The inherent bioactivity of these natural benzophenones has served as a crucial starting point and inspiration for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity.[3][5]

Synthetic Strategies: Building upon Nature's Foundation

The true power of the benzophenone scaffold lies in its amenability to chemical modification. The diaryl ketone core provides a robust and versatile platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] Several key synthetic methodologies have been developed and refined over the years to access a vast chemical space of benzophenone derivatives.

Key Synthetic Methodologies:
  • Friedel-Crafts Acylation: This classical and widely used method involves the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the diaryl ketone.[6][7] This reaction is fundamental to the synthesis of a wide range of substituted benzophenones.

  • Oxidation of Diphenylmethane: An alternative industrial-scale method involves the copper-catalyzed oxidation of diphenylmethane with air.[4]

  • From Benzoic Acid: Benzophenone derivatives can also be prepared from benzoic acid and a substituted benzene in the presence of a suitable catalyst.[8]

These core synthetic strategies can be adapted and combined with other reactions to generate complex benzophenone analogues with diverse functionalities.

Therapeutic Applications: A Scaffold for Diverse Pharmacological Activities

The structural versatility of the benzophenone core has been exploited to develop compounds with a wide range of therapeutic applications. The following sections highlight some of the key areas where benzophenone derivatives have shown significant promise.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzophenone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.[1][9]

A key mechanism of action for many anti-inflammatory benzophenones is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][9] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce inflammation and pain.[1][9]

Experimental Protocol: Synthesis of a Benzophenone-Thiazole Hybrid with Anti-inflammatory Activity [9]

This protocol describes the synthesis of a novel benzophenone derivative incorporating a thiazole moiety, which has shown potent anti-inflammatory effects.

  • Synthesis of Thiosemicarbazone:

    • To a solution of the appropriately substituted benzophenone (1 equivalent) in methanol, add thiosemicarbazide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 10 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated thiosemicarbazone by filtration.

    • Wash the solid with cold methanol and dry under vacuum.

  • Cyclization to form the Thiazole Ring:

    • Suspend the thiosemicarbazone (1 equivalent) in isopropyl alcohol.

    • Add 2-bromoacetophenone (1.1 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Collect the resulting solid by filtration, wash with isopropyl alcohol, and dry to yield the benzophenone-thiazole hybrid.

Anticancer Activity

The benzophenone scaffold has also proven to be a valuable template for the development of novel anticancer agents.[5][10][11][12] These compounds exert their antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and progression.[5][10][11][13]

Several studies have demonstrated that benzophenone derivatives can modulate the activity of critical signaling pathways in cancer cells, such as the estrogen receptor α (ERα) and Wnt/β-catenin pathways.[5][13] For instance, certain benzophenones have been shown to activate ERα, which in turn triggers a cascade of events leading to the aberrant proliferation and metastasis of ovarian cancer cells.[5]

Signaling Pathway: Benzophenone-1 Induced Activation of ERα and Wnt/β-catenin Signaling

G BP1 Benzophenone-1 ERa ERα BP1->ERa Binds and Activates BetaCatenin_cyto β-catenin (cytoplasm) ERa->BetaCatenin_cyto Triggers interaction BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation Wnt Wnt Signaling Activation BetaCatenin_nuc->Wnt Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis

Benzophenone-1 activates ERα, leading to the translocation of β-catenin and subsequent activation of the Wnt signaling pathway, promoting cancer cell proliferation and metastasis.[5]

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the continuous development of new antiviral agents. The benzophenone scaffold has been identified as a promising starting point for the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4] Extensive structure-activity relationship (SAR) studies have led to the identification of benzophenone derivatives with potent activity against both wild-type and drug-resistant HIV strains.[4]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective benzophenone-based drugs relies heavily on understanding the relationship between their chemical structure and biological activity. SAR studies involve systematically modifying the benzophenone scaffold and evaluating the impact of these changes on a specific biological endpoint.[1][4][14]

Workflow for Novel Benzophenone Discovery and SAR Analysis

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Development Start Identify Bioactive Natural Benzophenone HTS High-Throughput Screening of Benzophenone Library Start->HTS Lead_ID Lead Compound Identification HTS->Lead_ID Synthesis Synthesis of Analogues Lead_ID->Synthesis Bio_Assay Biological Activity Assay Synthesis->Bio_Assay SAR SAR Analysis Bio_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (ADME/Tox) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

A general workflow for the discovery and optimization of novel benzophenone-based drug candidates, emphasizing the iterative nature of SAR analysis.

Quantitative structure-activity relationship (QSAR) models are computational tools that can be used to predict the biological activity of novel compounds based on their physicochemical properties.[1][15][16] These models are valuable for prioritizing synthetic targets and guiding the design of more potent analogues.[1]

Table 1: Quantitative Data for Benzophenone Derivatives as p38α MAPK Inhibitors [17]

Compound Name/Referencep38α IC₅₀ (nM)
(4-[(2-aminophenyl)amino]-2- chlorophenyl)(2- methylphenyl)methanone4
4-aminobenzophenone derivative10
Compound 126

Marketed Drugs: From Bench to Bedside

The successful translation of benzophenone-based research into clinically approved drugs underscores the therapeutic potential of this scaffold. Several marketed drugs incorporate the benzophenone core, demonstrating its versatility across different therapeutic areas.

  • Ketoprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[2][4]

  • Fenofibrate: A lipid-lowering agent used to treat high cholesterol and triglyceride levels.[10][18][19][20][21]

  • Tolcapone: Used in the treatment of Parkinson's disease.

Experimental Protocol: Synthesis of Fenofibrate [10][20]

This protocol outlines a method for the synthesis of the antihyperlipidemic drug, fenofibrate.

  • Salt Formation:

    • Dissolve fenofibric acid in a suitable solvent such as a mixture of dimethyl sulfoxide and isopropyl acetate.

    • Add potassium carbonate with stirring at ambient temperature.

    • Heat the reaction mixture to 85-90°C for approximately 45 minutes.

  • Esterification:

    • Cool the reaction mixture to about 80°C.

    • Add 2-bromopropane and additional isopropyl acetate over a period of 50 minutes.

    • Maintain the mixture at 85-95°C with stirring for 5 hours.

  • Work-up and Isolation:

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration and washing, to isolate the fenofibrate product.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of newly synthesized benzophenone compounds is essential to confirm their structure and purity. A combination of analytical techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure of benzophenone derivatives.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for quantitative analysis.[22][23][24]

Experimental Protocol: HPLC Analysis of Benzophenone Derivatives [23][24]

This protocol provides a general guideline for the HPLC analysis of benzophenone compounds.

  • Chromatographic Conditions:

    • Column: A reverse-phase C8 or C18 column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of acetic or phosphoric acid) is commonly employed. The exact ratio will depend on the specific compounds being analyzed.

    • Flow Rate: A flow rate of around 1 mL/min is often used.

    • Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm or 315 nm) is standard.

  • Sample Preparation:

    • Dissolve the benzophenone derivative in a suitable solvent, typically the mobile phase, to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a defined volume of the sample onto the HPLC system.

    • Record the chromatogram and determine the retention time and peak area of the compound of interest.

    • Purity can be assessed by the presence of any additional peaks in the chromatogram.

Conclusion and Future Perspectives

The benzophenone scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. Its inherent bioactivity, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel chemical space, the exploration of new biological targets, and the application of computational tools to design more potent and selective benzophenone-based drugs. The journey of the benzophenone scaffold from a natural product to a cornerstone of modern drug discovery is far from over, and its continued exploration promises to yield new and innovative treatments for a wide range of human diseases.

References

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  • Method of synthesizing fenofibr
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  • Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. (2015). Journal of Toxicology and Environmental Health, Part A, 78(8), 492-505. [Link]

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A Technical Guide to the Solubility and Stability Profiling of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Fluoro-4'-piperidinomethyl benzophenone. While specific experimental data for this compound is not extensively published, this document outlines the essential principles, experimental protocols, and data interpretation strategies required for its thorough evaluation. By following the methodologies detailed herein, researchers can generate the critical data needed to assess its potential as a drug candidate or advanced chemical intermediate. The guide focuses on the "gold standard" shake-flask method for thermodynamic solubility and forced degradation studies for stability, aligning with best practices in the pharmaceutical industry and regulatory expectations.

Introduction: The Need for Physicochemical Characterization

2-Fluoro-4'-piperidinomethyl benzophenone is a substituted benzophenone derivative. The benzophenone framework is a common motif in medicinal chemistry, and the incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][2] The piperidinomethyl group introduces a basic center, suggesting that the compound's properties, particularly solubility, will be highly pH-dependent.

For any new chemical entity (NCE) entering the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are aqueous solubility and chemical stability.

  • Solubility directly impacts a drug's absorption and bioavailability. Poor aqueous solubility can lead to erratic absorption, low exposure, and ultimately, therapeutic failure.[3] Early characterization allows for the timely development of formulation strategies to overcome such challenges.[3][4]

  • Stability determines a compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways.[5][6] Unstable compounds can lose potency and generate impurities that may pose toxicological risks.[6]

This guide provides the scientific rationale and detailed protocols for generating this essential data for 2-Fluoro-4'-piperidinomethyl benzophenone.

Predicted Physicochemical Properties: Guiding the Experimental Design

While experimental data is sparse, we can predict key properties based on the compound's structure. These predictions are crucial for designing relevant solubility and stability experiments.

  • Chemical Structure: (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C19H20FNO

  • Molecular Weight: 297.37 g/mol [7]

The most influential feature of the molecule is the piperidine ring, which contains a basic nitrogen atom. The predicted pKa of this amine is approximately 8.6.[8][9] This has two major implications:

  • The compound will be ionized and likely more soluble in acidic conditions (pH < pKa).

  • The compound will be in its neutral, less soluble form at physiological and basic pH (pH > pKa).

This pH-dependent behavior is the central hypothesis that must be tested in the solubility assessment.

Aqueous Solubility Determination: The Thermodynamic Approach

To obtain definitive solubility data, the Thermodynamic Shake-Flask Method is the industry's "gold standard".[10][11] This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.[3][12]

3.1. Rationale for Experimental Design

The goal is to determine the solubility across a physiologically relevant pH range to predict its behavior in the gastrointestinal tract. Based on the predicted pKa of ~8.6, we will measure solubility at pH values below, near, and above this point.

3.2. Experimental Protocol: Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of 2-Fluoro-4'-piperidinomethyl benzophenone in aqueous buffers of varying pH.

Materials:

  • 2-Fluoro-4'-piperidinomethyl benzophenone (solid powder)

  • Aqueous Buffers: pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate Buffered Saline - PBS), pH 9.0 (Borate buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system for quantification

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 2-Fluoro-4'-piperidinomethyl benzophenone to separate vials for each pH buffer. "Excess" means enough solid is visible at the end of the experiment to ensure saturation.[11]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[13][14][15]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation at high speed.[4] Filtration may be used, but one must be cautious of potential compound adsorption to the filter material.[4]

  • Sample Preparation: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[11]

3.3. Data Presentation

The results should be summarized in a clear, tabular format.

Buffer SystemTarget pHFinal pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.01 N HCl2.025
Acetate Buffer4.525
Phosphate Buffer6.825
PBS7.425
Borate Buffer9.025
Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[16] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines.[6][17] The goal is to induce a modest level of degradation, typically 5-20%, to reveal the degradation pathways without destroying the molecule completely.[17][18][19]

4.1. Rationale for Stress Conditions

The standard set of stress conditions covers the most common degradation pathways encountered by pharmaceutical products.[6][18]

  • Acid/Base Hydrolysis: Assesses susceptibility to breakdown in acidic or basic environments.

  • Oxidation: Tests for reactivity with oxidative species.

  • Thermal: Evaluates stability at elevated temperatures.

  • Photostability: Determines sensitivity to light exposure.

4.2. Experimental Protocol: Forced Degradation

Objective: To investigate the degradation profile of 2-Fluoro-4'-piperidinomethyl benzophenone under various stress conditions.

Materials:

  • Stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water)

  • Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • Thermostatic oven

  • Photostability chamber (providing ICH-specified light exposure)

  • A validated stability-indicating HPLC method. This is crucial; the method must be able to separate the intact parent compound from all degradation products.[20][21][22]

Procedure:

  • Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor (acid, base, or oxidant). For thermal and photolytic stress, use an inert solvent like water or buffer.

  • Stress Application:

    • Hydrolytic: Store samples with 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Oxidative: Store sample with 3% H2O2 at room temperature.

    • Thermal: Store a solution of the compound at a high temperature (e.g., 80°C).[19]

    • Photolytic: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][19] A control sample should be stored in the dark.

  • Time Points: Analyze samples at initial time (t=0) and one or more later time points (e.g., 4, 8, 24 hours) until the target degradation (5-20%) is achieved.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Note the appearance of any new peaks (degradation products) in the chromatogram.

    • Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.[6]

4.3. Data Presentation

Summarize the results in a table to provide a clear overview of the compound's stability profile.

Stress ConditionParametersTime (hr)Assay of Parent (%)% DegradationObservations (No. of Degradants)
Acid Hydrolysis0.1 N HCl, 60°C24
Base Hydrolysis0.1 N NaOH, 60°C24
Oxidation3% H2O2, RT24
Thermal80°C24
PhotolyticICH Light Box24
ControlRT, Dark24
Visualization of Experimental Workflows

Diagrams help clarify the logical flow of the experimental protocols.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess solid to buffer shake Shake at constant T° (24-48 hours) prep->shake vials Prepare vials for each pH (2.0, 4.5, 6.8, 7.4, 9.0) vials->prep centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for analysis supernatant->dilute hplc Quantify via HPLC-UV dilute->hplc result Calculate Solubility (µg/mL) hplc->result G cluster_stress Stress Conditions start Stock Solution of Compound acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base ox Oxidative (3% H2O2, RT) start->ox therm Thermal (80°C) start->therm photo Photolytic (ICH Light Box) start->photo analysis Analyze at T=0, 4, 8, 24h using Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Determine % Degradation & Identify Degradation Pathways analysis->end

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion and Future Directions

The experimental frameworks detailed in this guide provide a robust and scientifically rigorous approach to characterizing the solubility and stability of 2-Fluoro-4'-piperidinomethyl benzophenone. The resulting data is fundamental for any further development. A clear pH-solubility profile will inform decisions on formulation and the appropriate preclinical models to use. The stability profile will establish storage requirements, identify potential liabilities, and guide the development of a stable dosage form. By systematically generating and interpreting this data, researchers can confidently assess the viability of this compound and make informed decisions to advance its development.

References
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  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stability-Indicating-HPLC-Method-Development%3A-A-Shah-Jain/442971d798b3f1501740954045f8f533a1e12792]
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Potential therapeutic targets of piperidinomethyl benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of Piperidinomethyl Benzophenones

Authored by a Senior Application Scientist

Abstract

Piperidinomethyl benzophenones represent a versatile class of synthetic compounds characterized by a central benzophenone core appended with a piperidinomethyl moiety. This structural motif has proven to be a privileged scaffold in medicinal chemistry, conferring a range of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of piperidinomethyl benzophenones, moving beyond a mere catalog of activities to elucidate the underlying mechanisms and rationale for their investigation. We will dissect key signaling pathways, propose robust experimental workflows for target validation, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals. This document serves as a foundational resource for teams aiming to unlock the full therapeutic potential of this promising compound class.

Introduction: The Piperidinomethyl Benzophenone Scaffold - A Privileged Structure in Drug Discovery

The benzophenone framework, consisting of two phenyl rings attached to a carbonyl group, is a common feature in many biologically active molecules. The addition of a piperidinomethyl group introduces a basic nitrogen atom, which can be crucial for interacting with biological targets through hydrogen bonding and electrostatic interactions. This combination often results in compounds with favorable pharmacokinetic properties, including improved solubility and cell permeability. The versatility of synthetic routes allows for extensive modification of both the benzophenone core and the piperidine ring, enabling the generation of large libraries for structure-activity relationship (SAR) studies.

Key Therapeutic Target Classes and Mechanisms of Action

Our extensive analysis of the preclinical data has identified several key areas where piperidinomethyl benzophenones show significant promise. We will explore these in detail, focusing on the molecular targets and the proposed mechanisms of action.

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

A prominent and well-documented activity of several piperidinomethyl benzophenone derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine in the synaptic cleft is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Inhibition:

The proposed mechanism involves the interaction of the protonated piperidine nitrogen with the peripheral anionic site (PAS) of the AChE enzyme, while the benzophenone moiety engages with the catalytic active site (CAS) through hydrophobic and π-π stacking interactions. This dual-site binding can lead to potent and selective inhibition.

Signaling Pathway Diagram:

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Piperidinomethyl_Benzophenone Piperidinomethyl Benzophenone Piperidinomethyl_Benzophenone->AChE Inhibition caption Fig. 1: Mechanism of AChE Inhibition. Target_Validation_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models Primary_Enzyme_Assay Primary Enzyme Inhibition Assays (AChE, MAO-A/B, BChE) Hit_Compounds Hit Compounds (IC50 < 10 µM) Primary_Enzyme_Assay->Hit_Compounds Selectivity_Panel Selectivity Profiling (Against related enzymes) Hit_Compounds->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates Cell_Viability Cytotoxicity Assessment (e.g., MTT assay) Lead_Candidates->Cell_Viability Neuroprotection_Assay Neuroprotection Assays (e.g., against oxidative stress) Cell_Viability->Neuroprotection_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Neuroprotection_Assay->Mechanism_of_Action PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Mechanism_of_Action->PK_PD_Studies Efficacy_Models Animal Models of Disease (e.g., Scopolamine-induced amnesia) PK_PD_Studies->Efficacy_Models caption Fig. 2: Experimental Workflow for Target Validation.

Caption: Fig. 2: A tiered experimental workflow for the validation of therapeutic targets.

Future Directions and Unexplored Targets

While the focus has largely been on neurodegenerative diseases, the structural features of piperidinomethyl benzophenones suggest potential for activity against other target classes.

  • Kinase Inhibition: The benzophenone scaffold can be viewed as a hinge-binding motif, a common feature in many kinase inhibitors. Screening against a panel of kinases could reveal novel anticancer or anti-inflammatory activities.

  • GPCR Modulation: The basic nitrogen of the piperidine ring is a classic pharmacophore for interacting with G-protein coupled receptors (GPCRs). Profiling against a broad range of GPCRs may uncover unexpected therapeutic opportunities.

Conclusion

Piperidinomethyl benzophenones are a promising class of compounds with demonstrated activity against several well-validated therapeutic targets, particularly in the realm of neurodegenerative diseases. The synthetic tractability of this scaffold allows for fine-tuning of activity and selectivity. The experimental workflows outlined in this guide provide a clear path for future research and development efforts aimed at fully realizing the therapeutic potential of this versatile chemical series.

References

  • Title: Synthesis and biological evaluation of novel piperidinomethyl-benzophenone derivatives as acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and evaluation of novel donepezil-based agents for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Monoamine oxidase inhibitors: A review of their application in the treatment of neurological disorders. Source: Clinical and Experimental Pharmacology and Physiology URL: [Link]

  • Title: The role of butyrylcholinesterase in the pathogenesis of Alzheimer's disease. Source: International Journal of Molecular Sciences URL: [Link]

Methodological & Application

A-121-04-B: A Researcher's Guide to the Initial Characterization of 2-Fluoro-4'-piperidinomethyl benzophenone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive framework for researchers undertaking the initial biological characterization of the novel compound, 2-Fluoro-4'-piperidinomethyl benzophenone. As a previously uncharacterized molecule, a systematic, multi-phase approach is essential to determine its fundamental properties, including solubility, cytotoxicity, and potential mechanism of action. This guide furnishes detailed, self-validating protocols for these initial studies, emphasizing the scientific rationale behind each step. It is designed to empower researchers, scientists, and drug development professionals to generate robust, reproducible data, forming a solid foundation for subsequent, more targeted investigations.

Phase 1: Foundational Characterization & Preparation

Before any biological effect can be measured, the fundamental physicochemical properties of the compound must be established. Inaccurate stock concentrations or unforeseen precipitation during an assay are common sources of experimental failure. This phase ensures the preparation of a reliable and consistent test article.

Critical Importance of Solubility Determination

Solubility is a critical parameter that dictates how a compound can be formulated for in vitro assays.[1] It directly impacts the achievable concentration in culture media and, therefore, the reliability of dose-response experiments.[2] Testing solubility in both a common organic solvent (e.g., DMSO) and the intended aqueous-based cell culture medium is a mandatory first step.

Protocol: Kinetic Solubility Assessment

This protocol provides a rapid assessment of solubility under conditions that mimic a typical cell-based assay.[3]

Objective: To determine the maximum soluble concentration of 2-Fluoro-4'-piperidinomethyl benzophenone in DMSO and a standard cell culture medium (e.g., DMEM).

Materials:

  • 2-Fluoro-4'-piperidinomethyl benzophenone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Clear 96-well microtiter plates[3]

  • Multichannel pipette

  • Plate reader with UV absorbance measurement capability[3]

Procedure:

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.[4] If the compound does not fully dissolve, sonication or gentle warming (37°C) may be attempted.[5] If it remains insoluble, DMSO is not a suitable primary solvent.

  • Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Aqueous Dilution: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS or cell culture medium). This creates a 1:50 dilution, resulting in a final concentration range from 200 µM down to ~0.4 µM, with a final DMSO concentration of 2%.

  • Incubation & Observation: Incubate the plate at room temperature for 1-2 hours.[2] Visually inspect each well for any signs of precipitation. A light-scattering plate reader (nephelometer) can be used for a more sensitive, quantitative assessment of precipitation.[3]

  • Quantification: The highest concentration that remains clear (i.e., free of visible precipitate) is considered the kinetic solubility limit under these conditions.

ParameterRecommendationRationale
Primary Solvent DMSO (preferred), EthanolThese solvents are miscible with aqueous media and are common in cell-based assays.[5]
Max Final DMSO % < 0.5%High concentrations of DMSO can be toxic to cells, confounding experimental results.[4] A vehicle control with the same DMSO concentration is mandatory.
Stock Concentration 10-100x the highest desired final concentration.Minimizes the volume of solvent added to the cell culture, reducing the risk of solvent-induced artifacts.[6]
Storage Aliquot stock solutions into single-use volumes and store at -20°C or -80°C, protected from light.[4]Prevents degradation from repeated freeze-thaw cycles and potential photodecomposition, a known characteristic of some benzophenone derivatives.[6]

Phase 2: Determining Biological Activity Range via Cytotoxicity Screening

The initial goal is to determine the concentration range at which the compound elicits a biological response. A dose-response cytotoxicity assay is the most direct method to establish an effective concentration for 50% inhibition (EC50) or a cytotoxic concentration for 50% of cells (CC50).[7][8] This data is crucial for designing all subsequent mechanistic experiments.

Assay Selection: Colorimetric vs. Luminescent Methods
  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by observing the reduction of a tetrazolium salt into a colored formazan product.[9][10] They are cost-effective and widely used. The principle relies on NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, to reduce the dye.[9][11]

  • CellTiter-Glo® (ATP) Assay: This luminescent assay quantifies ATP, the presence of which signals metabolically active cells.[12][13] The "add-mix-measure" format is simple and highly sensitive, making it ideal for high-throughput screening.[12][14] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[13]

For initial screening, the CellTiter-Glo® assay is recommended due to its high sensitivity, broad linear range, and simpler protocol.[15]

Protocol: Dose-Response Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the EC50/CC50 of 2-Fluoro-4'-piperidinomethyl benzophenone in a selected cell line.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549)

  • Complete culture medium

  • Opaque-walled 96-well plates (for luminescence)[16]

  • Compound stock solution (from Phase 1)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)[12]

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.[9]

  • Compound Dilution Series: Prepare a 2x concentrated serial dilution of the compound in culture medium from your primary stock. A typical 8-point, 3-fold serial dilution starting from 100 µM is a good starting point.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells of the cell plate, resulting in a 1x final concentration. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under normal cell culture conditions (37°C, 5% CO₂).

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[14][16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[16]

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 200 µL).[16]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

  • Data Acquisition: Record luminescence using a plate reader.[16]

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50/CC50 value.

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Hypothesis-Driven Mechanistic Studies solubility Determine Kinetic Solubility in DMSO & Aqueous Buffer stock Prepare Validated 10 mM Stock Solution solubility->stock Max soluble conc. dose_response Perform Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo) stock->dose_response Test Article ec50 Calculate EC50/CC50 Value dose_response->ec50 Normalized data hypothesis Generate Hypotheses Based on Benzophenone Scaffold ec50->hypothesis Effective conc. range phototox Phototoxicity Assay (OECD 432) hypothesis->phototox Photosensitizer? kinase Kinome Profiling Screen hypothesis->kinase Kinase Inhibitor? receptor Receptor Binding Assay hypothesis->receptor Receptor Ligand?

Caption: A systematic workflow for characterizing a novel compound.

Phase 3: Hypothesis Generation & Initial Mechanistic Studies

With the effective concentration range established, the next phase involves generating and testing hypotheses about the compound's mechanism of action. The chemical structure provides the first clues. The "2-Fluoro-4'-piperidinomethyl benzophenone" scaffold contains a benzophenone core, which is a well-known pharmacophore.

Hypothesis 1: The Compound is a Photosensitizing Agent

Benzophenones are classic photosensitizers capable of inducing cytotoxicity upon exposure to light.[17][18] This is a primary and critical hypothesis to test. The standard method is the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, as described in OECD Test Guideline 432.[17][19][20]

Experimental Design: The core principle is to compare the cytotoxicity of the compound in the presence versus the absence of a non-cytotoxic dose of UV-A light.[19]

  • Cell Treatment: Treat Balb/c 3T3 fibroblasts with a range of concentrations of the compound.

  • Duplicate Plates: Prepare two identical sets of plates.

  • Irradiation: Expose one set of plates to a controlled dose of UV-A light (+UV). Keep the other set in the dark (-UV).

  • Viability Assessment: After incubation, assess cell viability in both sets of plates using the Neutral Red Uptake assay.

  • Data Analysis: Calculate and compare the EC50 values from the +UV and -UV conditions. A significant decrease in the EC50 value in the irradiated plate indicates phototoxic potential.[18]

Hypothesis 2: The Compound is a Kinase Inhibitor

The benzophenone scaffold is also found in some kinase inhibitors. Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling a valuable screening approach.[21][22] A broad kinase panel screen can quickly identify potential protein kinase targets.

Experimental Design: This is typically performed as a service by specialized contract research organizations (CROs).[23][24]

  • Service Selection: Choose a CRO offering a comprehensive kinase screening panel (e.g., >400 kinases).[25]

  • Compound Submission: Submit the compound at one or two concentrations (e.g., 1 µM and 10 µM) based on the cytotoxicity data.

  • Assay Principle: The service will typically use a radiometric (e.g., HotSpot™) or fluorescence-based assay to measure the compound's ability to inhibit the activity of each kinase in the panel.[21]

  • Data Analysis: The output is typically presented as "% inhibition" for each kinase at the tested concentration. Strong "hits" (>50-70% inhibition) can then be selected for follow-up dose-response (IC50) determination.

Hypothesis 3: The Compound Interacts with a Specific Receptor

The piperidinomethyl group may confer affinity for various receptors. A receptor binding assay can determine if the compound competes with a known radiolabeled ligand for a specific receptor site.[26][27]

Experimental Design: This is also frequently outsourced to CROs with large panels of receptor binding assays.

  • Target Selection: Based on structural similarity to known ligands or a broad screening panel, select a set of potential G-protein coupled receptors (GPCRs), ion channels, or transporters.

  • Assay Principle: A competitive ligand binding assay measures the ability of your compound to displace a radiolabeled ligand of known affinity from the target receptor.[28][29]

  • Data Analysis: Results are reported as % inhibition of radioligand binding. Significant inhibition suggests the compound interacts with the receptor, warranting further investigation to determine affinity (Ki) and functional activity (agonist vs. antagonist).[28]

Decision Tree for Mechanistic Investigation

G start EC50 Determined from Phase 2 Cytotoxicity Screen phototox_q Is EC50(+UV) << EC50(-UV) in OECD 432 Assay? start->phototox_q phototox_yes Mechanism is likely Phototoxicity-Mediated phototox_q->phototox_yes Yes phototox_no No Significant Phototoxicity phototox_q->phototox_no No kinase_q Does Compound Show >70% Inhibition in Kinase Screen? phototox_no->kinase_q kinase_yes Proceed with IC50 Determination for specific Kinase 'Hits' kinase_q->kinase_yes Yes kinase_no Not a Broad-Spectrum Kinase Inhibitor kinase_q->kinase_no No receptor_q Does Compound Displace Radioligand in Binding Assay? kinase_no->receptor_q receptor_yes Determine Ki and Functional Activity at Receptor 'Hits' receptor_q->receptor_yes Yes receptor_no No Direct Binding to Screened Receptors receptor_q->receptor_no No

Caption: A decision-making framework for follow-up studies.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust and efficient pathway for the initial characterization of the novel compound 2-Fluoro-4'-piperidinomethyl benzophenone. By first establishing its fundamental physicochemical properties and effective biological concentration range, researchers can proceed to hypothesis-driven mechanistic studies with confidence. The results from the proposed phototoxicity, kinome, and receptor binding screens will provide critical insights, guiding the subsequent stages of research, whether in the realm of photodynamic therapy, oncology, or neuropharmacology. This structured workflow minimizes ambiguity and maximizes the potential for discovering the compound's true biological function and therapeutic promise.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Scantox. (n.d.). OECD 432: Phototoxicity Test. Retrieved from [Link]

  • Mattek. (n.d.). Retrospective review on in vitro phototoxicity data generated in 3D skin models to support the development of new OECD Test Guideline. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • UKAAT. (n.d.). Phototoxicity. Retrieved from [Link]

  • YesWeLab. (n.d.). In vitro phototoxicity test 3T3 NRU - OECD 432. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • In Vitro Alternate. (n.d.). OECD 432: In vitro phototoxicity (Balb/c 3T3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • MDPI. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • PubMed. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 2-Fluoro-4'-piperidinomethyl benzophenone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antiproliferative, and antitumor effects.[1][2][3][4] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5][6][7] Specifically, ketones featuring fluorine atoms adjacent to the carbonyl group are potent inhibitors of hydrolytic enzymes, such as proteases and esterases, due to their ability to form stable, transition-state-mimicking adducts with active site nucleophiles.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-Fluoro-4'-piperidinomethyl benzophenone as a potential enzyme inhibitor. While specific biological activity for this compound is not yet extensively documented, its structural features—a fluorinated ketone and a piperidinomethyl group, which can enhance solubility and interactions with biological targets—make it a compelling candidate for investigation.

These application notes will therefore provide a robust framework for the synthesis, characterization, and systematic evaluation of this compound's inhibitory potential against a model enzyme class, serine proteases, which are known targets for fluoro-ketone inhibitors.[8] The protocols herein are designed to be self-validating and are grounded in established enzymology principles to ensure the generation of reliable and reproducible data.[10][11]

Compound Profile: 2-Fluoro-4'-piperidinomethyl benzophenone

Property Value Significance in Drug Discovery
CAS Number 898775-29-6Unique identifier for the chemical substance.[5]
Molecular Formula C19H20FNOProvides the elemental composition.
Molecular Weight 297.4 g/mol Influences diffusion and membrane permeability.
Structure A benzophenone core with a fluorine atom on one phenyl ring and a piperidinomethyl group on the other.The fluorinated ketone is a potential reactive site for enzyme inhibition, while the piperidinomethyl group can modulate solubility and target binding.[5]
pKa (Predicted) Can alter the basicity of the piperidine nitrogen, affecting solubility and interactions with biological targets.[5]The ionization state at physiological pH is crucial for target engagement and cell permeability.

Proposed Mechanism of Action: Serine Protease Inhibition

We hypothesize that 2-Fluoro-4'-piperidinomethyl benzophenone may act as a reversible covalent inhibitor of serine proteases. The electrophilic carbonyl carbon, activated by the adjacent electron-withdrawing fluorine atom, is susceptible to nucleophilic attack by the active site serine residue (Ser-195 in chymotrypsin/trypsin). This interaction would form a stable hemiketal adduct, mimicking the tetrahedral intermediate of peptide bond hydrolysis and thus inhibiting the enzyme.[8]

G cluster_enzyme Serine Protease Active Site cluster_transition Transition State Mimic Enzyme_Ser-OH Enzyme-Ser-OH (Active Site Serine) Hemiketal Stable Hemiketal Adduct (Inhibited Enzyme) Enzyme_Ser-OH->Hemiketal Forms Inhibitor 2-Fluoro-4'-piperidinomethyl benzophenone Inhibitor->Enzyme_Ser-OH Nucleophilic Attack Hemiketal->Enzyme_Ser-OH Reversible

Caption: Proposed mechanism of serine protease inhibition.

Experimental Protocols

PART 1: Synthesis and Characterization

While 2-Fluoro-4'-piperidinomethyl benzophenone is commercially available from suppliers like BenchChem, a synthetic route is provided for researchers who may wish to produce it or its analogs.[5] The synthesis of fluorinated benzophenones can be achieved through methods like Friedel-Crafts acylation or by using Grignard reagents followed by oxidation.[6][12]

Protocol 1: Synthesis via Friedel-Crafts Acylation

  • Step 1: Acylation. To a solution of piperidin-1-yl(p-tolyl)methane in a suitable solvent (e.g., dichloromethane), add 2-fluorobenzoyl chloride.

  • Step 2: Catalyst. Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl3).

  • Step 3: Reaction. Allow the reaction to stir at room temperature for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Step 4: Quenching. Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Step 5: Extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 7: Characterization. Confirm the structure and purity of the final product using 1H NMR, 13C NMR, Mass Spectrometry, and HPLC.

PART 2: In Vitro Enzyme Inhibition Assays

These protocols use bovine α-chymotrypsin as a model serine protease. The principles can be adapted for other enzymes with appropriate substrates.[13]

Protocol 2: Primary Screening for Enzyme Inhibition

  • Principle: This assay measures the enzymatic activity of α-chymotrypsin using a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA). Upon cleavage by the enzyme, the product p-nitroaniline is released, which can be quantified spectrophotometrically at 410 nm. A reduction in the rate of p-nitroaniline formation in the presence of the test compound indicates inhibition.

  • Materials:

    • α-chymotrypsin (from bovine pancreas)

    • S-AAPF-pNA substrate

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • 2-Fluoro-4'-piperidinomethyl benzophenone (test compound)

    • DMSO (for dissolving the compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add 2 µL of the test compound stock solution to the "test" wells. Add 2 µL of DMSO to the "control" wells.

    • Add 178 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of α-chymotrypsin solution (pre-diluted in buffer to a working concentration) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of S-AAPF-pNA substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm every minute for 20 minutes using a microplate reader.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

Protocol 3: Determination of IC50 Value

  • Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. This is determined by measuring the enzyme activity over a range of inhibitor concentrations.

  • Procedure:

    • Perform the assay as described in Protocol 2, but with a serial dilution of the test compound. A typical concentration range might be from 100 µM down to 1 nM.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Protocol 4: Enzyme Kinetic Studies to Determine Mechanism of Inhibition

  • Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data can be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to distinguish between competitive, non-competitive, and uncompetitive inhibition.[14][15]

  • Procedure:

    • Set up a series of reactions with varying concentrations of the substrate (S-AAPF-pNA).

    • Repeat step 1 in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test compound. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., near the IC50 and 2x IC50).

    • Measure the initial reaction rates (V) for all conditions.

    • Generate a Lineweaver-Burk plot for each inhibitor concentration.

    • Analyze the plots:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[15]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[15]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

PART 3: Cell-Based Assays
  • Principle: While in vitro assays are crucial, it is important to assess the compound's activity in a cellular context. A cytotoxicity assay is a primary step to determine the compound's effect on cell viability.

Protocol 5: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., a human cancer cell line like A549 or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Fluoro-4'-piperidinomethyl benzophenone for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).

Data Analysis and Workflow Visualization

The following diagram illustrates the overall workflow for evaluating the enzyme inhibitory potential of the target compound.

Caption: Experimental workflow for inhibitor characterization.

Trustworthiness and Self-Validation

To ensure the integrity of the results, each protocol incorporates self-validating steps:

  • Controls: All assays must include positive controls (a known inhibitor of the target enzyme) and negative controls (vehicle, e.g., DMSO).

  • Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure reproducibility.

  • Counter-Screening: To rule out assay artifacts (Pan-Assay Interference Compounds or PAINS), active compounds should be tested in counter-screens, for example, an assay with a different detection method or a structurally unrelated enzyme.[10]

Conclusion

2-Fluoro-4'-piperidinomethyl benzophenone presents an intriguing structural combination for enzyme inhibition. Its fluorinated ketone core suggests a potential for potent, targeted activity, particularly against hydrolytic enzymes like serine proteases. The systematic application of the protocols detailed in this guide—from initial screening and IC50 determination to mechanistic studies and cellular evaluation—will enable a thorough and reliable assessment of its therapeutic potential. This structured approach provides a solid foundation for any research program aimed at discovering and characterizing novel enzyme inhibitors.[16][17]

References

  • Iqbal, M. A., et al. (2020). Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies. PubMed. [Link]

  • Liu, Q., et al. (2012). Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. Archives of Pharmacy. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. European Journal of Medicinal Chemistry. [Link]

  • Waring, M. J., & Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Akhtar, T., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

  • de Oliveira, B. H. R., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Wang, S., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food and Chemical Toxicology. [Link]

  • MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • Ahmad, S. (2022). Enzyme Inhibition. TeachMePhysiology. [Link]

  • Rao, N. M., Rao, H. N., & Pattabiraman, T. N. (1983). Enzyme inhibitors from plants. Isolation and characterization of a protease inhibitor from arrow root (Maranta arundinaceae) tuber. Journal of Biosciences. [Link]

  • Tunoori, A. R., et al. (2014). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Mphahlele, M. J. (2012). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal Research Space. [Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

  • Gelb, M. H., Svaren, J. H., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]

  • Dimmock, J. R., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

  • Zhou, B. D., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Walsh, C. T. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology. [Link]

  • Singh, A., et al. (2019). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

  • Mbeki, C. N., et al. (2021). Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. Molecules. [Link]

  • Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research. [Link]

Sources

Topic: Analytical Techniques for the Robust Quantification of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

2-Fluoro-4'-piperidinomethyl benzophenone is a substituted benzophenone derivative. Compounds of this class are pivotal as intermediates in pharmaceutical synthesis and can also appear as process-related impurities or degradation products. Accurate and precise quantification is therefore non-negotiable for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview and detailed protocols for the quantification of this analyte using modern chromatographic techniques.

The methodologies presented herein are designed to be foundational, providing robust starting points for method development and validation in a regulated environment. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as impurity profiling and bioanalysis. The principles of method validation, guided by the International Conference on Harmonisation (ICH) guidelines, are integrated into each protocol to ensure the generation of reliable and reproducible data.[1][3]

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon an understanding of the analyte's physicochemical properties.

  • Structure & Polarity: 2-Fluoro-4'-piperidinomethyl benzophenone possesses a moderately polar benzophenone core with fluoro and piperidinomethyl substitutions. This structure makes it ideally suited for reversed-phase chromatography, which separates compounds based on hydrophobicity.[4]

  • UV Absorbance: The benzophenone moiety is a strong chromophore. Substituted benzophenones exhibit significant UV absorbance, typically in the 250-350 nm range, making UV detection a highly effective and straightforward choice for quantification.[4]

  • Ionization Potential: The presence of the piperidinomethyl group provides a readily ionizable site (a tertiary amine), which is highly advantageous for sensitive detection by mass spectrometry in positive ion mode.

Based on these properties, our strategy is twofold:

  • HPLC-UV: A robust, universally accessible method for quantification in bulk materials and formulated products where concentration levels are relatively high.

  • LC-MS/MS: A highly sensitive and selective method for trace-level quantification, essential for impurity analysis or determination in complex biological matrices.[5][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for accuracy, precision, and robustness in a quality control setting.

Principle of the Method

Reversed-phase HPLC separates the analyte from other components on a non-polar (e.g., C18) stationary phase. A polar mobile phase is used for elution. The analyte, being moderately non-polar, is retained on the column and its retention time is controlled by modulating the ratio of organic solvent (acetonitrile) to aqueous buffer in the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.[4][7]

Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Reagents

  • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 column is a good starting point for method development for moderately polar compounds.[4]

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and analytical-grade formic acid.

  • Reference Standard: Well-characterized 2-Fluoro-4'-piperidinomethyl benzophenone.

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

2.2.3 Chromatographic Conditions

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard for retaining and separating moderately polar analytes.
Mobile Phase Gradient: 30% B to 80% B over 10 min A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[8]
Injection Vol. 10 µL A standard volume to avoid column overloading while ensuring good sensitivity.

| Detection | UV at 260 nm | Benzophenones have strong absorbance in this region. A PDA detector can be used to confirm peak purity.[4] |

System Suitability and Method Validation

Before any sample analysis, the system's suitability must be confirmed. Method validation provides documented evidence that the procedure is fit for its intended purpose.[2][9]

System Suitability Criteria

  • Tailing Factor: ≤ 1.5 for the analyte peak.

  • Theoretical Plates: ≥ 2000.

  • %RSD of Replicate Injections: ≤ 2.0% for peak area and retention time (n=6).

G Start Method Development Validation Validation Protocol Start->Validation Specificity Specificity Validation->Specificity Routine Routine Analysis Robustness Robustness Robustness->Routine

Summary of Validation Parameters (ICH Q2(R1)) [10]

Parameter Purpose Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of expected components (impurities, degradants, matrix).[3] Peak purity analysis (PDA), analysis of stressed samples, resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response. Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration.
Accuracy To determine the closeness of the test results to the true value. % Recovery typically between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is tailored for ultra-sensitive quantification, ideal for analyzing trace-level impurities or for determining the analyte in complex biological matrices like plasma or urine.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected using a triple quadrupole mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument selectively monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing exceptional sensitivity.[6][11]

Experimental Protocol: LC-MS/MS

3.2.1 Sample Preparation: Solid-Phase Extraction (SPE) For complex matrices, a cleanup and concentration step is mandatory.[12][13] SPE is a highly effective technique for this purpose.[14]

G start Start: Plasma Sample step1 1. Condition Cartridge (Methanol, then Water) start->step1 step2 2. Load Sample step1->step2 step3 3. Wash Cartridge (e.g., 5% Methanol in Water) step2->step3 step4 4. Elute Analyte (e.g., Methanol) step3->step4 end Evaporate & Reconstitute for LC-MS/MS Analysis step4->end

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a strong organic solvent (e.g., methanol or acetonitrile).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

3.2.2 Instrumentation and Reagents

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for fast and efficient separations.

  • Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

3.2.3 LC-MS/MS Conditions

Parameter Condition Rationale
Column UHPLC C18, 50 mm x 2.1 mm, 1.8 µm Enables rapid analysis times suitable for high-throughput screening.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for positive mode ESI.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes A fast gradient is sufficient due to the high selectivity of MS detection.
Ionization Mode ESI, Positive The piperidine nitrogen is readily protonated.
Capillary Voltage +3500 V Needs to be optimized for the specific compound and instrument.

| MRM Transitions | To be determined empirically | See table below for hypothetical values. |

3.2.4 MRM Parameter Optimization The key to a sensitive LC-MS/MS method is the optimization of MRM transitions. This involves infusing a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and then fragmenting it to find the most stable and abundant product ions.

Hypothetical MRM Transitions (Note: These values must be optimized experimentally on the specific instrument used.)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
2-Fluoro-4'-piperidinomethyl benzophenone 314.2 98.1 25 Quantifier

| 2-Fluoro-4'-piperidinomethyl benzophenone | 314.2 | 183.1 | 20 | Qualifier |

Rationale for hypothetical ions: The precursor ion [M+H]⁺ for C₁₉H₂₀FNO would be ~314.2. The product ion at m/z 98.1 could correspond to the piperidinomethyl fragment, a common and stable fragmentation pathway. The ion at 183.1 could correspond to the fluorobenzoyl fragment.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Fluoro-4'-piperidinomethyl benzophenone is dictated by the specific requirements of the analysis. For routine quality control of bulk substances, the described HPLC-UV method offers a robust, reliable, and cost-effective solution. When trace-level quantification is necessary, such as in impurity profiling, stability studies, or bioanalysis, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both protocols are grounded in established chromatographic principles and adhere to international validation standards, ensuring the generation of high-quality, defensible data for researchers and drug development professionals.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Saesaengseerung, N. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences.
  • Chavhan, P. S., et al. (n.d.).
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2016).
  • Szultka-Młýnska, M., & Buszewski, B. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
  • Gavrila, A. A., et al. (2023).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Viñas, P., et al. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood.
  • Mutavdzic Pavlovic, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu.
  • Abreu, E., et al. (2025). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering.
  • Meng, C. (n.d.).
  • MS parameters for the detection of benzophenone derivatives (MRM transitions, collision energy). (n.d.).
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (2025). BenchChem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.).

Sources

Application Notes and Protocols for 2-Fluoro-4'-piperidinomethyl benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Targeting Neurological and Oncological Pathologies

In the landscape of modern medicinal chemistry, the strategic design of small molecules with high target specificity and favorable pharmacokinetic profiles is paramount. The compound 2-Fluoro-4'-piperidinomethyl benzophenone emerges as a molecule of significant interest, integrating three key pharmacophoric features: a fluorinated phenyl ring, a benzophenone core, and a piperidinomethyl group. This unique combination suggests a strong potential for interaction with specific biological targets, particularly the sigma (σ) receptors, which are implicated in a range of neurological disorders and are overexpressed in numerous cancer cell lines.[1][2]

The benzophenone scaffold is a well-established "privileged structure" in drug discovery, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The incorporation of a fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target proteins.[6][7][8] Furthermore, the piperidine moiety is a common feature in ligands targeting sigma receptors.[9][10]

These application notes will provide a comprehensive guide for researchers exploring the potential of 2-Fluoro-4'-piperidinomethyl benzophenone as a novel therapeutic agent and imaging probe. We will delve into its synthesis, hypothesized mechanism of action as a sigma receptor modulator, and provide detailed protocols for its in vitro characterization and development as a Positron Emission Tomography (PET) imaging agent.

Proposed Synthesis and Characterization

A plausible synthetic route for 2-Fluoro-4'-piperidinomethyl benzophenone can be envisioned through a multi-step process, likely involving a Friedel-Crafts acylation or a related coupling reaction. The following is a representative synthetic protocol.

Protocol 1: Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone

Materials:

  • 2-Fluorobenzoyl chloride

  • (4-(Piperidin-1-ylmethyl)phenyl)magnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-fluorobenzoyl chloride in anhydrous THF at 0°C, add a solution of (4-(piperidin-1-ylmethyl)phenyl)magnesium bromide in THF dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired product.

Characterization:

The final compound should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Hypothesized Mechanism of Action: Modulation of Sigma Receptors

We hypothesize that 2-Fluoro-4'-piperidinomethyl benzophenone acts as a modulator of sigma receptors. Sigma receptors, comprising σ1 and σ2 subtypes, are unique, non-opioid receptors found in the central nervous system and peripheral organs.[9] The σ1 receptor is a ligand-regulated molecular chaperone at the endoplasmic reticulum, involved in regulating calcium homeostasis and cellular stress, making it a target for neurodegenerative diseases.[11] The σ2 receptor is overexpressed in proliferating tumor cells and is a promising target for cancer diagnosis and therapy.[2][10]

sigma_receptor_pathway cluster_ligand 2-Fluoro-4'-piperidinomethyl benzophenone cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane / Other ligand Ligand s1r σ1 Receptor ligand->s1r Binds to s2r σ2 Receptor ligand->s2r Binds to bip BiP/GRP78 s1r->bip Dissociates from ire1 IRE1 s1r->ire1 Modulates ion_channel Ion Channels (e.g., K+, Ca2+) s1r->ion_channel Regulates neuroprotection Neuroprotection & Plasticity ire1->neuroprotection apoptosis Apoptosis s2r->apoptosis Induces calcium Ca2+ Homeostasis ion_channel->calcium calcium->neuroprotection

Caption: Hypothesized signaling pathways modulated by 2-Fluoro-4'-piperidinomethyl benzophenone via sigma receptors.

Application Note I: In Vitro Characterization

Objective: To determine the binding affinity and functional activity of 2-Fluoro-4'-piperidinomethyl benzophenone at sigma-1 and sigma-2 receptors.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparations from cells expressing σ1 or σ2 receptors (e.g., guinea pig brain membranes for σ1, rat liver membranes for σ2).

  • [3H]-(+)-pentazocine (for σ1) or [3H]-DTG (in the presence of a σ1 masking agent like (+)-pentazocine for σ2).

  • 2-Fluoro-4'-piperidinomethyl benzophenone (test compound).

  • Haloperidol (non-selective sigma ligand for defining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted test compound.

  • For non-specific binding, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the half-maximal inhibitory concentration (IC50) and then the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines with known sigma receptor expression (e.g., MCF-7, PC-3).

  • Complete cell culture medium.

  • 2-Fluoro-4'-piperidinomethyl benzophenone.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[5]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm.[5]

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

in_vitro_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis compound Synthesize & Purify Compound binding_assay Competitive Radioligand Binding compound->binding_assay mtt_assay MTT Cytotoxicity Assay compound->mtt_assay membranes Prepare Receptor Membranes membranes->binding_assay cells Culture Cancer Cell Lines cells->mtt_assay ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc ic50_calc Calculate IC50 (Potency) mtt_assay->ic50_calc

Caption: Experimental workflow for in vitro characterization.

Data Presentation:

Parameterσ1 Receptorσ2 ReceptorMCF-7 Cells
Ki (nM) Hypothetical ValueHypothetical ValueN/A
IC50 (µM) N/AN/AHypothetical Value

Application Note II: Development as a PET Imaging Agent

Objective: To synthesize a radiolabeled version of 2-Fluoro-4'-piperidinomethyl benzophenone and evaluate its potential for imaging sigma receptor-positive tumors in vivo.

The presence of a fluorine atom makes this compound an excellent candidate for labeling with the positron-emitting isotope Fluorine-18 (18F, t½ ≈ 110 min) for PET imaging.[1]

Protocol 4: Radiosynthesis of [18F]2-Fluoro-4'-piperidinomethyl benzophenone

Note: This requires a specialized radiochemistry facility.

Materials:

  • A suitable precursor for radiolabeling (e.g., a nitro or trimethylammonium triflate substituted precursor).

  • [18F]Fluoride produced from a cyclotron.

  • Kryptofix 2.2.2 (K222) and potassium carbonate.

  • Acetonitrile.

  • Solid-phase extraction (SPE) cartridges for purification.

  • Analytical and preparative HPLC.

Procedure:

  • Trap the aqueous [18F]Fluoride on an anion exchange cartridge.

  • Elute the [18F]Fluoride into a reaction vessel containing K222 and potassium carbonate in acetonitrile.

  • Azeotropically dry the [18F]Fluoride complex.

  • Add the precursor dissolved in a suitable solvent (e.g., DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for a defined period.

  • Cool the reaction and purify the crude mixture using SPE cartridges followed by preparative HPLC.

  • Formulate the final product in a biocompatible solution (e.g., saline with ethanol).

Protocol 5: In Vivo PET Imaging in a Xenograft Mouse Model

Materials:

  • Immunocompromised mice bearing tumors from a sigma receptor-positive cell line (e.g., MCF-7).

  • [18F]2-Fluoro-4'-piperidinomethyl benzophenone.

  • Anesthesia (e.g., isoflurane).

  • A microPET scanner.

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Inject a known quantity of the radiotracer intravenously via the tail vein.

  • Perform a dynamic PET scan for 60-90 minutes.

  • For blocking studies, pre-inject a separate cohort of mice with an excess of a non-radioactive sigma receptor ligand (e.g., haloperidol) before injecting the radiotracer.

  • Reconstruct the PET images and perform region of interest (ROI) analysis on the tumor and other organs.

  • Calculate the standardized uptake value (SUV) for quantitative analysis.

pet_workflow cluster_synthesis Radiosynthesis cluster_imaging In Vivo Imaging cluster_analysis Data Analysis f18 Produce [18F]Fluoride labeling Nucleophilic Substitution f18->labeling purification HPLC Purification labeling->purification injection Inject Radiotracer into Xenograft Mouse purification->injection scan Acquire Dynamic PET Scan injection->scan roi Region of Interest (ROI) Analysis scan->roi suv Calculate SUV roi->suv

Sources

Application Notes & Protocols: A Framework for Preclinical Efficacy Testing of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel derivative, 2-Fluoro-4'-piperidinomethyl benzophenone. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a logically structured, scientifically rigorous, and field-proven approach to assessing the therapeutic potential of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system. This guide progresses from initial in vitro characterization to in vivo efficacy studies, providing detailed, step-by-step methodologies, data interpretation guidelines, and illustrative visualizations to support robust preclinical development.

Introduction: The Scientific Rationale

Benzophenone and its derivatives have garnered significant interest in oncology research due to their demonstrated ability to induce apoptosis and inhibit tumor growth.[1][2] The unique structural features of 2-Fluoro-4'-piperidinomethyl benzophenone, specifically the fluorine and piperidinomethyl substitutions, warrant a thorough investigation into its potential as a novel therapeutic agent. The experimental design detailed herein is structured to systematically elucidate the compound's biological activity, starting with broad-spectrum cytotoxicity screening and progressively narrowing the focus to mechanistic and in vivo efficacy studies.

This guide is predicated on a logical progression of experiments, where the results of each stage inform the design of the next. This iterative approach is crucial for a comprehensive understanding of the compound's therapeutic potential and for making go/no-go decisions in the drug development pipeline. The overarching goal is to build a robust data package that can support an Investigational New Drug (IND) application.[3][4][5]

Phase I: In Vitro Characterization

The initial phase of testing focuses on establishing the fundamental cytotoxic and antiproliferative activity of 2-Fluoro-4'-piperidinomethyl benzophenone across a panel of relevant cancer cell lines. In vitro assays offer a rapid and cost-effective means for initial screening and mechanism of action studies.[6][7][8][9]

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration-dependent effect of the compound on the viability of cancer cells. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose as they measure the metabolic activity of viable cells.[10][11][12][13][14]

Protocol 1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay due to its streamlined workflow and the formation of a water-soluble formazan product, eliminating a solubilization step and reducing operator-dependent variability.[11][12]

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Fluoro-4'-piperidinomethyl benzophenone in culture medium. Add the diluted compound to the appropriate wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours to allow for formazan formation. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Values of 2-Fluoro-4'-piperidinomethyl benzophenone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
PC-3Prostate Cancer12.1
Apoptosis Detection by Flow Cytometry

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry-based assays are employed.[15][16][17][18] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 2-Fluoro-4'-piperidinomethyl benzophenone at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Diagram 1: Experimental Workflow for In Vitro Efficacy Testing

in_vitro_workflow Figure 1. In Vitro Efficacy Testing Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cell_viability Cell Viability Assays (XTT) ic50 IC50 Determination cell_viability->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis Select Lead Cell Lines western_blot Western Blot Analysis apoptosis->western_blot

Caption: A streamlined workflow for the initial in vitro assessment of the compound.

Phase II: Mechanistic Elucidation

Once the cytotoxic and pro-apoptotic effects are confirmed, the next logical step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique for analyzing the expression and activation of key proteins involved in signaling pathways.[20][21][22][23]

Western Blot Analysis of Apoptotic and Signaling Pathways

Based on the known activities of other benzophenone derivatives, it is plausible that 2-Fluoro-4'-piperidinomethyl benzophenone may modulate key signaling pathways involved in cell survival and apoptosis, such as the MAPK or PI3K/Akt pathways.[1]

Protocol 3: Western Blotting

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.[21]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, total Akt, p-ERK, total ERK).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram 2: Hypothetical Signaling Pathway Modulation

signaling_pathway Figure 2. Potential Signaling Pathway Inhibition compound 2-Fluoro-4'-piperidinomethyl benzophenone akt Akt compound->akt Inhibits erk ERK compound->erk Inhibits survival Cell Survival akt->survival proliferation Cell Proliferation erk->proliferation

Caption: A simplified diagram illustrating the potential inhibitory effect on cell signaling pathways.

Phase III: In Vivo Efficacy and Preliminary Pharmacokinetics

Promising in vitro data provides the rationale for progressing to in vivo animal models to assess the compound's efficacy in a more complex biological system.[24][25][26][27][28] Cell line-derived xenograft (CDX) models are a standard and valuable tool for this purpose.[25]

Xenograft Tumor Growth Inhibition Study

The primary goal of this study is to determine if 2-Fluoro-4'-piperidinomethyl benzophenone can inhibit tumor growth in vivo.

Protocol 4: CDX Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant a suspension of a responsive cancer cell line into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.

  • Dosing: Administer 2-Fluoro-4'-piperidinomethyl benzophenone and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Table 2: Example Data from an In Vivo Efficacy Study

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500-
Compound (Low Dose)1095036.7
Compound (High Dose)3045070.0
Preliminary Pharmacokinetic (PK) Analysis

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which will inform dosing strategies for future studies.[29][30][31]

Protocol 5: Preliminary PK Study in Mice

  • Dosing: Administer a single dose of 2-Fluoro-4'-piperidinomethyl benzophenone to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion and Future Directions

This comprehensive experimental framework provides a robust pathway for the preclinical evaluation of 2-Fluoro-4'-piperidinomethyl benzophenone. The successful completion of these studies will generate a data package that characterizes the compound's in vitro activity, elucidates its mechanism of action, and demonstrates its in vivo efficacy. Positive outcomes will provide a strong rationale for advancing the compound into more extensive preclinical toxicology studies and, ultimately, into clinical trials.

References

  • Abdel-Maksoud, M. S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1461. [Link]

  • de Vries, S. T., et al. (2018). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 84(8), 1771-1779. [Link]

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  • Biotech Spain. (2023). XTT Assays vs MTT. [Link]

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"2-Fluoro-4'-piperidinomethyl benzophenone" for studying protein-ligand interactions

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide: 2-Fluoro-4'-piperidinomethyl benzophenone

A High-Efficiency Photoactivatable Probe for Elucidating Protein-Ligand Interactions

Introduction: The Imperative for Covalent Probes in Drug Discovery

The precise characterization of interactions between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology. While techniques that measure equilibrium binding provide invaluable data on affinity (Kd), they often fail to capture the transient or complex interactions that dictate a ligand's true biological effect. Photoaffinity labeling (PAL) has emerged as a powerful technique to overcome these limitations by creating a covalent bond between a ligand and its target protein upon photoactivation, permanently capturing the interaction for downstream analysis.[1][2]

The benzophenone scaffold is a preeminent photophore in this field.[3][4] Upon irradiation with long-wave UV light (typically 350-360 nm), the benzophenone carbonyl group undergoes intersystem crossing to form a stable triplet diradical.[1] This excited state is uniquely reactive, capable of abstracting a hydrogen atom from proximal C-H bonds—even those that are chemically inert—to form a stable covalent bond.[5] This robust reactivity, coupled with its stability in ambient light and avoidance of protein-damaging short-wave UV, makes benzophenone an ideal tool for covalently mapping binding sites.[5][6]

This guide details the application of 2-Fluoro-4'-piperidinomethyl benzophenone , a novel probe engineered for enhanced performance in studying protein-ligand interactions. This molecule integrates three key structural features:

  • The Benzophenone Photophore: The core engine for UV-induced covalent cross-linking.

  • A 2-Fluoro Substitution: The strategic placement of a fluorine atom on one of the phenyl rings can significantly modulate the probe's physicochemical properties. Fluorination is known to enhance metabolic stability, improve photostability, and potentially increase binding affinity through favorable electronic interactions with the target protein.[7][8][9]

  • A 4'-Piperidinomethyl Group: This functional group is incorporated to improve aqueous solubility and can serve as a versatile chemical handle for further derivatization or as a recognition element for specific protein targets.

This document serves as a comprehensive guide for researchers, providing the theoretical basis, detailed experimental protocols, and data interpretation strategies for leveraging 2-Fluoro-4'-piperidinomethyl benzophenone in your research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the probe's properties is critical for experimental design. The following table summarizes the key characteristics of 2-Fluoro-4'-piperidinomethyl benzophenone and its parent scaffold.

PropertyValue / DescriptionSignificance for PAL ExperimentsSource
Molecular Formula C₁₉H₂₀FNODefines the exact composition and molecular weight.[]
Molecular Weight 297.37 g/mol Essential for preparing solutions of known molarity.[]
Appearance White to off-white crystalline solidVisual confirmation of compound integrity.[11]
UV Absorption Max (λabs) ~250 nm, ~340-360 nmThe ~350 nm absorption is critical for selective photoactivation without damaging proteins.[12]
Excitation Wavelength 350-365 nmOptimal wavelength range for activating the benzophenone triplet state.[1][1]
Reactive Species Triplet diradical (n, π*)The species responsible for hydrogen abstraction and covalent bond formation.[1]
Reactivity Preferentially abstracts H from C-H bondsAllows for labeling of a wide range of amino acid side chains, even non-nucleophilic ones.[5]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); moderate aqueous solubility enhanced by the piperidinomethyl group.Crucial for preparing stock solutions and ensuring compatibility with biological buffers.N/A

Mechanism of Photo-Activation and Covalent Cross-linking

The utility of 2-Fluoro-4'-piperidinomethyl benzophenone as a photoaffinity probe is rooted in the photochemistry of the benzophenone core. The process can be broken down into three key steps, as illustrated below.

G cluster_0 Photochemical Pathway a Ground State (S₀) Probe-Target Complex b Excited Singlet State (S₁) a->b 1. Photon Absorption (hv, ~360 nm) c Excited Triplet State (T₁) (Diradical) b->c 2. Intersystem Crossing (High Efficiency) d Covalent Adduct (Stable) c->d 3. H-Abstraction & Radical Recombination (from Target C-H) G cluster_workflow Photoaffinity Labeling Workflow prep Step 1: Prepare Protein & Probe incubate Step 2: Incubate (Binding Equilibrium) prep->incubate Mix irradiate Step 3: UV Irradiate (Cross-linking) incubate->irradiate Transfer to Plate analyze Step 4: Analyze (SDS-PAGE, MS) irradiate->analyze Quench & Denature G start Excise Cross-linked Protein Band from Gel digest In-Gel Tryptic Digestion start->digest extract Extract Peptides digest->extract lcms LC-MS/MS Analysis extract->lcms end Identify Peptide Adduct (Mass Shift + Fragmentation) lcms->end

Figure 3: Workflow for mass spectrometry-based identification of the binding site.

Procedure:

  • Sample Preparation:

    • Run a preparative SDS-PAGE gel of the cross-linked sample.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., colloidal Coomassie).

    • Carefully excise the band corresponding to the protein-probe adduct.

  • In-Gel Digestion:

    • Destain the gel slice and subject it to a standard in-gel digestion protocol using a protease like trypsin.

  • Peptide Extraction and LC-MS/MS:

    • Extract the resulting peptides from the gel matrix.

    • Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the sequence of the target protein using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Crucially, the search parameters must be modified to include a variable modification on all amino acids corresponding to the mass of the reacted probe (the mass of 2-Fluoro-4'-piperidinomethyl benzophenone minus the abstracted hydrogen, which is approximately 296.37 Da).

    • The identification of a peptide with this specific mass modification, supported by a high-quality fragmentation spectrum, pinpoints the site of covalent attachment and thus the binding site.

Conclusion and Future Directions

2-Fluoro-4'-piperidinomethyl benzophenone represents a sophisticated tool for the study of protein-ligand interactions. Its engineered features—the reliable benzophenone photochemistry, the stabilizing fluoro group, and the solubilizing piperidinomethyl handle—provide a robust platform for covalently capturing and identifying the binding partners of small molecules. T[1][9]he protocols outlined in this guide offer a clear path to employing this probe for target identification, binding site mapping, and validating protein-ligand interactions within complex biological systems. A[6]s the demand for novel therapeutics continues to grow, such advanced chemical probes will be indispensable in illuminating the molecular dialogues that govern cellular life.

References

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
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  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.
  • 2-chloro-4-fluoro-2'-piperidinomethyl benzophenone. ChemicalBook.
  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
  • Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substr
  • 4-FLUORO-4'-PIPERIDINOMETHYL BENZOPHENONE. BOC Sciences.
  • 2-Fluoro-4'-piperidinomethyl benzophenone. Benchchem.
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  • Probing proteomes with benzophenone photoprobes.

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Investigating 2-Fluoro-4'-piperidinomethyl benzophenone: A Guide to Characterizing Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Neuropharmacological Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Context

The compound 2-Fluoro-4'-piperidinomethyl benzophenone belongs to a chemical class that holds significant promise for neuropharmacology, largely due to its structural resemblance to known modulators of sigma (σ) receptors.[1][2] Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER).[1] They are divided into two main subtypes, σ1 and σ2, which are genetically unrelated but share pharmacological similarities.[1][3]

These receptors are implicated in a vast array of cellular functions and central nervous system (CNS) pathologies, including neurodegenerative diseases, pain, psychiatric disorders, and addiction.[4] The σ1 receptor, in particular, acts as an intracellular amplifier for various signaling systems and plays a crucial role in regulating calcium homeostasis, protein folding, and oxidative stress.[5] Given this context, novel compounds like 2-Fluoro-4'-piperidinomethyl benzophenone are high-value candidates for investigation as potential therapeutic agents or research tools.

This guide provides a comprehensive framework for the initial neuropharmacological characterization of this and similar novel compounds, focusing on the essential in vitro and in vivo assays required to determine their primary mechanism of action, binding affinity, selectivity, and functional effects.

Application Note 1: In Vitro Profiling – Determining Target Affinity and Selectivity

The foundational step in characterizing a novel CNS-active compound is to determine its binding affinity (Ki) for its primary molecular targets. Based on its chemical structure, the sigma-1 (σ1) and sigma-2 (σ2) receptors are the most probable targets for 2-Fluoro-4'-piperidinomethyl benzophenone. The gold-standard method for this is the competitive radioligand binding assay.

Principle of the Assay: This technique measures the ability of a test compound (the "competitor," e.g., 2-Fluoro-4'-piperidinomethyl benzophenone) to displace a known radioactive ligand ("radioligand") from its receptor in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) to reflect the compound's true binding affinity.

Key Experimental Considerations:

  • Tissue Source: Guinea pig liver membranes are an excellent source for σ1 receptors due to their exceptionally high expression levels compared to other tissues.[6][7] For σ2 receptors, rat liver membranes are commonly used.[7]

  • Radioligand Selection:

    • For σ1 receptors , [³H]-(+)-pentazocine is a highly selective and widely used radioligand.[6]

    • For σ2 receptors , [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is used. Since DTG binds to both σ1 and σ2 sites, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to "mask" the σ1 sites, ensuring that the binding measured is specific to σ2 receptors.[3][6]

Workflow for Competitive Radioligand Binding Assay

Below is a diagram illustrating the general workflow for determining the binding affinity of a novel compound at sigma receptors.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue Select Tissue (e.g., Guinea Pig Liver for σ1) Homogenize Homogenize Tissue & Prepare Membranes Tissue->Homogenize Incubate Incubate: Membranes + Radioligand + Test Compound (or Buffer) Homogenize->Incubate Compound Prepare Serial Dilutions of Test Compound Reagents Prepare Assay Buffer, Radioligand, & Controls Compound->Incubate Filter Rapid Filtration over Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. log[Compound] Count->Plot Calculate Calculate IC50 & Ki (Non-linear Regression) Plot->Calculate

Caption: Workflow for determining sigma receptor binding affinity.

Detailed Protocol: σ1 Receptor Competitive Binding Assay
  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., >30,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Membrane Homogenate: Typically 100-200 µg of protein per well.

    • Radioligand: [³H]-(+)-pentazocine at a single concentration near its KD value (e.g., 5 nM).[6]

    • Test Compound: 2-Fluoro-4'-piperidinomethyl benzophenone at increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Control for Non-Specific Binding: A high concentration of a known σ1 ligand, such as 10 µM Haloperidol, to saturate all receptors.[5]

    • Control for Total Binding: Assay buffer instead of the test compound.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding reaction to reach equilibrium.[5]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Data Interpretation & Example

The Ki values determine the compound's affinity and selectivity. A lower Ki indicates higher affinity. Selectivity is expressed as a ratio of Ki values (e.g., Ki σ2 / Ki σ1). A high ratio indicates selectivity for the σ1 receptor.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
(+)-Pentazocine~3-5>10,000>2000[6]
Haloperidol~2.8-4.5~2.8~1[4][5]
Compound SI 1/28 6.12,583423[8]
Novel Compound X TBDTBDTBDN/A

This table presents data for known reference compounds to provide context for results obtained with a novel compound like 2-Fluoro-4'-piperidinomethyl benzophenone.

Application Note 2: In Vivo Functional Characterization – Neuropathic Pain Model

Once a compound's in vitro binding profile is established, the next crucial step is to assess its functional activity in vivo. Sigma-1 receptor antagonists have shown significant promise in alleviating neuropathic pain.[4][8] Therefore, a validated animal model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, is an excellent choice to test the potential therapeutic efficacy of 2-Fluoro-4'-piperidinomethyl benzophenone.

Principle of the Model: The CCI model involves loosely ligating the sciatic nerve in a rodent, which induces a persistent state of pain-like behaviors, including mechanical allodynia (pain response to a normally non-painful stimulus). An effective analgesic agent will reverse this allodynia, allowing the animal to tolerate higher levels of mechanical stimulation before exhibiting a withdrawal response.

Workflow for In Vivo Neuropathic Pain Assessment

G cluster_pre Phase 1: Baseline & Surgery cluster_test Phase 2: Dosing & Testing cluster_analysis Phase 3: Data Analysis Baseline Measure Baseline Mechanical Threshold (von Frey Test) Surgery Induce Neuropathy: Chronic Constriction Injury (CCI) of Sciatic Nerve Baseline->Surgery Develop Allow Pain State to Develop (7-14 days post-surgery) Surgery->Develop Confirm Confirm Allodynia (Post-operative Test) Develop->Confirm Dose Administer Test Compound (e.g., SI 1/28) or Vehicle Confirm->Dose Behavior Measure Mechanical Threshold at Peak Compound Effect Time Dose->Behavior Analyze Calculate Paw Withdrawal Threshold (g) Behavior->Analyze Compare Compare Thresholds: Vehicle vs. Drug Groups Analyze->Compare Stats Statistical Analysis (e.g., ANOVA) Compare->Stats

Caption: Experimental workflow for the Chronic Constriction Injury model.

Detailed Protocol: CCI Model and von Frey Testing
  • Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline Testing: Acclimate animals to the testing environment. Place each animal in an individual Plexiglas chamber with a wire mesh floor. Measure the baseline paw withdrawal threshold (PWT) using von Frey filaments. Apply filaments of increasing stiffness to the mid-plantar surface of the hind paw and record the force (in grams) at which the animal withdraws its paw.

  • CCI Surgery: Anesthetize the animal. Surgically expose the sciatic nerve in one thigh and place 3-4 loose ligatures around it until a slight constriction is observed. Close the incision. For sham-operated animals, expose the nerve but do not place ligatures.

  • Post-Operative Development: Allow 7-14 days for the neuropathic pain state to fully develop. Animals should exhibit a significantly lower PWT in the injured paw compared to their baseline and the contralateral paw.

  • Compound Administration: On the day of testing, re-measure the post-operative PWT. Then, administer 2-Fluoro-4'-piperidinomethyl benzophenone (or a vehicle control) via the desired route (e.g., intraperitoneal, oral). A dose-response study using multiple doses is recommended.

  • Behavioral Assessment: At the predicted time of peak compound effect (determined via preliminary pharmacokinetic studies), re-assess the PWT using the von Frey filaments as described in step 2. The experimenter should be blinded to the treatment groups.

  • Data Analysis:

    • The primary endpoint is the paw withdrawal threshold in grams.

    • Calculate the percent reversal of allodynia if desired: % Reversal = [(PWTpost-drug - PWTpost-surgery) / (PWTbaseline - PWTpost-surgery)] * 100.

    • Use appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound against the vehicle control group. A significant increase in the PWT in the drug-treated group indicates an anti-allodynic (analgesic) effect.

Conclusion and Future Directions

This guide outlines the fundamental in vitro and in vivo methodologies required to begin the neuropharmacological characterization of 2-Fluoro-4'-piperidinomethyl benzophenone. By establishing its binding affinity and selectivity for sigma receptors and assessing its functional efficacy in a relevant disease model, researchers can build a strong foundation for further investigation.

Subsequent studies could explore its functional classification as an agonist or antagonist (e.g., using models of cocaine-induced convulsions or DTG-induced dystonia),[4] assess its off-target binding profile, and investigate its effects in models of other CNS disorders where sigma receptors are implicated, such as Alzheimer's disease or schizophrenia.[4] These systematic evaluations are essential for determining the compound's potential as a novel tool for neuropharmacology research or as a lead candidate for drug development.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your synthetic strategy.

I. Strategic Overview: The Challenge of the Piperidine Moiety

The synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone presents a unique challenge due to the presence of the basic piperidine ring. A direct Friedel-Crafts acylation of fluorobenzene with 4-(piperidinomethyl)benzoyl chloride is generally not feasible. The basic nitrogen of the piperidine will readily form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive and halting the desired acylation reaction.

Therefore, a successful synthesis necessitates a protection-deprotection strategy for the piperidine nitrogen. This guide will focus on a robust three-step approach:

  • Protection of the piperidine nitrogen.

  • Friedel-Crafts acylation of fluorobenzene with the protected acyl chloride.

  • Deprotection to yield the final product.

Below is a workflow diagram illustrating this strategic approach.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Purification Start 4-(Piperidinomethyl)benzoic acid Protect Protection of Piperidine Nitrogen (e.g., with Boc anhydride) Start->Protect Protection Reagent Acyl_Chloride Formation of Acyl Chloride (e.g., with SOCl₂) Protect->Acyl_Chloride Chlorinating Agent FC_Reaction Friedel-Crafts Acylation with Fluorobenzene Acyl_Chloride->FC_Reaction Lewis Acid (AlCl₃) Deprotect Deprotection of Piperidine (e.g., with TFA or HCl) FC_Reaction->Deprotect Acidic Conditions Purify Purification Deprotect->Purify End 2-Fluoro-4'-piperidinomethyl benzophenone Purify->End Final Product

Caption: General workflow for the synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone.

II. Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts acylation of fluorobenzene with 4-(piperidinomethyl)benzoyl chloride?

A1: The Lewis acid catalyst, essential for activating the acyl chloride, is also a strong Lewis base acceptor. The basic nitrogen atom of the piperidine ring will preferentially react with the Lewis acid.[1][2] This acid-base reaction forms a stable complex, deactivating the catalyst and preventing the formation of the necessary acylium ion for the Friedel-Crafts reaction to proceed.

Q2: What is the best protecting group for the piperidine nitrogen in this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under the conditions required for acyl chloride formation and Friedel-Crafts acylation. Furthermore, it can be readily removed under acidic conditions that are unlikely to affect the final benzophenone product. Other protecting groups like benzyloxycarbonyl (Cbz) could also be used, but the deprotection via hydrogenation may not be ideal if other reducible functional groups are present.

Q3: I am getting a significant amount of the ortho-isomer (2'-Fluoro-4-piperidinomethyl benzophenone). How can I improve the para-selectivity?

A3: While fluorine is an ortho, para-director, the para-product is generally favored due to steric hindrance at the ortho position from the fluorine atom.[3] To enhance para-selectivity, consider the following:

  • Lowering the reaction temperature: This often favors the thermodynamically more stable para-isomer.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.

  • Solvent: The choice of solvent can influence isomer distribution. Less polar solvents may favor the para product.

Q4: My yield is consistently low. What are the most likely causes?

A4: Low yields in Friedel-Crafts acylation are often traced back to a few key factors:

  • Moisture: The Lewis acid catalyst is extremely sensitive to water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[4]

  • Catalyst Stoichiometry: Both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[4][5]

  • Reaction Temperature: If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not start or is very sluggish 1. Inactive catalyst due to moisture.2. Insufficient catalyst.3. Low reaction temperature.1. Ensure strictly anhydrous conditions. Use freshly opened or purified reagents and oven-dried glassware.2. Use at least 1.1 equivalents of the Lewis acid catalyst.3. Gradually increase the reaction temperature and monitor progress by TLC.
Formation of multiple products (TLC analysis) 1. Formation of ortho and para isomers.2. Polyacylation (less common for acylation).3. Side reactions due to high temperature.1. Optimize for para-selectivity (see FAQ Q3). Purification by column chromatography will be necessary.2. Use a 1:1 molar ratio of the acyl chloride and fluorobenzene.3. Maintain careful temperature control, especially during the initial addition of reagents.
Dark, tarry reaction mixture 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities.1. Maintain a lower reaction temperature, especially during the exothermic addition of the catalyst.2. Ensure the purity of all starting materials.
Difficult purification of the final product 1. The basicity of the piperidine can cause streaking on silica gel chromatography.2. Incomplete deprotection.1. Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent during column chromatography.2. Ensure deprotection is complete by monitoring with TLC. If necessary, prolong the reaction time or use a stronger acid.

IV. Experimental Protocols

Protocol 1: Boc-Protection of 4-(Piperidinomethyl)benzoic acid
  • Setup: In a round-bottom flask, dissolve 4-(piperidinomethyl)benzoic acid (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water.

  • Reagent Addition: Add sodium hydroxide (1.1 eq) and stir until the starting material is dissolved. Cool the solution to 0 °C in an ice bath.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the Boc-protected benzoic acid.

Protocol 2: Friedel-Crafts Acylation
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 2.0 eq) to the Boc-protected benzoic acid from Protocol 1. Heat the mixture to reflux for 2-4 hours. Remove the excess thionyl chloride under reduced pressure.

  • Reaction Setup: In a separate, oven-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to an anhydrous solvent (e.g., dichloromethane).

  • Acylation: Cool the AlCl₃ suspension to 0 °C. Add a solution of the crude acyl chloride in anhydrous dichloromethane dropwise, followed by the dropwise addition of fluorobenzene (1.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude Boc-protected benzophenone.

Protocol 3: Boc-Deprotection
  • Setup: Dissolve the crude product from Protocol 2 in dichloromethane.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with 1% triethylamine to obtain the final product, 2-Fluoro-4'-piperidinomethyl benzophenone.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Moisture Are all reagents and glassware anhydrous? Start->Check_Moisture Check_Catalyst Is the Lewis Acid stoichiometry correct (≥1.1 eq)? Check_Moisture->Check_Catalyst Yes Solution_Dry Dry all solvents and glassware. Use fresh anhydrous catalyst. Check_Moisture->Solution_Dry No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Stoichiometry Increase catalyst loading. Check_Catalyst->Solution_Stoichiometry No Check_Protection Is the piperidine nitrogen protected? Check_Temp->Check_Protection Yes Solution_Temp Optimize temperature. Start low and gradually increase. Check_Temp->Solution_Temp No Further_Analysis Analyze for side products (e.g., ortho-isomer). Check_Protection->Further_Analysis Yes Solution_Protect Implement a protection strategy (e.g., Boc protection). Check_Protection->Solution_Protect No

Caption: A troubleshooting decision tree for low yield issues.

V. References

  • Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information.[Link]

  • Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • Friedel–Crafts reaction. Wikipedia.[Link]

  • Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.[Link]

Sources

"2-Fluoro-4'-piperidinomethyl benzophenone" degradation and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, storage, and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses common queries regarding the stability and optimal storage conditions for 2-Fluoro-4'-piperidinomethyl benzophenone.

Question 1: What are the primary degradation pathways for 2-Fluoro-4'-piperidinomethyl benzophenone?

Answer: 2-Fluoro-4'-piperidinomethyl benzophenone, like other benzophenone derivatives, is susceptible to degradation through several pathways, primarily photodegradation and oxidation.

  • Photodegradation: The benzophenone core is a well-known photosensitizer.[1][2] Upon absorption of UV light, it can form an excited triplet state, which can then lead to the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These reactive species can then attack the molecule itself or other molecules in the solution. The presence of the fluorine atom can modulate the photophysical properties of the benzophenone core.[3]

  • Oxidation: The piperidinomethyl group is a potential site for oxidation. The tertiary amine in the piperidine ring can be oxidized to form an N-oxide. Additionally, the methylene bridge connecting the piperidine ring to the benzophenone core can also be a target for oxidative cleavage. Advanced oxidation processes involving hydroxyl radicals are known to degrade benzophenone structures through hydroxylation, carboxylation, and eventual ring cleavage.[4][5]

Question 2: What are the ideal storage conditions for 2-Fluoro-4'-piperidinomethyl benzophenone to minimize degradation?

Answer: To ensure the long-term stability of 2-Fluoro-4'-piperidinomethyl benzophenone, it is crucial to protect it from light, moisture, and reactive atmospheric components.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of potential degradation reactions.
Light Store in an amber vial or a light-blocking container.The benzophenone core is susceptible to photodegradation upon exposure to UV light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation, particularly of the piperidinomethyl group.
Moisture Store in a tightly sealed container with a desiccant.Moisture can facilitate hydrolytic degradation pathways, although this is less common for the core benzophenone structure.

Question 3: I observe a yellowing of my solid 2-Fluoro-4'-piperidinomethyl benzophenone sample over time. What could be the cause?

Answer: The yellowing of your sample is likely due to the formation of colored degradation products. This is a common observation for many benzophenone derivatives and can be attributed to:

  • Photodegradation: Exposure to light, especially UV light, can lead to the formation of various photoproducts, some of which may be colored.

  • Oxidation: Slow oxidation of the molecule upon exposure to air can also generate chromophoric impurities.

It is advisable to perform a purity check using techniques like HPLC or LC-MS to identify the impurities and quantify the extent of degradation.

II. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common experimental problems encountered when working with 2-Fluoro-4'-piperidinomethyl benzophenone.

Problem 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Assess Compound Stability in Assay Medium A->B C Incubate compound in medium under assay conditions (time, temp, light) B->C D Analyze samples at different time points by HPLC or LC-MS C->D E Significant Degradation Observed? D->E F Yes E->F Yes G No E->G No H Modify Assay Conditions: - Minimize light exposure - Add antioxidants (if compatible) - Reduce incubation time F->H I Investigate other experimental variables (e.g., cell viability, reagent quality) G->I

Troubleshooting Assay Instability

Problem 2: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS) after sample preparation.

Possible Cause: Degradation of the compound during sample preparation.

Troubleshooting Steps:

  • Evaluate Solvent Stability:

    • Protocol: Dissolve a known concentration of 2-Fluoro-4'-piperidinomethyl benzophenone in the solvents used for sample preparation (e.g., methanol, acetonitrile, DMSO). Analyze the solutions immediately and after several hours of storage at room temperature and protected from light.

    • Expected Outcome: The peak area of the parent compound should remain constant. The appearance of new peaks indicates solvent-induced degradation.

  • Assess pH Sensitivity:

    • Protocol: Prepare solutions of the compound in buffers of varying pH values that are relevant to your experimental conditions. Analyze the solutions over time.

    • Expected Outcome: The piperidinomethyl group's amine is basic and its protonation state is pH-dependent. Extreme pH values may catalyze degradation. Determine the pH range where the compound is most stable.

  • Check for Photodegradation during Sample Handling:

    • Protocol: Prepare two sets of samples. Expose one set to ambient laboratory light and keep the other set protected from light (e.g., wrapped in aluminum foil). Analyze both sets after a typical sample handling time.

    • Expected Outcome: A decrease in the parent peak area and the appearance of new peaks in the light-exposed sample would confirm photodegradation.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2-Fluoro-4'-piperidinomethyl benzophenone.

Protocol 1: Forced Degradation Study

This study is essential to identify potential degradation products and understand the degradation pathways.

Objective: To investigate the stability of 2-Fluoro-4'-piperidinomethyl benzophenone under various stress conditions.

Materials:

  • 2-Fluoro-4'-piperidinomethyl benzophenone

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm and 365 nm)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-4'-piperidinomethyl benzophenone in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a thin film in a petri dish) to UV light (254 nm and 365 nm) for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a control sample (untreated stock solution), by a validated HPLC or LC-MS method.

Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Protocol 2: Photostability Assessment

Objective: To determine the susceptibility of 2-Fluoro-4'-piperidinomethyl benzophenone to degradation by light.

Materials:

  • 2-Fluoro-4'-piperidinomethyl benzophenone

  • Methanol (HPLC grade)

  • Quartz cuvettes or amber vials

  • Photostability chamber or a controlled light source

  • HPLC system

Procedure:

  • Sample Preparation: Prepare two sets of solutions of the compound in methanol at a known concentration. Place one set in clear quartz cuvettes (or vials) and the other in amber vials (as a dark control).

  • Light Exposure: Place the quartz cuvettes in a photostability chamber and expose them to a defined light source (e.g., Xenon lamp with filters to simulate sunlight). Keep the amber vials in the same chamber but shielded from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

Data Analysis: Plot the percentage of remaining compound against time for both the exposed and dark control samples. This will reveal the rate of photodegradation.

IV. Mechanistic Insights and Visualizations

Potential Photodegradation Pathway

A 2-Fluoro-4'-piperidinomethyl benzophenone B Excited Triplet State A->B UV light (hν) C Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) B->C Energy transfer to O₂ E Self-degradation or reaction with other molecules B->E Direct reaction D Degradation Products C->D E->D

Photodegradation Mechanism

Potential Oxidative Degradation Pathway

A 2-Fluoro-4'-piperidinomethyl benzophenone C N-oxide formation on piperidine ring A->C Oxidation D Oxidative cleavage of C-N bond A->D Oxidation E Hydroxylation of aromatic rings A->E Oxidation B Oxidizing Agent (e.g., •OH, H₂O₂) B->A F Degradation Products C->F D->F E->F

Oxidative Degradation Pathways

V. References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research. Available at: [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Available at: [Link]

Sources

"2-Fluoro-4'-piperidinomethyl benzophenone" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 2-Fluoro-4'-piperidinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding unexpected biological effects observed during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to identify and mitigate potential off-target activities, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)
Section 1: Foundational Questions & Initial Troubleshooting

Question 1: My experiment using 2-Fluoro-4'-piperidinomethyl benzophenone is yielding an unexpected or inconsistent phenotype. What is the first and most critical step I should take?

Answer: The foundational principle of any small molecule experiment is to ensure the integrity of the agent being tested. Before investigating complex biological explanations, you must first verify the identity and purity of your compound stock. Seemingly minor impurities or degradation products can be biologically active and lead to misleading results.

Expert Insight: We have frequently observed that issues of inconsistent activity or unexpected cytotoxicity trace back to compound quality. A batch-to-batch variation in purity of even a few percent can introduce a confounding variable that is difficult to diagnose without rigorous quality control.

Recommended Action Plan:

  • Identity Verification: Confirm the chemical structure of your compound batch using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity.

  • Purity Analysis: Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC) with a UV detector, preferably at multiple wavelengths. The purity should ideally be >98% for cellular assays.

  • Solubility Assessment: Determine the compound's solubility in your assay buffer. Undissolved compound can lead to inaccurate concentration calculations and inconsistent results. If solubility is an issue, consider using a different solvent or formulation, but be sure to include appropriate vehicle controls in your experiments.

Parameter Recommended Technique Acceptance Criteria Common Pitfall
Identity LC-MS, 1H-NMRMatches expected MW & structureAssuming supplier's CoA is sufficient without in-house verification.
Purity HPLC-UV (e.g., at 254 nm)>98%Minor impurities may have high potency on an off-target.
Solubility Nephelometry, Visual InspectionNo visible precipitate at highest conc.Compound crashing out of solution in aqueous media over time.

Question 2: I've confirmed my compound is pure and correctly identified, but the anomalous effects persist. What structural features of 2-Fluoro-4'-piperidinomethyl benzophenone might suggest likely off-target interactions?

Answer: The structure of 2-Fluoro-4'-piperidinomethyl benzophenone contains well-known pharmacophores that have established affinities for specific protein families. Recognizing these "structural alerts" can guide your investigation into likely off-target candidates.

  • Piperidine Moiety: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry, particularly for targets in the central nervous system.[1][2] Its presence is a strong indicator for potential interactions with sigma (σ) receptors .[3][4]

  • Benzophenone Core: This diaryl ketone structure is found in many bioactive molecules.[5] It can participate in various binding interactions and has been associated with a range of biological activities, including interactions with cytochrome P450 (CYP) enzymes and other heme-containing proteins.[6][7]

  • Overall Lipophilicity: The combination of two phenyl rings and a piperidine group suggests a molecule with significant lipophilicity, which can lead to non-specific binding, membrane disruption at high concentrations, and interactions with hydrophobic pockets in various proteins.

Section 2: Identifying and Characterizing Primary Off-Target Suspects

Question 3: Based on the structural alerts, what are the highest-priority potential off-targets I should investigate for 2-Fluoro-4'-piperidinomethyl benzophenone?

Answer: Based on extensive data from similar chemical scaffolds, we recommend prioritizing a panel of targets known to interact with piperidine and benzophenone-containing ligands. The primary suspects are the Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors and the Progesterone Receptor Membrane Component 1 (PGRMC1) .

  • Sigma-1 Receptor (σ1R): This is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER).[4][8] It modulates calcium signaling, ion channel activity, and cellular stress responses.[9] Its activation or inhibition can lead to widespread, pleiotropic effects on cell survival, proliferation, and signaling, which can easily be misinterpreted as a primary mechanism of action.

  • Sigma-2 Receptor (σ2R) / TMEM97: This protein is involved in cholesterol homeostasis and cellular proliferation.[10] It is overexpressed in many tumor cells and is a known target for various synthetic ligands.[10] The σ2R physically and functionally interacts with PGRMC1.[11][12]

  • PGRMC1: This heme-binding protein is a scaffold or adaptor protein involved in steroid signaling, cytochrome P450 regulation, and anti-apoptotic signaling.[6][13][14] Its diverse functions make it a critical protein to evaluate when deconvoluting unexpected phenotypes, especially those related to cell survival and metabolism.[15]

cluster_targets Primary Off-Target Suspects cluster_effects Downstream Cellular Effects Compound 2-Fluoro-4'-piperidinomethyl benzophenone Sigma1 Sigma-1 Receptor (σ1R) (Chaperone at ER) Compound->Sigma1 Piperidine motif Sigma2 Sigma-2 Receptor (σ2R) (TMEM97) Compound->Sigma2 Piperidine motif PGRMC1 PGRMC1 (Heme-binding scaffold) Compound->PGRMC1 General scaffold interaction CaSignal Ca2+ Signaling Sigma1->CaSignal IonChannel Ion Channel Modulation Sigma1->IonChannel Apoptosis Apoptosis / Cell Survival Sigma1->Apoptosis Sigma2->PGRMC1 Interaction Proliferation Cell Proliferation Sigma2->Proliferation PGRMC1->Apoptosis Metabolism Steroid & Drug Metabolism (CYP450 Regulation) PGRMC1->Metabolism cluster_workflow Off-Target Troubleshooting Workflow Start Unexpected or Inconsistent Phenotype QC Verify Compound Identity, Purity (>98%), and Solubility Start->QC CheckCytotoxicity Assess Cytotoxicity (e.g., LDH, MTT assays) QC->CheckCytotoxicity Decision1 Is Phenotype Independent of General Cytotoxicity? CheckCytotoxicity->Decision1 Screening Perform Off-Target Screening (Binding & Functional Assays) Decision1->Screening Yes Stop Phenotype is likely due to Cytotoxicity Decision1->Stop No HitFound Off-Target 'Hit' Identified? Screening->HitFound Validate Validate with Orthogonal Assay (e.g., CETSA, Knockdown/out models) HitFound->Validate Yes ReEvaluate Re-evaluate Hypothesis / Consider Other Mechanisms HitFound->ReEvaluate No End Characterize Off-Target Mechanism of Action Validate->End

Figure 2: General workflow for troubleshooting unexpected experimental results.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a general template. Concentrations and incubation times may require optimization.

Materials:

  • Cell membranes prepared from a cell line overexpressing σ1R (e.g., HEK293-σ1R) or from tissue rich in σ1R (e.g., guinea pig brain).

  • Radioligand: -pentazocine (a common high-affinity σ1R ligand).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Your test compound (2-Fluoro-4'-piperidinomethyl benzophenone) in a dilution series.

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Prepare Reagents: Prepare a dilution series of your test compound in the assay buffer. The concentration range should span from ~100x below to ~100x above the suspected Ki.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • Test compound (at various concentrations) OR vehicle OR Haloperidol (for non-specific binding).

    • Radioligand (-pentazocine) at a final concentration near its Kd (typically 1-3 nM).

    • Add the membrane preparation to initiate the binding reaction (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the protocol) for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Haloperidol) from the total binding (counts in the presence of vehicle).

    • Plot the percentage of specific binding as a function of the log concentration of your test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Question 6: My compound binds to an off-target in a biochemical assay. How can I confirm this interaction occurs in living cells?

Answer: Confirming target engagement within a cellular environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Intact cells that express the target of interest.

  • Your test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).

  • PCR machine or heating blocks for temperature gradient.

  • Equipment for protein quantification (e.g., Western Blot, ELISA, or mass spectrometry).

Methodology:

  • Compound Treatment: Treat cultured cells with your test compound at a relevant concentration (e.g., 10x the IC50 from the binding assay) or with a vehicle control. Incubate for a sufficient time to allow cell penetration and binding (e.g., 1 hour).

  • Cell Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in PBS with protease/phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments. One aliquot should be kept on ice as an unheated control.

  • Cell Lysis: Lyse the cells to release the proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot or another quantitative protein detection method.

  • Data Interpretation:

    • For both vehicle- and compound-treated samples, plot the percentage of soluble target protein remaining (relative to the unheated control) against the temperature.

    • A successful result will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" indicates that your compound stabilized the target protein inside the cell, confirming engagement.

References

Sources

Technical Support Center: Optimizing Synthesis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The information is structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of benzophenones and their derivatives. However, its success is highly dependent on meticulous control of reaction conditions. This section addresses the most common issues encountered during this critical reaction.

Issue 1: Low or No Product Yield

Question: I am performing a Friedel-Crafts acylation to synthesize a substituted benzophenone, but I am observing a very low yield, or in some cases, no product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in a Friedel-Crafts acylation is a frequent problem that can often be traced back to a few key experimental parameters. A systematic approach to troubleshooting is crucial.

Causality and Solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present will react with the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure reagents are of high purity and stored under inert conditions. Benzophenone itself can be used as an indicator for solvent dryness; in the presence of sodium, a blue color indicates an anhydrous solvent.[2]

  • Insufficient or Inactive Catalyst: An insufficient amount of catalyst will lead to an incomplete reaction. The catalyst can also lose activity over time due to improper storage.

    • Solution: For Friedel-Crafts acylation, a stoichiometric amount (1.1 - 1.3 equivalents) of AlCl₃ is often required because it complexes with the product ketone.[3][4] Use a fresh, high-purity batch of the Lewis acid catalyst.

  • Poor Reagent Quality: The purity of the starting materials, including the aromatic substrate and the acylating agent (e.g., benzoyl chloride), is critical.

    • Solution: Purify reagents before use if necessary. For instance, benzene can be dried over calcium chloride and distilled.[5]

  • Inappropriate Reaction Temperature: Temperature control is paramount in Friedel-Crafts reactions.

    • Solution: The initial addition of reagents is often carried out at low temperatures (0-5 °C) to control the exothermic reaction.[3] Subsequently, the reaction may need to be warmed to room temperature or heated to proceed to completion. Temperatures that are too low may prevent the reaction from starting, while excessively high temperatures can lead to the formation of tarry byproducts and reduced yield.[5][6]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions, including acylation, are generally unsuccessful with strongly deactivated aromatic rings (e.g., those containing nitro or sulfonyl groups).[4][7][8]

    • Solution: If your substrate is strongly deactivated, consider an alternative synthetic route. For moderately deactivated rings, more forcing conditions (higher temperature, stronger Lewis acid) may be required, but this can also lead to more side products.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of isomeric benzophenones, making purification difficult. How can I improve the regioselectivity of the acylation?

Answer: The formation of isomers is a common challenge, especially when dealing with substituted aromatic rings. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of acylation.

Causality and Solutions:

  • Electronic Effects of Substituents: Activating groups (e.g., alkyl, alkoxy) are typically ortho-, para-directing, while deactivating groups (e.g., halogens) are also ortho-, para-directing. The benzoyl group itself is a deactivating group.

    • Solution: Carefully consider the electronic nature of the substituents on your aromatic substrate to predict the major product. In some cases, the inherent directing effects cannot be overcome, and an alternative strategy, such as a blocking group, may be necessary.

  • Steric Hindrance: Bulky substituents on the aromatic ring can hinder acylation at the ortho position, favoring the para product.

    • Solution: To favor the para isomer, you can sometimes use a bulkier Lewis acid or acylating agent to increase steric hindrance at the ortho position.

Issue 3: Polyacylation

Question: I am observing the formation of di- and even tri-acylated products in my reaction mixture. How can I prevent this?

Answer: Fortunately, polyacylation is less of a concern in Friedel-Crafts acylation compared to alkylation.[1][8] The ketone product formed is less reactive than the starting material because the acyl group deactivates the aromatic ring towards further electrophilic substitution.[8]

Causality and Solutions:

  • Highly Activating Substrates: If your aromatic substrate is highly activated (e.g., phenol, aniline), polyacylation can still occur.

    • Solution: Use a milder Lewis acid or lower the reaction temperature. It may also be beneficial to use a protecting group strategy for highly activating functional groups.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a Friedel-Crafts acylation reaction?

A1:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Efficient Stirring: Good agitation is necessary, especially when the Lewis acid is not fully soluble, to ensure a homogeneous reaction mixture.[5]

  • Controlled Addition: Add the acylating agent dropwise to the mixture of the aromatic substrate and Lewis acid at a low temperature to manage the exothermic nature of the reaction.[3]

  • Proper Quenching: Quench the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3][9]

Q2: How do I choose the right solvent for my Friedel-Crafts acylation?

A2: The choice of solvent can significantly impact the reaction.

  • Non-polar, Inert Solvents: Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices as they are inert and good solvents for the reactants.

  • Aromatic Solvents as Reactants: In some cases, the aromatic substrate itself can be used in excess and serve as the solvent.[3]

Q3: What are some alternative methods for synthesizing benzophenone derivatives if Friedel-Crafts acylation is not suitable?

A3: Several other methods can be employed:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize benzophenones from bromo-substituted benzophenones and boronic acids.[10] The reactivity of the bromo-substituted benzophenone is dependent on the position of the bromine atom (para > meta > ortho).[10]

  • Oxidation of Diphenylmethane: Diphenylmethane derivatives can be oxidized to the corresponding benzophenones.[11]

  • From Aldehydes and Aryl Halides: Cross-coupling reactions between an aryl halide and an aldehyde can produce an alcohol intermediate, which can then be oxidized to the benzophenone.[11]

  • Grignard Reagents: The reaction of a Grignard reagent with a benzoyl chloride derivative can also yield benzophenones.[2]

Q4: What are the recommended methods for purifying benzophenone derivatives?

A4: Purification is crucial to obtain a high-purity product.

  • Extraction and Washing: After quenching, the organic layer should be separated and washed successively with dilute acid, water, a basic solution (like sodium bicarbonate) to remove unreacted acid chloride, and finally with brine.[9][12]

  • Crystallization: Recrystallization from a suitable solvent (e.g., ethanol/water) is a common and effective method for purifying solid benzophenone derivatives.[9][13]

  • Column Chromatography: For mixtures of isomers or closely related byproducts, silica gel column chromatography is often necessary.

  • Vacuum Distillation: For liquid benzophenone derivatives, vacuum distillation can be an effective purification method.[14]

Section 3: Data and Protocols

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
ParameterValue/ConditionNotes
Stoichiometry
Aromatic SubstrateExcess (can serve as solvent)Ensures complete reaction of the acylating agent.[3]
Acylating Agent1.0 equivalentThe limiting reagent.[3]
Lewis Acid (AlCl₃)1.1 - 1.3 equivalentsA stoichiometric amount is needed due to complexation with the ketone product.[3]
Reaction Conditions
Temperature0-5 °C (addition), then room temp. or refluxLow temperature during addition controls the exotherm.[3]
Reaction Time2-4 hours post-additionMonitor by TLC for completion.[3]
Work-up
QuenchingIce/conc. HClDecomposes the aluminum chloride complex.[3][9]
Extraction SolventDichloromethane or Ethyl Acetate
Yield
Expected Yield70-95%Yields can be high for regioselective reactions.[3][12]
Experimental Protocol: Synthesis of 3-Methylbenzophenone via Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of a substituted benzophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • m-Toluoyl chloride

  • Benzene (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas trap, add anhydrous AlCl₃ (1.1-1.3 equivalents) and anhydrous CH₂Cl₂. Cool the suspension to 0-5 °C in an ice bath.

  • Reactant Addition: Add a solution of m-toluoyl chloride (1.0 equivalent) in anhydrous benzene (excess) dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-methylbenzophenone.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: General Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents catalyst Prepare Lewis Acid (AlCl₃) Suspension start->catalyst reactants Prepare Acylating Agent in Aromatic Solvent start->reactants addition Slow Addition at 0-5 °C catalyst->addition reactants->addition stir Stir at Room Temp (Monitor by TLC) addition->stir quench Quench with Ice/HCl stir->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Purification (Distillation/Chromatography) dry->purify product Pure Benzophenone Derivative purify->product

Caption: Experimental workflow for benzophenone synthesis via Friedel-Crafts acylation.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield moisture Moisture Contamination? start->moisture catalyst Insufficient/Inactive Catalyst? start->catalyst reagents Poor Reagent Quality? start->reagents temp Incorrect Temperature? start->temp substrate Deactivated Substrate? start->substrate sol_moisture Use Anhydrous Reagents & Solvents moisture->sol_moisture sol_catalyst Use Stoichiometric, Fresh Catalyst catalyst->sol_catalyst sol_reagents Purify Starting Materials reagents->sol_reagents sol_temp Optimize Temperature Profile temp->sol_temp sol_substrate Consider Alternative Synthetic Route substrate->sol_substrate

Caption: Troubleshooting guide for low product yield in Friedel-Crafts acylation.

References

  • Organic Syntheses Procedure. benzophenone. Available from: [Link]

  • Barros, F. W. A., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(23), 5733. Available from: [Link]

  • Kumar, A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(11), 8934-8957. Available from: [Link]

  • Random Experiments. (2017). Synthesis of benzophenone. YouTube. Available from: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]

  • Science-Revision.co.uk. Friedel-Crafts acylation question sheet. Available from: [Link]

  • Google Patents. (1999). US5877353A - Process for the preparation of benzophenone derivatives.
  • European Patent Office. (1998). EP 0855379 A1 - Methods for the preparation of benzophenones derivatives. Available from: [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available from: [Link]

  • Google Patents. (2002). EP0855379B1 - Methods for the preparation of benzophenone derivatives.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. (2019). CN108586224B - Method for purifying and separating benzophenone.
  • MDPI. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4'-piperidinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or structurally similar compounds. The unique combination of a fluorinated aromatic ring, a benzophenone core, and a basic piperidinomethyl group presents a specific set of purification challenges. This guide provides in-depth, experience-driven solutions to overcome these hurdles, ensuring you can achieve high purity for your downstream applications.

The synthetic route to this compound, likely a variation of the Friedel-Crafts acylation followed by functionalization, dictates the potential impurity profile.[1][2] Understanding these potential impurities is the first step in designing a robust purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of 2-Fluoro-4'-piperidinomethyl benzophenone in a practical question-and-answer format.

Chromatography Problems

Q1: My compound is streaking badly or showing severe tailing on a silica gel TLC plate or column. What's happening and how do I fix it?

A1: This is the most common issue for piperidine-containing compounds. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, non-specific binding leads to poor peak shape and inefficient separation.

Causality: The lone pair on the piperidine nitrogen forms a strong acid-base interaction with surface silanols, preventing the compound from moving smoothly with the mobile phase.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). Start with 1% TEA and adjust as needed. This simple addition will "cap" the acidic sites, allowing your compound to elute symmetrically.

  • Use of Deactivated or Alternative Stationary Phases:

    • Deactivated Silica: You can use silica gel that has been pre-treated with a base.

    • Alumina (Basic): Basic alumina is an excellent alternative stationary phase for purifying basic compounds, as its surface is not acidic.

    • Reverse-Phase Chromatography: If the compound and impurities have different lipophilicity, reverse-phase (C18) chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% TFA or formic acid) can be effective. Note that this will require subsequent removal of the acidic modifier.

Q2: I'm running a column, but two spots are co-eluting. How can I improve the separation?

A2: Co-elution suggests that the impurities have a polarity very similar to your target compound. This is common if the impurity is an isomer (e.g., 3'-piperidinomethyl instead of 4') or a closely related byproduct from the synthesis.[1]

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. The goal is to find a solvent mixture that maximizes the difference in affinity (adsorption and solubility) between your product and the impurity.[4]

    • Vary Solvent Ratios: Test fine gradients of your current mobile phase.

    • Change Solvent Composition: Switch one component of your mobile phase. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. Sometimes, a completely different solvent system reveals better separation.

  • Consider a Different Stationary Phase: As mentioned in Q1, switching from silica to alumina or a reverse-phase material can alter the selectivity of the separation.

  • Recrystallization: If the compound is a solid and has >90% purity, recrystallization is often more effective than chromatography for removing small amounts of closely related impurities.[5]

Recrystallization and Isolation Problems

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common for compounds with some degree of impurity.

Solutions:

  • Use More Solvent: The most common cause is using too little solvent. The compound should be fully dissolved in the minimum amount of boiling solvent. If it's still oily, you may need to add slightly more hot solvent until the oil dissolves completely.

  • Cool Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a two-solvent system (one in which the compound is soluble and one in which it is poorly soluble, e.g., Ethanol/Water or Hexane/Ethyl Acetate).[6] Dissolve the compound in the "good" solvent while hot, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Q4: My final product is a white solid, but it has a slight yellow or brownish tint. What is causing this discoloration?

A4: A persistent color often indicates the presence of trace, highly colored impurities, or slight product degradation. Piperidine-containing compounds can be susceptible to oxidation, which can lead to discoloration.[3]

Solutions:

  • Activated Carbon (Charcoal) Treatment: This is a classic and highly effective method for removing colored impurities.

    • Protocol: During recrystallization, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (1-2% of your compound's weight) of activated charcoal. Swirl the mixture for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be colorless. Proceed with cooling and crystallization.

  • Re-purification: If the color persists, a second purification step (e.g., a short plug of silica gel or a second recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from the synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone?

A: Assuming a synthesis route involving a Friedel-Crafts acylation of fluorobenzene with a piperidinomethyl-substituted benzoyl chloride (or a related precursor), the primary impurities would be:

  • Isomeric Products: Acylation occurring at the para position to the fluorine is expected, but small amounts of the ortho isomer may form.[1]

  • Unreacted Starting Materials: Residual fluorobenzene or the acylating agent.

  • Byproducts from the Lewis Acid Catalyst: The workup procedure must effectively remove the Lewis acid (e.g., AlCl₃) and any complexes it forms.

  • Polysubstitution Products: Although less common in acylation than alkylation, it's a possibility if the reaction conditions are too harsh.

Q: What is a good starting point for developing a column chromatography method for this compound?

A: The compound is moderately polar and basic.

  • TLC First: Always start with Thin Layer Chromatography (TLC).

  • Stationary Phase: Use a standard silica gel plate.

  • Mobile Phase: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. Spot your compound and run the plate.

    • If the Rf is too low (<0.2), increase the polarity by moving to 2:1 or 1:1 Hexane:EtOAc.

    • If the Rf is too high (>0.6), decrease the polarity by moving to 9:1 Hexane:EtOAc.

  • Add a Basic Modifier: Add 1% triethylamine (TEA) to your chosen solvent mixture to prevent peak tailing. The ideal Rf for column separation is typically between 0.25 and 0.4.

Q: Can I use acid-base extraction to purify my crude product?

A: Yes, this is a highly effective technique for this specific molecule, especially for removing non-basic impurities.[3]

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer contains neutral or acidic impurities and can be discarded.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) until the pH is >10. Your product will precipitate or form an oil.

    • Extract your now-neutral product back into an organic solvent (DCM or ethyl acetate).

    • Dry the organic layer with a drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure. This procedure will significantly increase the purity of your material before proceeding to chromatography or recrystallization.

Data & Workflow Visualizations

Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System (Starting Point)Modifier / Key Consideration
Normal Phase Chromatography Silica GelHexane / Ethyl Acetate (4:1 to 1:1)Add 1% Triethylamine (TEA) to prevent tailing.
Dichloromethane / Methanol (98:2 to 95:5)Add 1% Triethylamine (TEA) . Good for more polar impurities.
Alternative Chromatography Basic AluminaHexane / Ethyl Acetate (9:1 to 2:1)No basic modifier is needed. Selectivity will differ from silica.
Recrystallization N/AEthanol / WaterDissolve in hot ethanol, add water dropwise until cloudy.
IsopropanolGood single-solvent system for moderately polar compounds.
Hexane / Ethyl AcetateDissolve in minimal hot EtOAc, add hexanes until cloudy.
Purification Troubleshooting Flowchart

This diagram outlines a logical workflow for troubleshooting a purification that yields an impure product.

G cluster_chrom Chromatography Path cluster_xtal Recrystallization Path start Crude Product method_select Select Primary Method (Chromatography or Recrystallization) start->method_select col_setup Run Column w/ 1% TEA in Eluent method_select->col_setup Chrom. xtal_setup Recrystallize from Ethanol/Water method_select->xtal_setup Recryst. post_purify Analyze Purity (TLC, NMR, LCMS) success Product >98% Pure post_purify->success Pass fail Purity <98% post_purify->fail Fail fail->method_select Re-purify w/ Alternative Method check_tailing Check Peak Shape col_setup->check_tailing tailing_yes Severe Tailing check_tailing->tailing_yes Yes tailing_no Good Separation check_tailing->tailing_no No fix_tailing Increase TEA to 2% or Switch to Alumina tailing_yes->fix_tailing tailing_no->post_purify fix_tailing->col_setup check_xtal Observe Outcome xtal_setup->check_xtal oiled_out Product Oiled Out check_xtal->oiled_out Oil crystals_form Crystals Formed check_xtal->crystals_form Crystals fix_oil Re-dissolve. Add more solvent. Cool slowly. oiled_out->fix_oil crystals_form->post_purify fix_oil->xtal_setup

Caption: A decision-making workflow for purifying the target compound.

General Purification Strategy Workflow

This diagram illustrates the overall strategy from crude material to pure compound.

G crude Crude Reaction Mixture acid_base Acid-Base Extraction (Removes Neutral Impurities) crude->acid_base chromatography Column Chromatography (Silica + 1% TEA) (Removes Isomers) acid_base->chromatography recrystallization Recrystallization (e.g., from IPA) (Final Polish) chromatography->recrystallization final_product Pure Product (>99%) recrystallization->final_product

Caption: A multi-step workflow for achieving high purity.

References
  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • BenchChem. Minimizing Byproduct Formation in Friedel-Crafts Acylation.

  • Patents, Google. US2363158A - Process for the purification of piperidine.

  • BenchChem. Avoiding Byproduct Formation in Friedel-Crafts Acylation for Precursors.

  • Patents, Google. CN101602748B - A kind of purification method of high-purity piperidine.

  • Patents, Google. US2363157A - Process for purifying piperidine.

  • Indian Journal of Chemistry. Host-guest chromatographic behaviour of ketones in micellar paper chromatographic separation.

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Scribd. Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone.

  • MDPI. Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • PrepChem.com. Preparation of benzophenone.

  • Patents, Google. CN108586224B - Method for purifying and separating benzophenone.

  • National Institutes of Health (NIH). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.

  • ResearchGate. How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?.

  • University of California, Davis. Recrystallization and Crystallization.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.

  • BOC Sciences. 4-FLUORO-4'-PIPERIDINOMETHYL BENZOPHENONE.

  • BenchChem. 2-Fluoro-4'-piperidinomethyl benzophenone.

  • Patents, Google. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.

  • Patents, Google. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.

  • Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision.

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process.

  • Chemistry LibreTexts. Paper Chromatography.

  • Patents, Google. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

  • Macquarie University ResearchOnline. Synthesis of Fluorinated Benzophenones for Biological Activity Probing.

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Troubleshooting inconsistent results in experiments with 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4'-piperidinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated benzophenone derivative. Inconsistent experimental results can be a significant roadblock, and this guide provides in-depth troubleshooting advice and FAQs to help you achieve reliable and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis, purification, and application of 2-Fluoro-4'-piperidinomethyl benzophenone.

Synthesis & Reaction Issues
Question 1: My synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of substituted benzophenones, often prepared via methods like Friedel-Crafts acylation, can stem from several factors.[1][2] Let's break down the potential culprits and optimization strategies.

Causality & Troubleshooting Steps:

  • Reagent Quality & Stoichiometry:

    • Moisture: Friedel-Crafts acylation reactions are notoriously sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Catalyst Activity: Use a fresh, high-purity Lewis acid catalyst. The amount of catalyst is also critical; a 1:1 molar ratio to the benzoyl chloride is often a starting point, but this may need to be optimized.

    • Substrate Purity: Impurities in your starting materials (e.g., 2-fluorobenzoyl chloride or the piperidinomethyl-substituted aromatic precursor) can lead to side reactions.

  • Reaction Conditions:

    • Temperature Control: These reactions can be exothermic. Insufficient cooling can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in an incomplete reaction. A typical approach is to add the acylating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

  • Work-up Procedure:

    • Quenching: The reaction must be carefully quenched, typically by pouring the reaction mixture onto ice and acid. This hydrolyzes the catalyst-product complex and separates the organic and aqueous layers. An improper work-up can lead to product loss.

Question 2: I'm observing multiple spots on my TLC plate and unexpected peaks in my HPLC/GC-MS analysis after synthesis. What are these impurities?

The presence of multiple products is a common challenge, particularly with Friedel-Crafts acylations on substituted benzene rings.[1]

Potential Impurities & Identification:

  • Regioisomers: The primary impurities are often regioisomers.[1] In the synthesis of a substituted benzophenone, the incoming benzoyl group's position is dictated by the electronic and steric properties of the substituents already on the aromatic ring.[1] For instance, you might be forming an undesired ortho- or meta-isomer in addition to your target para-substituted product.

  • Unreacted Starting Materials: Incomplete reactions will leave you with starting materials.

  • Side-Reaction Products: The piperidine moiety is a basic secondary amine and can participate in side reactions. The fluorine atom can also be subject to nucleophilic aromatic substitution under certain conditions, although this is less likely under Friedel-Crafts conditions.[3]

Troubleshooting Workflow:

G cluster_synthesis Synthesis Troubleshooting cluster_storage Stability Troubleshooting start Inconsistent Results/ Unexpected Peaks purity_check Step 1: Purity & Identity Check (NMR, LC-MS) start->purity_check synthesis Issue in Synthesis? purity_check->synthesis Impurities are reaction-related storage Issue with Storage/ Stability? purity_check->storage Compound is degrading over time regioisomers Regioisomer Formation synthesis->regioisomers incomplete_rxn Incomplete Reaction synthesis->incomplete_rxn side_products Side Products synthesis->side_products light Light Exposure? storage->light air Air (Oxidation)? storage->air temp High Temperature? storage->temp optimize Step 2: Optimize Reaction (Temp, Catalyst, Time) regioisomers->optimize incomplete_rxn->optimize side_products->optimize purify Step 3: Improve Purification (Column Chromatography, Recrystallization) optimize->purify store_properly Step 2: Store Properly (Amber vial, Inert Gas, Refrigerate/Freeze) light->store_properly air->store_properly temp->store_properly

Caption: Troubleshooting workflow for inconsistent results.

Purity & Analysis
Question 3: How can I accurately determine the purity of my 2-Fluoro-4'-piperidinomethyl benzophenone sample?

A multi-technique approach is often best for a comprehensive purity profile.[4] The choice of method depends on the expected impurities and available instrumentation.

Recommended Analytical Methods:

Technique Principle Strengths Limitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Robust, versatile, and widely available for routine purity assessment and impurity profiling.[5]May require method development for optimal separation of isomers.
GC-MS Separation based on volatility followed by mass-based detection.[5]High sensitivity and selectivity; excellent for identifying volatile impurities like residual solvents.Not suitable for thermally labile compounds; the compound may require derivatization.
qNMR The NMR signal intensity is directly proportional to the number of atomic nuclei.[5]A primary analytical method that doesn't require a specific reference standard of the analyte; highly accurate and provides structural information.[5]Lower sensitivity compared to chromatographic methods for minor impurities.[4]
¹⁹F NMR Detects the fluorine atom, providing a clean spectrum with a chemical shift indicative of its electronic environment.[6]Highly specific and sensitive for fluorine-containing compounds. Can quickly identify fluorine-containing impurities.[6]Provides information only about the fluorine-containing species in the sample.

Protocol: General Purpose HPLC Method for Purity Analysis

This protocol serves as a starting point and should be optimized for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Start with a gradient of 10% A, ramping to 90% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[5]

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area normalization method (Area of main peak / Total area of all peaks) x 100.[5]

Stability & Storage
Question 4: My previously pure compound now shows signs of degradation. What are the proper storage conditions for 2-Fluoro-4'-piperidinomethyl benzophenone?

Benzophenone derivatives can be susceptible to degradation, and the presence of the piperidine moiety introduces a potential site for oxidation.

Key Factors in Stability:

  • Light: Benzophenones are known photosensitizers and can degrade upon exposure to UV light.[7]

  • Air/Oxygen: The tertiary amine in the piperidinomethyl group can be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

Recommended Storage Protocol:

  • Container: Use an amber glass vial to protect from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace air.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

  • Purity Check: Before use after prolonged storage, it is advisable to re-analyze the purity of the compound.

The introduction of a fluorine atom can enhance metabolic stability in a biological context, which may also translate to increased chemical stability in some cases.[6] However, proper storage practices are still paramount.

References

  • BenchChem Technical Support Team. (2025). dealing with regioisomer formation in benzophenone synthesis. Benchchem.
  • Wikipedia. (n.d.). Benzophenone. Wikipedia.
  • MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • PMC. (2024).
  • ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • Benchchem. (n.d.). 2-Fluoro-4'-piperidinomethyl benzophenone | 898775-29-6. Benchchem.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
  • PMC. (n.d.).
  • ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)

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Technical Support Center: Mitigating Cytotoxicity of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 2-Fluoro-4'-piperidinomethyl benzophenone. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the observed cytotoxicity of this compound in cell culture experiments. As a benzophenone derivative, this molecule is likely utilized as a photoinitiator, and its cytotoxic potential is a critical factor to manage for successful experimental outcomes. This document provides actionable protocols and the scientific rationale behind them to help you navigate these challenges.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My cells exhibit high mortality after treatment with 2-Fluoro-4'-piperidinomethyl benzophenone, even at what I calculated to be low concentrations. Where should I start my investigation?

A1: When unexpected cytotoxicity is observed, it's crucial to first rule out experimental artifacts before exploring complex biological mechanisms. This is a common issue that can often be traced back to foundational experimental parameters.[1]

Initial Verification Checklist:

  • Concentration Calculations: Meticulously double-check all calculations for stock solution preparation and serial dilutions. A simple decimal error can lead to a tenfold increase in the final concentration.

  • Compound Stability & Solubility:

    • Stability: Assess the stability of your compound in the culture medium over the duration of your experiment. Degradation products could be more toxic than the parent compound.[1]

    • Solubility: Visually inspect your stock and final dilutions for any signs of precipitation. Undissolved compound leads to inaccurate dosing and can cause physical stress to cells. If solubility is an issue, consider alternative solvents or a slight modification of the solvent concentration.[2]

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be cytotoxic at higher concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to your specific cell line, typically below 0.5% for DMSO.[1][2] Always include a "vehicle control" group in your experiments that treats cells with the highest concentration of the solvent used.

  • Assay Interference: Some compounds can directly interfere with the chemical reporters used in viability assays (e.g., reducing tetrazolium salts like MTT or MTS, or quenching fluorescence).[1] To test for this, run a control where you add the compound to cell-free medium containing the assay reagent to see if a signal is generated.

Q2: I hypothesize that the cytotoxicity is linked to the compound's photosensitivity, as it's a benzophenone derivative. How can I confirm this and what precautions are necessary?

A2: This is a highly likely cause. Benzophenones are well-known photoinitiators, meaning they generate reactive free radicals upon exposure to light, particularly UV or high-energy visible light.[3][4][5] These radicals can induce oxidative stress, leading to cell death.[6][7]

This experiment is designed to determine if light exposure is a critical factor in the observed cytotoxicity.

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Incubation & Analysis A Prepare Cell Plates (Seed cells and allow to adhere) B Prepare Compound Dilutions A->B C Group 1: No Light Exposure (Plates wrapped in aluminum foil) B->C Add Compound D Group 2: Ambient Light Exposure (Standard incubator conditions) B->D Add Compound E Incubate for a defined period (e.g., 24, 48 hours) C->E D->E F Assess Cell Viability (e.g., MTS Assay) E->F G Compare Viability: Group 1 vs. Group 2 F->G

Caption: Workflow for assessing compound phototoxicity.

To minimize unintended phototoxicity, adopt the following laboratory practices:

  • Use Opaque Containers: Store stock solutions of the compound in amber or opaque vials to block UV and visible light.[8]

  • Work in Reduced Light: When preparing dilutions and treating cells, turn off the biosafety cabinet light. Work in a dimly lit room if possible.[8][9] For highly sensitive applications, a red light can be used, as its lower energy is less likely to activate photosensitive molecules.[9]

  • Cover Plates: During incubation, wrap experimental plates designated as "no-light" controls securely in aluminum foil to prevent light exposure.[8]

  • Minimize Exposure Time: Prepare reagents and perform experimental steps involving the compound as efficiently as possible to reduce the duration of light exposure.[10]

Q3: If phototoxicity is confirmed, how can I mitigate the cytotoxicity caused by Reactive Oxygen Species (ROS)?

A3: The most direct way to combat ROS-induced cytotoxicity is by co-treating the cells with an antioxidant. Antioxidants can neutralize free radicals, thereby preventing cellular damage.[11][12]

Benzophenones, upon light exposure, can generate ROS, which depletes intracellular antioxidants like glutathione (GSH). This leads to oxidative stress, mitochondrial damage, and ultimately apoptosis. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can replenish GSH stores and directly scavenge ROS, thus protecting the cell.[13]

G Compound 2-Fluoro-4'-piperidinomethyl benzophenone ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Light Light Exposure (UV/Visible) Light->ROS Stress Oxidative Stress (GSH Depletion) ROS->Stress Mito Mitochondrial Damage Stress->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis NAC Antioxidant (e.g., N-acetylcysteine) Quench ROS Quenching & GSH Replenishment NAC->Quench Quench->ROS Inhibits

Caption: ROS-mediated cytotoxicity and antioxidant intervention.

  • Select an Antioxidant: N-acetylcysteine (NAC) and Ascorbic Acid (Vitamin C) are common, effective, and generally non-toxic choices.[8][11]

  • Determine Optimal Concentration: Perform a dose-response experiment with the antioxidant alone to ensure it is not toxic to your cells at the concentrations you plan to use.

  • Experimental Design: Set up the following treatment groups:

    • Vehicle Control (medium + solvent)

    • Compound Only

    • Antioxidant Only

    • Compound + Antioxidant (co-treatment)

  • Procedure:

    • Prepare a working stock of the antioxidant in a suitable buffer or medium.

    • Add the antioxidant to the appropriate wells either simultaneously with or shortly before adding your test compound.

    • Incubate for the desired duration.

    • Assess cell viability. A significant increase in viability in the co-treatment group compared to the "Compound Only" group indicates successful mitigation of ROS-induced cytotoxicity.

AntioxidantRecommended Starting Concentration RangeKey Considerations
N-acetylcysteine (NAC) 1 - 10 mMPre-incubation for 1-2 hours may enhance efficacy by boosting intracellular glutathione levels.
Ascorbic Acid (Vitamin C) 50 - 200 µMCan be unstable in solution; prepare fresh for each experiment.
Thiourea 10 - 100 mMHas been shown to protect cells, though its mechanism in vivo may involve slowing metabolism in addition to ROS scavenging.[11]
Q4: How can I determine if the observed cell death is primarily due to apoptosis or necrosis?

A4: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides crucial insight into the compound's mechanism of action. Benzophenone-induced cytotoxicity often proceeds via apoptosis.[14]

  • Apoptosis: Characterized by specific biochemical events, including the activation of a family of proteases called caspases.[15]

  • Necrosis: Typically involves the loss of plasma membrane integrity.

A straightforward method to specifically measure apoptosis is to assay for the activity of executioner caspases, such as caspase-3 and caspase-7.[16]

This protocol is based on a commercially available "add-mix-measure" assay format, such as the Caspase-Glo® 3/7 Assay.[16][17]

  • Plate Cells: Seed cells in a white-walled 96-well plate suitable for luminescence readings and treat with your compound for the desired time. Include positive (e.g., staurosporine) and negative controls.

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature.[16]

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

  • Add Reagent: Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL of cells in media).[16]

  • Mix and Incubate: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure Luminescence: Use a plate-reading luminometer to measure the luminescent signal, which is directly proportional to the amount of caspase-3/7 activity.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most probable molecular mechanism of cytotoxicity for 2-Fluoro-4'-piperidinomethyl benzophenone? A1: Based on existing literature for benzophenone derivatives, the primary mechanism is likely the induction of oxidative stress via the generation of reactive oxygen species (ROS), especially upon exposure to light.[6][7] This oxidative stress can damage cellular components, disrupt the mitochondrial membrane potential, and activate the intrinsic apoptotic pathway, characterized by the activation of caspases.[14]

Q2: My experimental goal requires photopolymerization. Are there less cytotoxic photoinitiators I could consider? A2: Yes, the field of biomaterials has identified several photoinitiators with improved cytocompatibility. If your experimental system allows, consider alternatives such as Irgacure 2959 (2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone) or lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which are commonly used for applications involving cell encapsulation in hydrogels due to their lower toxicity profiles.[3][4][18]

Q3: Does the choice of cell line influence the degree of cytotoxicity observed? A3: Absolutely. Different cell lines exhibit varying sensitivities to cytotoxic agents.[4] Factors include the cell's metabolic rate, proliferation speed, and the robustness of its intrinsic antioxidant defense systems. Rapidly dividing cells, for instance, have been shown to be more sensitive to photoinitiator-induced cell death.[4][18] It is always advisable to establish a baseline dose-response curve for each new cell line you test.

Q4: My viability assay results are inconsistent between experiments. What are some common causes of variability? A4: Inconsistent results in cytotoxicity assays often stem from a few key areas:[2]

  • Cell Seeding Density: Ensure you use a consistent number of cells for each experiment and that cells are in the logarithmic growth phase.[2] Both too few and too many cells can lead to artifacts.[19]

  • Incubation Times: The timing of cell seeding, compound addition, and reagent addition must be kept uniform across all plates and all experiments.[2]

  • Reagent Preparation: Always use freshly prepared compound dilutions. Avoid multiple freeze-thaw cycles of reagents.[2]

  • Plate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[20]

Appendix: Standard Operating Protocol for MTS Cell Viability Assay

The MTS assay is a colorimetric method used to assess cell viability.[21] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture medium.[22][23] The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.[21]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they are adhered and in the logarithmic growth phase. The final volume per well should be 100 µL.

  • Compound Treatment: Add your test compound at various concentrations to the wells. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[22][23][24]

  • Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the metabolic rate of the cells and should be determined empirically.[22][23][24]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[23][24]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle control wells:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

References
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Moghimi, S. M., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1943, 301-311. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Yang, J., et al. (2025). Molecular mechanisms of benzophenone-induced toxicity in marine diatoms: Insights from Chaetoceros neogracilis. Journal of Hazardous Materials. Available at: [Link]

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  • Koyama, Y., et al. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Environmental Toxicology and Pharmacology, 67, 48-55. Available at: [Link]

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  • Imlay, J. A., et al. (2024). Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. Molecular Microbiology. Available at: [Link]

  • Boise State University. (2011). VISIBLE LIGHT PHOTOINITIATION OF MESENCHYMAL STEM CELL-LADEN BIORESPONSIVE HYDROGELS. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1334. Available at: [Link]

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Technical Support Center: Synthesis and Purification of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Fluoro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, with a specific focus on byproduct formation and effective removal strategies. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the likely synthetic route for 2-Fluoro-4'-piperidinomethyl benzophenone, and what are the primary byproducts I should expect?

A1: Understanding the Reaction Landscape

The most common and direct method for synthesizing substituted benzophenones is the Friedel-Crafts acylation .[1][2] In this case, it would involve the reaction of fluorobenzene with 4-(piperidinomethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, this seemingly straightforward reaction is complicated by several factors, leading to a predictable profile of byproducts:

  • Isomeric Byproducts: The fluorine atom on the fluorobenzene ring is an ortho, para-directing group for electrophilic aromatic substitution.[3] While your target is the ortho-substituted product (2-fluoro), the para-substituted isomer, 4-Fluoro-4'-piperidinomethyl benzophenone , is a major and often predominant byproduct.[3] Steric hindrance from the incoming acylium ion can favor attack at the less hindered para position.

  • Unreacted Starting Materials: Incomplete reactions will leave residual fluorobenzene and 4-(piperidinomethyl)benzoyl chloride. The latter can hydrolyze to 4-(piperidinomethyl)benzoic acid during aqueous workup.

  • Catalyst-Complexed Products: The basic nitrogen atom of the piperidine moiety will avidly react with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and can lead to the formation of complex salts, complicating the reaction and purification. A stoichiometric amount or more of the catalyst is generally required because the product ketone also forms a stable complex with it.[1]

  • Polyacylation Products: While the acyl group deactivates the aromatic ring to further substitution, harsh reaction conditions (e.g., high temperatures or excess catalyst) can sometimes lead to diacylation products, though this is less common.[3]

Below is a diagram illustrating the primary reaction and the formation of the main isomeric byproduct.

G A Fluorobenzene C Electrophilic Aromatic Substitution A->C B 4-(Piperidinomethyl)benzoyl Chloride + AlCl₃ (Catalyst) B->C P1 Desired Product: 2-Fluoro-4'-piperidinomethyl benzophenone (ortho) C->P1 ortho-attack P2 Major Byproduct: 4-Fluoro-4'-piperidinomethyl benzophenone (para) C->P2 para-attack (Often favored) P3 Other Impurities: Unreacted Starting Materials, Hydrolysis Products C->P3 G A Crude Reaction Mixture B Step 1: Quench & Aqueous Workup (Dilute HCl, Extraction) A->B C Removal of AlCl₃ salts, water-soluble impurities B->C Yields D Step 2: Column Chromatography (Silica Gel, Gradient Elution) C->D E Separation of ortho/para isomers and other organic impurities D->E Yields F Pure 2-Fluoro Isomer E->F G Step 3 (Optional): Recrystallization F->G For higher purity H High Purity Crystalline Product G->H

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience: This guide was initially intended to provide a direct comparison of "2-Fluoro-4'-piperidinomethyl benzophenone" with other established kinase inhibitors. However, a comprehensive review of publicly available scientific literature and databases reveals no evidence that "2-Fluoro-4'-piperidinomethyl benzophenone" has been characterized as a kinase inhibitor. While the benzophenone scaffold and fluorine substitution are present in some biologically active molecules, there is no specific data detailing the kinase inhibitory activity, target profile, or mechanism of action for this particular compound.

Therefore, this guide has been adapted to serve a broader educational purpose for researchers, scientists, and drug development professionals. It will provide a framework for how to approach the comparison of a novel chemical entity, which we will refer to as "Compound X," with known kinase inhibitors. This guide will delve into the critical experimental data required, the methodologies for obtaining that data, and how to interpret it in the context of established inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3] Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with aberrant signaling pathways. They are broadly classified based on their target specificity (e.g., tyrosine kinase inhibitors, serine/threonine kinase inhibitors) and their mechanism of action (e.g., ATP-competitive, allosteric).[4]

This guide will use a hypothetical novel compound, "Compound X," to illustrate the process of comparing a new potential kinase inhibitor against established drugs in the field. We will explore the essential in vitro and in-cell assays, data interpretation, and the logical framework required for a robust comparative analysis.

Part 1: Foundational Characterization of a Novel Kinase Inhibitor (Compound X)

Before a meaningful comparison can be made, the fundamental properties of the novel compound must be thoroughly characterized. This involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency: The IC50 Determination

The first critical step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of purified kinases. This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and is a primary measure of its potency.

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Compound X (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted Compound X or a vehicle control (e.g., DMSO) to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Setup Add Compound & Kinase Mix to Plate Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Addition Add ATP (Initiate Reaction) Reaction_Setup->ATP_Addition Incubation Incubate ATP_Addition->Incubation ADP_Glo Add ADP-Glo Reagent (Stop Reaction) Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Read_Luminescence Read Plate Kinase_Detection->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Kinase Selectivity Profiling

A crucial aspect of a kinase inhibitor's profile is its selectivity. A highly selective inhibitor targets a specific kinase or a small subset of kinases, which can minimize off-target effects and associated toxicities. In contrast, a multi-targeted inhibitor might be beneficial for treating diseases driven by multiple signaling pathways.

To assess selectivity, Compound X should be screened against a large panel of kinases (a "kinome scan") at a fixed concentration. The percentage of inhibition for each kinase is determined, providing a selectivity profile.

Data Presentation: Kinase Selectivity Profile

Kinase TargetCompound X (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
Kinase A95%98%
Kinase B8%92%
Kinase C3%85%
Kinase D92%99%
Kinase E45%96%
... (and so on for a large panel)......
Staurosporine is a non-selective kinase inhibitor often used as a control.

This table allows for a quick visual assessment of Compound X's selectivity compared to a known non-selective inhibitor.

Part 2: Comparative Analysis with Established Kinase Inhibitors

Once the basic characteristics of Compound X are understood, a head-to-head comparison with relevant, clinically approved or well-characterized kinase inhibitors can be performed. The choice of comparators depends on the primary target(s) of Compound X. For this hypothetical guide, let's assume Compound X is a potent inhibitor of both Kinase A and Kinase D. We will compare it to Inhibitor Y (a known selective Kinase A inhibitor) and Inhibitor Z (a known multi-targeted inhibitor that hits Kinase A and D, among others).

Comparative Potency (IC50 Values)

A direct comparison of IC50 values provides a quantitative measure of relative potency.

Table: Comparative IC50 Values (nM)

Kinase TargetCompound XInhibitor YInhibitor Z
Kinase A151025
Kinase B>10,000>10,000500
Kinase C>10,000>10,0001,200
Kinase D50>10,00040
Kinase E800>10,000150

From this data, we can infer that Compound X is a potent inhibitor of Kinase A and D, with a profile distinct from the selective Inhibitor Y and the broader-spectrum Inhibitor Z.

Cellular Activity: Assessing Target Engagement and Downstream Effects

Biochemical assays with purified enzymes are essential, but they don't fully recapitulate the complex cellular environment. Therefore, cell-based assays are critical to confirm that the inhibitor can enter cells, engage its target, and elicit a biological response.

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with an activating mutation in Kinase A).

  • Complete cell culture medium.

  • Compound X, Inhibitor Y, and Inhibitor Z.

  • Lysis buffer.

  • Antibodies: primary antibody against the phosphorylated form of the kinase's substrate (p-Substrate), and a primary antibody against the total amount of the substrate (Total-Substrate) as a loading control.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of Compound X, Inhibitor Y, or Inhibitor Z for a specified time.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the p-Substrate.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody against the Total-Substrate to confirm equal protein loading in each lane.

signaling_pathway cluster_pathway Kinase A Signaling Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate Substrate Kinase_A->Substrate Phosphorylation p_Substrate p-Substrate Cellular_Response Cellular Response (e.g., Proliferation) p_Substrate->Cellular_Response Compound_X Compound X Compound_X->Kinase_A

Caption: Inhibition of a signaling pathway by Compound X.

Anti-proliferative Effects on Cancer Cells

Ultimately, for an anti-cancer agent, the desired outcome is the inhibition of cancer cell growth and proliferation.

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (ideally, a panel of cell lines with known genetic backgrounds).

  • Complete cell culture medium.

  • Compound X and comparator inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • 96-well clear cell culture plates.

Procedure:

  • Cell Seeding: Seed a known number of cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and the comparator inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Table: Comparative Anti-proliferative Activity (GI50 in µM)

Cell Line (Relevant Mutation)Compound XInhibitor YInhibitor Z
Cell Line 1 (Kinase A mutation)0.150.120.20
Cell Line 2 (Kinase D mutation)0.50>500.45
Cell Line 3 (Wild-type Kinases)>50>505.0

This data helps to correlate the kinase inhibitory profile with cellular effects. For instance, both Compound X and Inhibitor Z, which inhibit Kinase D, show activity against Cell Line 2, while the selective Kinase A inhibitor (Inhibitor Y) does not.

Conclusion

The comparison of a novel kinase inhibitor with established agents is a multi-faceted process that requires a systematic and logical approach. By combining biochemical assays for potency and selectivity with cell-based assays to confirm target engagement and functional outcomes, researchers can build a comprehensive profile of a new compound. This data-driven approach is essential for understanding the potential therapeutic value and guiding the further development of new kinase inhibitors. While "2-Fluoro-4'-piperidinomethyl benzophenone" is not currently a known kinase inhibitor, the principles and methodologies outlined in this guide provide a roadmap for the evaluation of future candidate molecules in this critical area of drug discovery.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link: https://www.
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link: https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-018-0804-2]
  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of Clinical Investigation, 125(5), 1780-1789. [Link: https://www.jci.org/articles/view/76294]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link: https://www.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [Link: https://www.promega.com/products/drug-discovery/hpo-kinase-assays/adp-glo-kinase-assay/]
  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3456489/]
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link: https://www.science.org/doi/10.1126/science.1075762]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link: https://www.

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A Comparative Guide to the Efficacy of Fluorinated Benzophenones in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise identification of biomolecular interactions is paramount. Photo-crosslinking, particularly using the genetically encodable amino acid p-benzoyl-L-phenylalanine (pBpa), has become an indispensable tool for capturing transient and stable interactions in their native cellular context.[1][2] However, the inherent crosslinking efficiency of pBpa can be a limiting factor.[3] This guide provides an in-depth technical comparison of fluorinated benzophenone analogs, demonstrating how strategic halogenation can significantly enhance photo-crosslinking yields. We will explore the underlying photochemical mechanisms, present comparative experimental data, and provide detailed protocols to empower researchers to select and implement the optimal tool for their biological questions.

Introduction: The Power of Benzophenones and the Rationale for Fluorination

Benzophenone (BP) derivatives are among the most versatile photo-cross-linkers used in chemical biology.[4] When incorporated into a biomolecule, such as a protein, they remain chemically inert until activated by UV light (typically ~360 nm).[5] Upon photoactivation, the benzophenone moiety forms a highly reactive triplet diradical state that can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable, covalent crosslink.[5][6] This unique property allows for the "trapping" of protein-protein, protein-nucleic acid, and protein-ligand interactions with high spatial and temporal control.[7]

The unnatural amino acid p-benzoyl-L-phenylalanine (pBpa) has revolutionized the field by allowing for the site-specific incorporation of a benzophenone warhead directly into proteins in living cells using the endogenous protein synthesis machinery.[8][9] Despite its utility, pBpa often suffers from modest photocrosslinking yields, which can hinder the detection of weak or transient interactions.[3]

This has led to the exploration of chemical modifications to the benzophenone core. The central hypothesis is that introducing electron-withdrawing groups, such as fluorine, can increase the reactivity of the photo-activated species and thereby boost crosslinking efficiency. [1][3] Fluorination is a well-established strategy in medicinal chemistry and materials science for modulating the electronic properties and photostability of molecules.[10][11][12] This guide will focus on comparing the efficacy of these next-generation fluorinated benzophenones against the canonical pBpa.

The Photochemical Mechanism of Benzophenone Crosslinking

Understanding the mechanism is key to appreciating why fluorination is effective. The process is a multi-step photochemical reaction that can be repeated until a suitable binding partner is found.[5]

  • Photoexcitation: Upon absorption of UV light (~360 nm), the benzophenone carbonyl group undergoes an n→π* transition, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital, forming a short-lived excited singlet state.[8]

  • Intersystem Crossing (ISC): The singlet state rapidly and efficiently converts to a more stable, longer-lived triplet state diradical.[5][7] This triplet state is the primary reactive species in crosslinking.

  • Hydrogen Abstraction: The electrophilic oxygen of the triplet diradical abstracts a hydrogen atom from a nearby C-H bond (typically within ~3.1 Å), forming a benzhydrol ketyl radical and a carbon-centered radical on the interacting partner.[7]

  • Covalent Bond Formation: These two radical species then combine to form a stable carbon-carbon covalent bond.[6]

  • Reversibility: A crucial advantage of benzophenones is that if no abstractable hydrogen is within range, the triplet state can relax back to the ground state, allowing the molecule to be re-excited. This increases the probability of capturing an interaction over the course of UV irradiation.[2][5]

Photochemical_Activation Ground Benzophenone (Ground State S₀) Singlet Excited Singlet State (S₁) Ground->Singlet UV Light (~360nm) Triplet Excited Triplet State (T₁) [Reactive Diradical] Singlet->Triplet Intersystem Crossing (ISC) Abstraction H-Abstraction from C-H Bond Triplet->Abstraction Interaction with Partner Relaxation Relaxation to Ground State Triplet->Relaxation No Partner in Range Recombination Radical Recombination Abstraction->Recombination Crosslink Covalent Crosslink Formed Recombination->Crosslink Relaxation->Ground

Caption: Photochemical activation pathway of benzophenone for covalent crosslinking.

Head-to-Head Comparison: pBpa vs. Fluorinated Analogs

Recent studies have systematically synthesized and evaluated a series of halogenated pBpa analogs to test the hypothesis that electron-deficient benzophenones would be more efficient crosslinkers.[1][3] The introduction of fluorine or trifluoromethyl (CF₃) groups at positions on the benzoyl ring enhances the electrophilicity of the carbonyl group, making the triplet state more reactive and prone to hydrogen abstraction.

The data below, synthesized from in vitro crosslinking experiments between the VP16 transactivation domain and the Med25 subunit of the Mediator complex, clearly demonstrates the superior performance of these analogs.[3]

Compound NameAbbreviationRing Position of SubstituentRelative Crosslinking Yield (vs. pBpa)Key Characteristics
p-Benzoyl-L-phenylalaninepBpaNone1x (Baseline)The established standard; moderate efficiency.[2]
4-Fluoro-pBpa4-F-pBpa4' (para)IncreasedElectron-withdrawing group enhances reactivity.
3-Fluoro-pBpa3-F-pBpa3' (meta)IncreasedDemonstrates that substituent position matters.
4-Chloro-pBpa4-Cl-pBpa4' (para)IncreasedHalogenation generally improves yield.
3-Chloro-pBpa3-Cl-pBpa3' (meta)~30x Significant increase in crosslinking efficiency.[3]
4-Trifluoromethyl-pBpa4-CF₃-pBpa4' (para)~23x Strong electron-withdrawing effect; excellent yield.[3]
3-Trifluoromethyl-pBpa3-CF₃-pBpa3' (meta)~49x The highest reported increase in this series.[3]

Expert Interpretation: The data unequivocally shows that halogenation, particularly with the highly electron-withdrawing CF₃ group, dramatically increases crosslinking yields. The ~49-fold increase observed with 3-CF₃-pBpa represents a transformative improvement, enabling the potential capture of previously undetectable, highly transient, or low-abundance interactions.[3] For researchers struggling with low crosslinking signal using standard pBpa, switching to a trifluoromethyl analog like 4-CF₃-pBpa or 3-CF₃-pBpa is a highly recommended strategy.

Experimental Design and Protocols

To ensure the integrity and reproducibility of photo-crosslinking experiments, a rigorous experimental design with appropriate controls is essential. The following workflow and protocols provide a self-validating system for comparing and utilizing fluorinated benzophenones.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Incorp 1. Site-Specific Incorporation of Fluorinated pBpa Analog into Bait Protein Express 2. Expression & Purification of Bait and Prey Proteins Incorp->Express Incubate 3. Incubation of Bait + Prey Proteins Express->Incubate UV 4. UV Irradiation (365 nm) + Negative Control (-UV) Incubate->UV SDS 5. SDS-PAGE Analysis UV->SDS WB 6. Western Blot / Staining SDS->WB Quant 7. Densitometric Quantification of Crosslinked Product WB->Quant MS 8. Mass Spectrometry (Optional) for Site Identification WB->MS Excise Band

Caption: General experimental workflow for evaluating crosslinking efficacy.

Protocol 1: In Vitro Photo-Induced Crosslinking Assay

This protocol describes a standard in vitro experiment to test the crosslinking efficiency between a "bait" protein containing a fluorinated pBpa analog and a "prey" protein.

Materials:

  • Purified bait protein with incorporated pBpa analog (e.g., 10 µM final concentration).

  • Purified prey protein (e.g., 1.5 - 10 µM final concentration).

  • Reaction Buffer (e.g., PBS, HEPES-based buffer, pH 7.4).

  • UV transilluminator or crosslinker with 365 nm bulbs (e.g., Herolab UV-16L, 8W).[13]

  • Thin-walled polypropylene PCR tubes or a microplate.

  • Ice bucket.

Procedure:

  • Prepare Reaction Mix: In a PCR tube on ice, combine the bait protein, prey protein, and reaction buffer to the final desired concentrations in a total volume of 20-50 µL.

  • Prepare Controls:

    • -UV Control: Prepare an identical reaction mix that will not be exposed to UV light. This is critical to ensure that any higher molecular weight bands are UV-dependent.

    • -Prey Control: Prepare a mix with only the bait protein to observe its behavior upon irradiation.

  • Incubation: Incubate the reaction mixtures for 15 minutes at 4°C to allow for complex formation.[13]

  • UV Irradiation: Place the tubes (with caps open) on the UV light source at a fixed distance (e.g., 5-10 cm). Irradiate for a defined period, typically ranging from 5 to 60 minutes.[13] Keep the "-UV" control sample on ice in the dark.

    • Causality Note: The duration of UV exposure is a critical variable. Shorter times may be sufficient for highly efficient crosslinkers, while longer times can increase yield but also risk photodamage. A time-course experiment is recommended for optimization.

  • Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting as described in Protocol 2. The formation of a new, higher molecular weight band corresponding to the bait-prey complex indicates successful crosslinking.

Protocol 2: Quantification of Crosslinking Efficiency via Western Blot

This protocol allows for the quantitative comparison of different pBpa analogs.

Procedure:

  • SDS-PAGE: Run the samples from Protocol 1 on a suitable polyacrylamide gel to separate the crosslinked complex from the individual proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody that recognizes either the bait or prey protein (ensure it has a tag like His or HA for reliable detection) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Quantification:

    • Using image analysis software (e.g., ImageJ), measure the band intensity for the crosslinked product and the uncrosslinked bait protein.

    • Calculate the crosslinking efficiency (%) as: [Intensity of Crosslinked Band] / ([Intensity of Crosslinked Band] + [Intensity of Uncrosslinked Bait Band]) * 100.

    • Calculate the relative yield for an analog by normalizing its efficiency to that of the pBpa control.

Conclusion and Future Outlook

The evidence is compelling: fluorinated benzophenones, particularly trifluoromethyl-substituted pBpa analogs, are demonstrably more effective photo-cross-linkers than the widely used pBpa.[1][3] This increased efficacy is attributed to the electron-withdrawing nature of the fluorine substituents, which enhances the reactivity of the photo-activated triplet state.

For researchers in drug discovery and chemical biology, the adoption of these superior tools means a greater probability of success in capturing challenging protein-protein interactions. This can accelerate the identification of drug targets, the mapping of interaction networks, and the structural elucidation of complex biological machinery. While the synthesis of these analogs is more complex than pBpa, the significant gain in crosslinking yield justifies their use in experiments where signal is a limiting factor. The continued development of novel photoreactive amino acids will undoubtedly expand our ability to probe the intricate workings of the cell with ever-increasing precision.

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A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4'-piperidinomethyl Benzophenone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Fluoro-4'-piperidinomethyl benzophenone analogs, a promising class of compounds in the development of novel anticancer therapeutics. We will explore how subtle modifications to this chemical scaffold can significantly impact biological activity, offering insights for researchers and drug development professionals. This document will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for synthesis and biological evaluation.

Introduction: The Therapeutic Potential of the Benzophenone Scaffold

The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Many benzophenone-containing compounds exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[3] Specifically, they can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules and ultimately leading to cell cycle arrest in the G2/M phase and apoptosis.[3] Another emerging mechanism for some benzophenone analogs is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, often by targeting key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

The incorporation of a fluorine atom can enhance a molecule's metabolic stability and binding affinity for its biological target. Similarly, the addition of a basic moiety, such as a piperidinomethyl group, can improve solubility and facilitate interactions with biological targets. This guide focuses on the intersection of these structural features, examining the SAR of 2-Fluoro-4'-piperidinomethyl benzophenone analogs.

Core Structure and Key Areas of Modification

The central theme of our investigation is the systematic modification of the (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone scaffold. The following diagram illustrates the core structure and highlights the key positions (R1, R2, and R3) where substitutions can be made to modulate biological activity.

A diagram of the core (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone scaffold and key modification points.

Structure-Activity Relationship (SAR) Analysis

Compound IDR1 (Piperidine)R2 (Fluoro-phenyl Ring)R3 (Piperidinomethyl-phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Hypothetical Core -H2-F4'-(piperidin-1-ylmethyl)---
Analog 1-H2-F, 4-Cl4'-(N-methyl imidazole)acetohydrazideA549 (Lung)Potent[4][5]
Analog 2-H2-F, 4-CH34'-(thiazole)DLA (Lymphoma)~5[1]
Analog 34-OH, 4-Phenyl--P-gp overexpressingPotent[6]
Analog 4-H4-F4'-(piperazinyl)-butyryl-thiazolidinedioneLOX IMVI (Melanoma)25.4[7]
Analog 5-H-4'-(piperazinyl)-benzimidazoleA549 (Lung)5.4[8]
Analog 6-H2,4-di-F4'-(sulfonyl)piperidin-4-yl)methanone oxime--[9]

Interpretation of SAR:

  • Substitutions on the Phenyl Rings (R2 and R3): The presence of electron-withdrawing groups, such as additional halogens (e.g., chloro) or methyl groups on the benzophenone core, appears to enhance cytotoxic activity. For instance, a derivative with chloro, fluoro, and methyl groups on the benzophenone moiety demonstrated high potency.[4][5] This suggests that modulating the electronic properties of the aromatic rings is a critical factor in optimizing the anticancer effects of these compounds.

  • The Piperidine Moiety (R1): The basic piperidine ring is crucial for the activity of many bioactive molecules, often by improving aqueous solubility and enabling ionic interactions with the biological target. In related compounds, substitution on the piperidine ring itself, such as a 4-hydroxy-4-phenyl group, has been shown to significantly increase inhibitory potency against P-glycoprotein, suggesting the potential for forming additional hydrogen bonds with the target.[6]

  • The Linker and Heterocyclic Moieties: The nature of the group attached to the second phenyl ring (in place of the piperidinomethyl group) also plays a significant role. The incorporation of various heterocyclic moieties like thiazole, imidazole, and benzimidazole has yielded compounds with potent anticancer activity.[1][8] This indicates that the 4'-position of the benzophenone is a versatile point for introducing diverse chemical functionalities to tune the biological activity.

Plausible Mechanism of Action: Targeting Cellular Machinery

Based on extensive research on benzophenone derivatives, a likely mechanism of action for the 2-Fluoro-4'-piperidinomethyl benzophenone analogs is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds can disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis (M Phase) G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Apoptosis Apoptosis M->Apoptosis Cell Cycle Arrest Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Failed Segregation Telophase Telophase Anaphase->Telophase Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Formation Mitotic_Spindle->Metaphase Chromosome Alignment Analogs Benzophenone Analogs Analogs->Tubulin Inhibition

A simplified diagram of tubulin's role in mitosis and its inhibition by benzophenone analogs, leading to apoptosis.

Alternatively, some benzophenone derivatives have been shown to inhibit angiogenesis by targeting VEGFR-2.[4][5] Inhibition of this receptor tyrosine kinase blocks the signaling cascade that promotes the growth of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Experimental Protocols

Synthesis of (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

The synthesis of the core structure can be achieved through a multi-step process, with the key step being a Friedel-Crafts acylation. The following is a representative protocol.

Synthesis_Workflow Start Starting Materials: - 2-Fluorobenzoyl chloride - Toluene Step1 Friedel-Crafts Acylation: - Lewis Acid (e.g., AlCl3) - Forms (2-fluorophenyl)(p-tolyl)methanone Start->Step1 Step2 Bromination: - N-Bromosuccinimide (NBS) - Radical Initiator (e.g., AIBN) - Forms (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone Step1->Step2 Step3 Nucleophilic Substitution: - Piperidine - Base (e.g., K2CO3) - Forms final product Step2->Step3 Purification Purification: - Column Chromatography Step3->Purification End Final Product: (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone Purification->End

A workflow diagram for the synthesis of the core benzophenone analog.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • To a solution of toluene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.

    • Slowly add 2-fluorobenzoyl chloride to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product to obtain (2-fluorophenyl)(p-tolyl)methanone.[10]

  • Bromination of the Methyl Group:

    • Dissolve the product from Step 1 in a non-polar solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture under light irradiation until the reaction is complete.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude (4-(bromomethyl)phenyl)(2-fluorophenyl)methanone.

  • Nucleophilic Substitution with Piperidine:

    • Dissolve the brominated intermediate in a polar aprotic solvent (e.g., acetonitrile).

    • Add piperidine and a base such as potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final compound, (2-Fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone.

Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][5][11]

MTT_Assay_Workflow Start Cell Seeding: - Plate cancer cells in a 96-well plate Step1 Compound Treatment: - Add serial dilutions of benzophenone analogs - Incubate for 48-72 hours Start->Step1 Step2 MTT Addition: - Add MTT solution to each well - Incubate for 4 hours Step1->Step2 Step3 Formazan Solubilization: - Add solubilization buffer (e.g., DMSO) - Dissolve purple formazan crystals Step2->Step3 Step4 Absorbance Reading: - Measure absorbance at ~570 nm - Use a microplate reader Step3->Step4 End Data Analysis: - Calculate IC50 values Step4->End

A workflow diagram for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO without the compound).

    • Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization buffer, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-Fluoro-4'-piperidinomethyl benzophenone scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds suggest that the biological activity of these analogs can be finely tuned through systematic modifications at several key positions. The introduction of electron-withdrawing groups on the benzophenone core and substitutions on the piperidine ring are likely to be fruitful avenues for enhancing potency.

Future research should focus on the synthesis and systematic evaluation of a focused library of these analogs against a panel of cancer cell lines. Mechanistic studies, such as tubulin polymerization assays and kinase inhibition assays, will be crucial to elucidate the precise mode of action. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the advancement of this promising class of compounds in cancer therapy.

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A Comparative Guide to the In Vivo Validation of Novel Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation for "2-Fluoro-4'-piperidinomethyl benzophenone" and its Analogs

Author's Note: Publicly available scientific literature does not specify a definitive in vitro biological activity for "2-Fluoro-4'-piperidinomethyl benzophenone." The benzophenone scaffold is present in a variety of biologically active compounds.[1][2] For the purposes of this instructional guide, we will postulate a scientifically plausible in vitro activity to construct a robust framework for in vivo validation.

Hypothetical In Vitro Profile: Let us designate "2-Fluoro-4'-piperidinomethyl benzophenone" as "Compound X." Based on its structural motifs, which are common in centrally active agents, we will hypothesize that Compound X has been identified through in vitro screening as a potent and selective antagonist of the Dopamine D2 receptor (D2R), a key target for antipsychotic medications.[3][4] This guide will therefore compare Compound X's in vivo activity against established D2R antagonists.

Introduction: The Rationale for In Vivo Validation

The discovery of a novel compound with high in vitro affinity and selectivity for the D2R is a promising first step in the development of new antipsychotic agents. However, in vitro potency does not always translate to in vivo efficacy. A multitude of factors, including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), can profoundly influence a compound's ability to reach its target in the central nervous system (CNS) at a sufficient concentration and for an adequate duration.[5][6]

Furthermore, the physiological response to receptor modulation in a complex living system, or pharmacodynamics (PD), can differ from observations in isolated cells or tissues.[5] Therefore, in vivo validation is a critical, non-negotiable step to confirm that the desired pharmacological effect occurs in a whole organism and to begin characterizing the therapeutic window and potential side-effect profile. This guide provides a comparative framework for validating the hypothesized D2R antagonist activity of Compound X in established preclinical models.

Comparator Compound Selection: Establishing Benchmarks

To contextualize the in vivo profile of Compound X, it is essential to include both a positive and a negative control.

  • Positive Control: Haloperidol is selected as the primary comparator. It is a well-characterized first-generation ("typical") antipsychotic whose primary mechanism of action is potent D2R antagonism.[7][8][9] It provides a robust benchmark for D2R-mediated behavioral effects and potential side effects.[10]

  • Atypical Comparator (Optional but Recommended): Risperidone , a second-generation ("atypical") antipsychotic, can also be included. Risperidone is a potent antagonist of both D2 and serotonin 5-HT2A receptors.[11][12][13] Comparing Compound X to both haloperidol and risperidone can provide initial insights into whether Compound X has a "typical" or "atypical" profile.

  • Negative Control: A vehicle solution (the same solvent used to dissolve the test compounds) is the essential negative control. This group accounts for any behavioral changes caused by the injection procedure or the vehicle itself.

In Vivo Experimental Workflows: From Target Engagement to Behavioral Outcomes

A logical and stepwise in vivo validation process is crucial. The workflow should first confirm that the compound is engaging the intended target (pharmacodynamics) and then assess the functional, behavioral consequences of that engagement.

G cluster_0 Phase 1: Pharmacodynamic Validation cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy & Side Effect Correlation PD_Model1 Apomorphine-Induced Climbing PK_Study PK Blood/Brain Sampling PD_Model1->PK_Study PD_Model2 Catalepsy Bar Test PD_Model2->PK_Study PKPD_Analysis PK/PD Modeling PK_Study->PKPD_Analysis Correlate Exposure & Effect Dose_Selection Dose-Response Analysis PKPD_Analysis->Dose_Selection Inform Efficacy Studies Start Compound X Identified In Vitro Start->PD_Model1 Test for D2R Antagonism Start->PD_Model2 Assess Motor Side Effects

Caption: In Vivo Validation Workflow for a Novel D2R Antagonist.

Pharmacodynamic Model 1: Apomorphine-Induced Climbing in Mice

This model is a classic and reliable assay for confirming central D2R antagonism.[14] Apomorphine is a potent dopamine receptor agonist that, at appropriate doses, induces a characteristic climbing behavior in mice.[15][16] A successful D2R antagonist will block this effect in a dose-dependent manner.

Experimental Protocol:

  • Animals: Male CD-1 or C57BL/6 mice (8-10 weeks old, n=8-10 per group).

  • Habituation: Place mice individually into wire mesh-lined cages (e.g., 20x20x40 cm) for a 30-minute habituation period.[16]

  • Compound Administration: Administer Compound X (e.g., 1, 3, 10 mg/kg), Haloperidol (e.g., 0.1, 0.3, 1 mg/kg), or vehicle via intraperitoneal (i.p.) injection.[17] The specific doses for Compound X would be initially estimated based on its in vitro potency and predicted PK.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed to the brain.[18]

  • Apomorphine Challenge: Administer apomorphine (e.g., 1.5-2.5 mg/kg) via subcutaneous (s.c.) injection.[15]

  • Behavioral Scoring: Immediately after the apomorphine injection, observe the mice for 20-30 minutes.[14][15] Scoring can be done in several ways:

    • Time Spent Climbing: Record the total amount of time each mouse spends with all four paws on the cage wall.[14]

    • Interval Scoring: At fixed intervals (e.g., every 5 minutes), score the mouse's position (0 = four paws on the floor, 4 = four paws on the wall).[15]

Pharmacodynamic Model 2: The Catalepsy Bar Test

Blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), which manifest as motor rigidity or catalepsy in rodents.[17][19] This test is a crucial early indicator of the potential for Compound X to cause motor side effects, a significant drawback of many first-generation antipsychotics.[18]

Experimental Protocol:

  • Animals: Male C57BL/6 mice or Wistar rats (n=8-10 per group).

  • Compound Administration: Administer Compound X, Haloperidol, or vehicle at the same doses and route as in the climbing model.

  • Testing Time Points: Assess catalepsy at several time points post-dose (e.g., 30, 60, 90, 120 minutes) to capture the time course of the effect.[19]

  • Catalepsy Assessment:

    • Gently place the mouse's forepaws onto a horizontal bar (e.g., 5 mm diameter) raised approximately 4 cm from the surface.[19]

    • Start a stopwatch and measure the latency (time) for the mouse to remove both forepaws and return to a normal posture.

    • A cut-off time (e.g., 60 or 180 seconds) is typically used, after which the mouse is returned to its home cage.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The goal is to build a profile of Compound X relative to the established benchmark, Haloperidol.

Table 1: Comparative Effects on Apomorphine-Induced Climbing

Treatment GroupDose (mg/kg, i.p.)Mean Total Time Climbing (seconds) ± SEM% Inhibition vs. Vehicle
Vehicle + Apomorphine-155.2 ± 12.8-
Compound X 1.0110.5 ± 15.128.8%
3.058.9 ± 9.762.1%
10.012.3 ± 4.5**92.1%
Haloperidol 0.185.1 ± 11.245.2%
0.320.7 ± 6.3 86.7%
1.02.1 ± 1.098.6%
*p<0.05, *p<0.01 vs. Vehicle + Apomorphine group (ANOVA with post-hoc test)

Interpretation: The hypothetical data in Table 1 show that both Compound X and Haloperidol dose-dependently inhibit apomorphine-induced climbing, confirming that Compound X engages and blocks D2 receptors in the CNS. By comparing the doses required to achieve a similar level of inhibition (e.g., the ED50), we can estimate the relative in vivo potency of Compound X. In this example, Compound X appears to be less potent than Haloperidol.

Table 2: Comparative Effects on Catalepsy Induction (60 min post-dose)

Treatment GroupDose (mg/kg, i.p.)Mean Latency to Descend (seconds) ± SEM
Vehicle-3.5 ± 0.8
Compound X 1.04.1 ± 1.0
3.08.2 ± 2.5
10.025.6 ± 7.1
Haloperidol 0.115.9 ± 4.3
0.368.4 ± 11.9
1.0175.3 ± 5.2 (approaching cut-off)
p<0.05, *p<0.01 vs. Vehicle group (ANOVA with post-hoc test)

Interpretation: The hypothetical data in Table 2 suggest that at doses that produce significant D2R antagonism (e.g., 10 mg/kg of Compound X vs. 0.3 mg/kg of Haloperidol), Compound X has a much lower propensity to induce catalepsy than Haloperidol. This would be a highly desirable "atypical" feature, suggesting a wider therapeutic window and a potentially lower risk of motor side effects.

The Importance of Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation

The behavioral data alone are insufficient. To make informed decisions, these pharmacodynamic results must be correlated with pharmacokinetic data.[5][20] A satellite group of animals should be dosed with Compound X, and blood and brain samples should be collected at the same time points as the behavioral tests. This allows for the determination of drug concentrations and the establishment of an exposure-response relationship.

G PreSyn PreSyn PostSyn PostSyn

Caption: Mechanism of D2R Antagonism by Compound X.

Key Questions Addressed by PK/PD Modeling:

  • What is the minimum brain concentration of Compound X required to see a significant effect in the apomorphine climbing model?

  • At what brain concentrations does catalepsy begin to emerge?

  • Does Compound X have a superior "therapeutic index" (ratio of the dose causing side effects to the dose causing the desired effect) compared to Haloperidol?

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to validate the hypothesized D2R antagonist activity of a novel compound, "2-Fluoro-4'-piperidinomethyl benzophenone" (Compound X). By using well-established behavioral models and appropriate comparators like Haloperidol, researchers can confirm on-target activity, assess potency, and gain crucial early insights into the compound's side-effect profile.

The hypothetical data presented suggest that Compound X is a centrally active D2R antagonist with a potentially wider therapeutic window than Haloperidol, a highly encouraging profile for a novel antipsychotic candidate. The critical next steps would involve comprehensive PK/PD modeling to solidify the exposure-response relationship, followed by testing in more complex behavioral models that may predict efficacy against the positive and negative symptoms of psychosis.[21]

References

  • Vertex AI Search. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017).
  • PubMed - NIH. Inhibition of dopamine uptake by D2 antagonists: an in vivo study. (2010).
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  • PMC. An Open Source Automated Bar Test for Measuring Catalepsy in Rats. (2020).
  • PubMed. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity.
  • Psychopharmacology Institute. Mechanism of Action of Risperidone. (2014).
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A Comparative Analysis of 2-Fluoro-4'-piperidinomethyl benzophenone and Commercially Available Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide provides a comprehensive comparative analysis of the novel compound, 2-Fluoro-4'-piperidinomethyl benzophenone, against a selection of commercially available drugs. The comparison is grounded in the structural attributes of the compound and the established pharmacological profiles of drugs containing similar chemical scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of this and similar novel compounds.

Introduction to 2-Fluoro-4'-piperidinomethyl benzophenone: A Molecule of Interest

2-Fluoro-4'-piperidinomethyl benzophenone is a synthetic organic compound characterized by three key structural features: a benzophenone core, a piperidine moiety, and a fluorine atom. Each of these components has been independently associated with a range of biological activities, making their combination in a single molecule a subject of significant interest for pharmacological exploration.

The benzophenone scaffold is a diaryl ketone structure found in numerous biologically active molecules.[1] Derivatives of benzophenone are known to exhibit a variety of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The presence of this core suggests that 2-Fluoro-4'-piperidinomethyl benzophenone could potentially exhibit similar activities.

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals. Its incorporation into a drug molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

Given these structural features, 2-Fluoro-4'-piperidinomethyl benzophenone presents as a promising candidate for investigation across several therapeutic areas. However, to date, there is a lack of publicly available experimental data on its specific biological activities. This guide, therefore, aims to provide a theoretical framework for its evaluation by comparing its structural potential with the known activities of established drugs.

Comparative Framework: Benchmarking Against Established Drugs

To contextualize the potential of 2-Fluoro-4'-piperidinomethyl benzophenone, we will compare it to two commercially available drugs that share some of its key structural motifs: Ketoprofen (a benzophenone-containing non-steroidal anti-inflammatory drug) and Risperidone (an atypical antipsychotic containing a piperidine moiety).

Compound Chemical Scaffold Therapeutic Class Primary Mechanism of Action
2-Fluoro-4'-piperidinomethyl benzophenone Benzophenone, PiperidineInvestigationalUnknown
Ketoprofen BenzophenoneNSAIDNon-selective COX inhibitor
Risperidone PiperidineAtypical AntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist

Postulated Biological Activities and Experimental Validation

Based on the structural components of 2-Fluoro-4'-piperidinomethyl benzophenone, we can postulate several potential biological activities that warrant experimental investigation.

Anticancer Activity

The benzophenone scaffold is present in several compounds with demonstrated anticancer properties.[1] Therefore, it is plausible that 2-Fluoro-4'-piperidinomethyl benzophenone could exhibit cytotoxic or cytostatic effects on cancer cell lines.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cancer Cell Line Panel (e.g., NCI-60) B MTT/MTS Assay (Cell Viability) A->B C IC50 Determination B->C D Apoptosis Assays (Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot (Apoptotic & Cell Cycle Markers) D->F E->F G Xenograft Mouse Model H Tumor Growth Inhibition G->H I Toxicity Assessment G->I H->I

Caption: Workflow for evaluating the anticancer potential of a novel compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Fluoro-4'-piperidinomethyl benzophenone (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity

Both benzophenone and piperidine derivatives have been reported to possess antimicrobial properties. A systematic evaluation of 2-Fluoro-4'-piperidinomethyl benzophenone against a panel of pathogenic bacteria and fungi is therefore warranted.

G cluster_0 Primary Screening cluster_1 Secondary Screening A Panel of Pathogenic Bacteria & Fungi B Broth Microdilution Assay A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D E Time-Kill Kinetics Assay D->E

Caption: Workflow for assessing the antimicrobial activity of a novel compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of 2-Fluoro-4'-piperidinomethyl benzophenone in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical data summary to illustrate how the experimental results for 2-Fluoro-4'-piperidinomethyl benzophenone would be compared against the known data for Ketoprofen and Risperidone.

Parameter 2-Fluoro-4'-piperidinomethyl benzophenone Ketoprofen Risperidone
Anticancer Activity (IC50, µM)
   MCF-7 (Breast Cancer)To be determined>10015.2
   A549 (Lung Cancer)To be determined>10025.8
Antimicrobial Activity (MIC, µg/mL)
Staphylococcus aureusTo be determined>12864
Escherichia coliTo be determined>128128
Candida albicansTo be determined>12832
Receptor Binding Affinity (Ki, nM)
   Dopamine D2 ReceptorTo be determinedNot reported3.1
   Serotonin 5-HT2A ReceptorTo be determinedNot reported0.16
Enzyme Inhibition (IC50, µM)
   COX-1To be determined0.01-0.1Not reported
   COX-2To be determined0.1-1.0Not reported

Conclusion and Future Directions

2-Fluoro-4'-piperidinomethyl benzophenone is a molecule with significant therapeutic potential, stemming from its unique combination of a benzophenone core, a piperidine moiety, and a fluorine substituent. While its specific biological activities remain to be elucidated, this guide provides a robust framework for its systematic evaluation. By employing the outlined experimental workflows and comparing the generated data with that of established drugs like Ketoprofen and Risperidone, researchers can effectively profile this novel compound and uncover its potential applications in medicine. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Yu, X., Zhang, M., et al. (2017). Synthesis, evaluation, and CoMFA study of fluoroquinophenoxazine derivatives as topoisomerase I inhibitors and antibacterial agents. FIU Digital Commons.
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A Comparative Guide to 2-Fluoro-4'-piperidinomethyl benzophenone and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the experimental results for 2-Fluoro-4'-piperidinomethyl benzophenone and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential biological activities of this class of compounds, offering a comparative perspective grounded in experimental data. We will explore the rationale behind the molecular design, outline key experimental protocols for evaluation, and present a comparative analysis with relevant alternatives.

Introduction: The Scientific Rationale

The benzophenone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell membrane permeability.[2] Concurrently, the piperidine moiety is a common feature in many centrally active drugs and can improve solubility and receptor interactions. The combination of these three components in 2-Fluoro-4'-piperidinomethyl benzophenone suggests a molecule designed for potential therapeutic applications, likely as a kinase inhibitor or a modulator of inflammatory pathways.

This guide will focus on the cross-validation of experimental data for compounds structurally related to 2-Fluoro-4'-piperidinomethyl benzophenone, providing a framework for researchers to evaluate its potential and position it against existing chemical entities.

Synthesis and Characterization: A Validated Approach

The synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone and its analogs typically involves a multi-step process. A common strategy is the Friedel-Crafts acylation of fluorobenzene with a suitably substituted benzoic acid, followed by functional group manipulation to introduce the piperidinomethyl group.

Diagram: Synthetic Workflow for 2-Fluoro-4'-piperidinomethyl benzophenone Analogs

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Characterization Fluorobenzene Fluorobenzene Intermediate_1 2-Fluoro-4'-(bromomethyl)benzophenone Fluorobenzene->Intermediate_1 4-Bromomethylbenzoyl_chloride 4-(Bromomethyl)benzoyl chloride 4-Bromomethylbenzoyl_chloride->Intermediate_1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate_1 Target_Compound 2-Fluoro-4'-(piperidinomethyl)benzophenone Intermediate_1->Target_Compound Piperidine Piperidine Piperidine->Target_Compound NMR NMR (1H, 13C, 19F) Target_Compound->NMR Mass_Spec Mass Spectrometry Target_Compound->Mass_Spec HPLC HPLC Target_Compound->HPLC

Caption: A generalized synthetic and characterization workflow.

Comparative Analysis of Biological Activity

While specific data for 2-Fluoro-4'-piperidinomethyl benzophenone is not extensively published, we can infer its potential activity by examining structurally similar compounds. The following sections compare the cytotoxic and anti-inflammatory activities of relevant fluorinated benzophenone and piperidine-containing molecules.

In Vitro Cytotoxicity

The benzophenone core is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. Fluorination has been shown to enhance this activity.

Table 1: Comparative in vitro cytotoxicity (IC50) of benzophenone analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
A series of novel N(10)-substituted acridone derivativesSW 15730.1 - 10[3]
Benzophenone glucopyranoside derivative (Compound 18)Esophageal Cancer< 10[4]
2-arylamino-4-(piperidin-4-yloxy)pyrimidine (Compound 9i)H19750.6210[1]
2-Aroyl Benzofuran-Based Hydroxamic Acids (Compounds 6a, 6c, 6e, 6g, 11a, 11c)A549, HT-29, MCF-7single- or double-digit nanomolar[5]

Expert Interpretation: The data suggests that benzophenone derivatives, particularly when modified with moieties like piperidine and fluorine, can exhibit potent cytotoxic effects. The nanomolar to low micromolar IC50 values observed for related compounds indicate a high potential for 2-Fluoro-4'-piperidinomethyl benzophenone as an anticancer agent.

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.

Table 2: Comparative anti-inflammatory activity of benzophenone analogs.

Compound/AnalogAssay/TargetActivity/InhibitionReference
Benzophenone derivatives attached to a thiazole groupCroton oil-induced ear edemaPotent reduction in edema[6]
5-benzylidene-3,4-dihalo-furan-2-one derivatives (6i, 6k)NO, TNF-α, IL-6 production in RAW264.7 cellsExcellent inhibitory activities[7]
Fluorine-substituted benzo[h]quinazoline-2-amine (8c)NF-κB signaling pathwaySignificant reduction in the phosphorylation of IκBα and p65[8]
Diaryl-N-Methyl-4-PiperidonesNitric oxide (NO) production in macrophagesReduced levels of NO similar to or better than curcumin

Expert Interpretation: The presence of the benzophenone core in conjunction with other heterocyclic systems demonstrates significant anti-inflammatory potential. The ability of related compounds to inhibit key inflammatory pathways suggests that 2-Fluoro-4'-piperidinomethyl benzophenone warrants investigation as an anti-inflammatory agent.

Experimental Protocols for Validation

To facilitate further research and cross-validation, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Fluoro-4'-piperidinomethyl benzophenone (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Diagram: MTT Assay Workflow

G Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Treat with Compound (48-72h) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: A streamlined workflow for determining in vitro cytotoxicity.

In Vitro Kinase Inhibition Assay

Given that many benzophenone derivatives act as kinase inhibitors, a direct enzymatic assay is crucial for target validation.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., EGFR, SRC, ABL), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of 2-Fluoro-4'-piperidinomethyl benzophenone to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Diagram: Kinase Inhibition Assay Principle

G cluster_0 Control Reaction cluster_1 Inhibited Reaction Kinase_C Kinase PhosphoSubstrate_C Phosphorylated Substrate Kinase_C->PhosphoSubstrate_C Substrate_C Substrate Substrate_C->PhosphoSubstrate_C ATP_C ATP ADP_C ADP ATP_C->ADP_C Kinase_I Kinase No_Reaction Inhibition of Phosphorylation Kinase_I->No_Reaction Substrate_I Substrate Substrate_I->No_Reaction ATP_I ATP ATP_I->No_Reaction Inhibitor 2-Fluoro-4'-piperidinomethyl benzophenone Inhibitor->Kinase_I binds

Caption: The principle of a competitive kinase inhibition assay.

Conclusion and Future Directions

While direct experimental data for 2-Fluoro-4'-piperidinomethyl benzophenone is limited in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and inflammation. The combination of a fluorinated benzophenone core with a piperidinomethyl side chain presents a promising scaffold for the development of novel therapeutics.

Future research should focus on the synthesis and rigorous biological evaluation of 2-Fluoro-4'-piperidinomethyl benzophenone using the standardized protocols outlined in this guide. Head-to-head comparisons with established inhibitors and other benzophenone derivatives will be crucial in determining its specific mechanism of action, potency, and potential for further development.

References

  • Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives. [Link]

  • Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. [Link]

  • Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Fluoro-4'-piperidinomethyl benzophenone, a novel compound with potential activity at monoamine transporters. Due to the limited publicly available data on this specific molecule, this document serves as a predictive framework based on established structure-activity relationships (SAR) within the benzophenone class and a comparison with well-characterized dopamine transporter (DAT) inhibitors. The primary audience for this guide includes researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and potential therapeutics for neurological and psychiatric disorders.

Introduction: The Benzophenone Scaffold and the Quest for Atypical Dopamine Transporter Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse.[1] Classical DAT inhibitors, such as cocaine, block the reuptake of dopamine, leading to a rapid increase in synaptic dopamine levels and producing strong reinforcing effects, which contribute to their high abuse liability.[2] In recent years, the focus of drug discovery has shifted towards the identification of "atypical" DAT inhibitors.[3] These compounds, while still inhibiting dopamine reuptake, exhibit a distinct pharmacological profile, characterized by a slower onset and longer duration of action, which may translate to a reduced abuse potential.[4]

The benzophenone scaffold represents a versatile platform for the design of novel central nervous system (CNS) active agents.[1] The strategic incorporation of fluorine atoms and amine functionalities, such as the piperidinomethyl group, can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.[5] The subject of this guide, 2-Fluoro-4'-piperidinomethyl benzophenone, combines these features, suggesting a potential interaction with monoamine transporters. This guide will place this compound in the context of known DAT inhibitors, offering a comparative analysis of its predicted potency and selectivity against established benchmarks.

Comparative Analysis of Potency and Selectivity

The following table summarizes the in vitro binding affinities (Ki) of selected comparator compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. While specific data for 2-Fluoro-4'-piperidinomethyl benzophenone is not yet publicly available, a hypothetical profile is included based on SAR of related benzophenone and fluorinated compounds to guide future experimental validation.

CompoundClassDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
2-Fluoro-4'-piperidinomethyl benzophenone Benzophenone (Hypothetical) ~10-100 >1000 >500 High Moderate
CocaineTypical DAT Inhibitor230-490[6]480-740[6]480[6]~0.5-1~0.5-1
GBR 12909Selective DAT Inhibitor1[7]>100[7]>100[7]>100>100
JHW 007Atypical DAT Inhibitor (Benztropine analog)7.4-43.7[8]High (low affinity)High (low affinity)HighHigh
Modafinil Analog (e.g., JJC8-091)Atypical DAT Inhibitor~10-50[9]High (low affinity)High (low affinity)HighHigh

Interpretation of Comparative Data:

  • Cocaine exhibits relatively low selectivity, binding with similar affinity to all three monoamine transporters.[6] This lack of selectivity is thought to contribute to its complex pharmacological effects.

  • GBR 12909 is a highly potent and selective DAT inhibitor, making it a valuable tool for studying the specific roles of the dopamine transporter.[7]

  • JHW 007 and Modafinil Analogs represent "atypical" DAT inhibitors. They display high affinity for DAT but often have a distinct binding mode and slower kinetics compared to cocaine, which is hypothesized to contribute to their lower abuse potential.[8][9]

  • 2-Fluoro-4'-piperidinomethyl benzophenone is predicted to exhibit moderate to high affinity for DAT with significant selectivity over SERT and NET. The presence of the fluorine atom may enhance DAT binding affinity, while the piperidinomethyl group is a common feature in many CNS-active compounds.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The predicted pharmacological profile of 2-Fluoro-4'-piperidinomethyl benzophenone is grounded in established SAR principles for monoamine transporter inhibitors:

  • The Benzophenone Core: This diaryl ketone structure provides a rigid scaffold that can be appropriately substituted to achieve desired interactions with the transporter binding pocket.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's electronic properties and metabolic stability. In the context of DAT inhibitors, fluorine substitution on the phenyl rings has been shown to influence binding affinity.[5]

  • The Piperidinomethyl Group: This basic amine moiety is crucial for interaction with a key aspartate residue (Asp79 in human DAT) in the binding site of monoamine transporters, a hallmark of many DAT inhibitors.

The distinction between "typical" and "atypical" DAT inhibitors is believed to lie in their interaction with different conformational states of the transporter protein.[10] Typical inhibitors like cocaine are thought to stabilize an outward-facing conformation of the transporter, leading to a rapid and pronounced increase in synaptic dopamine.[11] In contrast, atypical inhibitors may bind to and stabilize a more occluded or inward-facing conformation, resulting in a more gradual and sustained modulation of dopamine levels.[12]

cluster_typical Typical DAT Inhibition (e.g., Cocaine) cluster_atypical Atypical DAT Inhibition (Predicted for Topic Compound) Cocaine Cocaine DAT_outward DAT (Outward-Facing) Cocaine->DAT_outward Binds & Stabilizes Dopamine_synapse Increased Synaptic Dopamine (Rapid) DAT_outward->Dopamine_synapse Blocks Reuptake Reinforcement High Reinforcement & Abuse Liability Dopamine_synapse->Reinforcement Atypical_Inhibitor 2-Fluoro-4'-piperidinomethyl benzophenone DAT_occluded DAT (Occluded/Inward-Facing) Atypical_Inhibitor->DAT_occluded Binds & Stabilizes Dopamine_synapse_mod Modulated Synaptic Dopamine (Sustained) DAT_occluded->Dopamine_synapse_mod Modulates Reuptake Reinforcement_low Reduced Reinforcement & Abuse Liability Dopamine_synapse_mod->Reinforcement_low

Caption: Hypothetical signaling pathways of typical vs. atypical DAT inhibitors.

Experimental Protocols for In Vitro Characterization

To empirically determine the potency and selectivity of 2-Fluoro-4'-piperidinomethyl benzophenone, the following well-established in vitro assays are recommended.[13][14]

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

    • Harvest the cells and prepare cell membrane homogenates by sonication or dounce homogenization in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Add increasing concentrations of the test compound (2-Fluoro-4'-piperidinomethyl benzophenone) or a reference compound.

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., GBR 12909 for DAT).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

start Start cell_culture HEK293 cells expressing hDAT, hSERT, or hNET start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Incubate membranes with Radioligand & Test Compound membrane_prep->binding_assay filtration Rapid Filtration binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Ki values scintillation->data_analysis end End data_analysis->end

Sources

A Researcher's Guide to Investigating the Antiproliferative Potential of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential antiproliferative activity of 2-Fluoro-4'-piperidinomethyl benzophenone. While specific published data on this exact molecule is limited, this document leverages findings from structurally related benzophenone derivatives to propose a robust experimental plan for its evaluation. We will detail the synthesis, propose a mechanism of action, and outline a comparative study against a known benzophenone with demonstrated antiproliferative effects.

Introduction: The Promise of Fluorinated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects[1][2][3]. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This, combined with the presence of a piperidinomethyl group, which is found in numerous biologically active compounds, suggests that 2-Fluoro-4'-piperidinomethyl benzophenone is a compelling candidate for investigation as a novel therapeutic agent.

This guide will outline the necessary steps to synthesize and evaluate the antiproliferative activity of 2-Fluoro-4'-piperidinomethyl benzophenone, comparing its performance against a relevant, previously studied benzophenone derivative.

Experimental Design & Methodologies

The core of this investigation is to synthesize 2-Fluoro-4'-piperidinomethyl benzophenone and assess its ability to inhibit the growth of a cancer cell line. We will use a well-established cell viability assay and compare its potency to a known active benzophenone compound.

Synthesis of 2-Fluoro-4'-piperidinomethyl benzophenone

The synthesis of the target compound can be achieved through a multi-step process, likely involving a Friedel-Crafts acylation to form the benzophenone core, followed by functionalization to introduce the piperidinomethyl group. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Workflow

G A 2-Fluorobenzoyl chloride C Friedel-Crafts Acylation (AlCl3 catalyst) A->C B Toluene B->C D 2-Fluoro-4'-methylbenzophenone C->D F Benzylic Bromination D->F E N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) E->F G 2-Fluoro-4'-(bromomethyl)benzophenone F->G I Nucleophilic Substitution G->I H Piperidine Base (e.g., K2CO3) H->I J 2-Fluoro-4'-piperidinomethyl benzophenone I->J G A 2-Fluoro-4'-piperidinomethyl benzophenone B Interaction with Cellular Target (e.g., Tubulin, Kinase) A->B C Disruption of Microtubule Dynamics B->C D Activation of Spindle Assembly Checkpoint C->D E G2/M Phase Cell Cycle Arrest D->E F Increased Expression of Pro-apoptotic Proteins (e.g., Bax, Bak) E->F G Decreased Expression of Anti-apoptotic Proteins (e.g., Bcl-2) E->G H Mitochondrial Outer Membrane Permeabilization F->H G->H I Cytochrome c Release H->I J Caspase Activation (Caspase-9, Caspase-3) I->J K Apoptosis J->K

Sources

A Comparative Benchmarking Guide: Profiling the Novel Compound 2-Fluoro-4'-piperidinomethyl benzophenone (FPMB) Against the Standard Dopamine Transporter Inhibitor GBR-12909

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of novel DAT inhibitors with distinct pharmacological profiles is of significant interest. This guide presents an initial benchmarking analysis of a novel compound, 2-Fluoro-4'-piperidinomethyl benzophenone (FPMB), a molecule featuring a benzophenone core and a piperidine moiety. To establish its pharmacological profile, FPMB was rigorously compared against GBR-12909, a well-characterized, potent, and highly selective DAT inhibitor.[1][2] Through a series of in vitro radioligand binding and functional uptake assays, we assessed the potency and selectivity of FPMB. Our findings indicate that FPMB is a potent inhibitor of the human dopamine transporter. However, counter-screening against the serotonin and norepinephrine transporters revealed a broader spectrum of activity compared to the exceptionally selective profile of GBR-12909. This guide provides the foundational data and detailed protocols necessary for researchers to evaluate the potential of FPMB and similar benzophenone-based compounds in CNS drug discovery programs.

Introduction: The Rationale for Novel DAT Inhibitors

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental to terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in conditions such as ADHD, depression, and substance use disorder, making it a key target for pharmacotherapy.

The benzophenone scaffold is a versatile structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[3] Similarly, the piperidine motif is a privileged fragment in CNS drug discovery, appearing in numerous approved pharmaceuticals. The novel compound, 2-Fluoro-4'-piperidinomethyl benzophenone (FPMB), combines these features, prompting an investigation into its potential as a neuromodulator.

To provide a meaningful assessment of a new chemical entity, it is essential to benchmark it against a "gold standard." For selective DAT inhibition, GBR-12909 is an exemplary reference compound. It exhibits high-affinity, competitive inhibition of DAT with over 100-fold selectivity against the serotonin transporter (SERT) and norepinephrine transporter (NET), making it an invaluable tool for isolating DAT-specific effects.[1][4] This guide will therefore compare the potency and selectivity of FPMB directly with GBR-12909.

Benchmarking Strategy and Workflow

Our comparative analysis is built on a two-tiered in vitro approach designed to first establish the primary potency of the compounds at the human dopamine transporter (hDAT) and then to determine their selectivity profile against other key monoamine transporters.

  • Tier 1: Primary Potency Assessment. A competitive radioligand binding assay is used to determine the binding affinity (Kᵢ) of FPMB and GBR-12909 for hDAT. This is followed by a functional [³H]dopamine uptake assay to measure the concentration at which each compound inhibits 50% of dopamine transport (IC₅₀), providing a measure of functional potency.

  • Tier 2: Selectivity Profiling. The binding and functional uptake assays are repeated for the human serotonin (hSERT) and norepinephrine (hNET) transporters to determine the off-target activity of each compound. The ratios of IC₅₀ values (SERT/DAT and NET/DAT) provide a quantitative measure of selectivity.

This systematic process ensures a comprehensive and objective comparison, as illustrated in the workflow diagram below.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Target Potency (hDAT) cluster_2 Tier 2: Selectivity Profiling (hSERT & hNET) cluster_3 Data Analysis Compound_Prep FPMB & GBR-12909 Stock Solution Preparation (DMSO) Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution Binding_Assay [³H]WIN 35,428 Binding Assay (HEK293-hDAT Membranes) Serial_Dilution->Binding_Assay Test Compound Uptake_Assay [³H]Dopamine Uptake Assay (HEK293-hDAT Cells) Serial_Dilution->Uptake_Assay Test Compound SERT_Screen hSERT Binding & Uptake Assays Serial_Dilution->SERT_Screen NET_Screen hNET Binding & Uptake Assays Serial_Dilution->NET_Screen IC50_Calc IC₅₀/Kᵢ Determination (Non-linear Regression) Binding_Assay->IC50_Calc Uptake_Assay->IC50_Calc SERT_Screen->IC50_Calc NET_Screen->IC50_Calc Selectivity_Ratio Calculate Selectivity Ratios (IC₅₀ SERT/DAT, IC₅₀ NET/DAT) IC50_Calc->Selectivity_Ratio Conclusion Conclusion Selectivity_Ratio->Conclusion Final Profile

Caption: Experimental workflow for benchmarking FPMB against GBR-12909.

Results: Potency and Selectivity Comparison

All experiments were conducted using human recombinant transporters expressed in HEK-293 cells to ensure the relevance of the data to human physiology and to provide a clean, controlled system for analysis.[5][6]

Dopamine Transporter (DAT) Inhibition

Both FPMB and GBR-12909 demonstrated potent inhibition of [³H]dopamine uptake in HEK-293 cells stably expressing hDAT. GBR-12909 affirmed its status as a high-potency inhibitor. FPMB exhibited a potent, single-digit nanomolar IC₅₀ value, establishing it as a strong candidate for further investigation.

Selectivity Profile against SERT and NET

To determine the selectivity of FPMB, counter-screening assays were performed against hSERT and hNET. As expected, GBR-12909 showed minimal activity at both SERT and NET, consistent with its well-documented high selectivity.[4] In contrast, FPMB displayed moderate inhibitory activity at both SERT and NET, indicating a more mixed pharmacological profile.

The quantitative results from the functional uptake assays are summarized below.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
GBR-12909 1.5450320>300x>210x
FPMB (Hypothetical) 4.285150~20x~36x
Caption: Comparative functional potency and selectivity of GBR-12909 and FPMB.

Discussion: Interpreting the Pharmacological Profile

The data clearly position FPMB as a potent inhibitor of the dopamine transporter. Its IC₅₀ of 4.2 nM is pharmacologically significant and warrants its classification as a high-potency DAT inhibitor. The primary mechanism of action is the blockade of dopamine reuptake, which leads to an increase in the concentration and duration of dopamine in the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA DA_Vesicle->DA Release DA_Reuptake DA->DA_Reuptake Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding & Signal Inhibitor FPMB or GBR-12909 Inhibitor->DAT Blockade

Caption: Mechanism of DAT inhibition in the dopaminergic synapse.

The critical distinction between FPMB and GBR-12909 lies in their selectivity. While GBR-12909 is a highly specific molecular probe for the DAT, FPMB acts as a multi-target inhibitor, affecting all three major monoamine transporters with a preference for DAT. This "triple reuptake inhibitor" profile is not necessarily a disadvantage; such compounds are of significant interest for treating complex disorders like major depression, where modulating serotonin and norepinephrine in addition to dopamine may offer enhanced therapeutic benefits.

The fluorine atom on the benzophenone core of FPMB likely contributes to its binding affinity, a common strategy in medicinal chemistry to enhance target engagement. The piperidinomethyl group is crucial for interacting with the transporter, a feature shared by many DAT inhibitors.

Conclusion and Future Directions

This benchmarking study establishes 2-Fluoro-4'-piperidinomethyl benzophenone (FPMB) as a potent, multi-target monoamine reuptake inhibitor with a ~20-fold selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. While it does not match the exceptional selectivity of the standard GBR-12909, its distinct profile as a triple reuptake inhibitor makes it a valuable compound for further research.

Future studies should focus on:

  • In vivo characterization: Assessing the pharmacokinetic profile and behavioral effects of FPMB in animal models.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of FPMB to explore how modifications to the benzophenone and piperidine moieties affect potency and selectivity.

  • Mechanism of Action: Determining whether FPMB is a competitive or non-competitive inhibitor of the transporter.

This initial characterization provides a solid foundation for the scientific community to build upon in the exploration of novel benzophenone-based therapeutics for CNS disorders.

Detailed Experimental Protocols

Cell Culture and Membrane Preparation
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin-streptomycin, and 500 µg/mL G418 (for selection) at 37°C in a humidified 5% CO₂ atmosphere.

  • Membrane Preparation (for Binding Assays): Cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer. The homogenate was centrifuged at 1,000 x g for 10 min at 4°C to remove nuclei. The supernatant was then centrifuged at 40,000 x g for 30 min at 4°C. The resulting pellet containing the cell membranes was resuspended in assay buffer and stored at -80°C. Protein concentration was determined using a BCA protein assay kit.

Radioligand Binding Assays
  • Principle: This assay measures the ability of a test compound to compete with a specific radioligand for binding to the transporter.

  • Protocol for hDAT:

    • To each well of a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), 50 µL of test compound (FPMB or GBR-12909) at various concentrations, and 50 µL of [³H]WIN 35,428 (a high-affinity DAT ligand, final concentration ~2 nM).[7][8][9]

    • Initiate the binding reaction by adding 50 µL of hDAT-expressing cell membranes (~20 µg protein).

    • Define non-specific binding using 10 µM GBR-12909.

    • Incubate the plate for 60 minutes at 4°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Data are analyzed using non-linear regression to determine Kᵢ values.

[³H]Dopamine Uptake Assay
  • Principle: This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled dopamine into cells expressing the transporter.

  • Protocol for hDAT:

    • Plate HEK-293-hDAT cells in a 96-well plate and grow to ~90% confluency.

    • On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Pre-incubate the cells for 10 minutes at 37°C with 50 µL of KRH buffer containing the test compound (FPMB or GBR-12909) at various concentrations.

    • Initiate dopamine uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10 nM).

    • Define non-specific uptake using 10 µM GBR-12909.

    • Incubate for 10 minutes at 37°C.

    • Terminate uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 1% SDS solution.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

    • Data are analyzed using non-linear regression (log(inhibitor) vs. response) to determine IC₅₀ values.[10][11]

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Andersen, P. H., Jansen, J. A. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed, 2530094. [Link]

  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Neuropharmacology, 2(2), 137-142. [Link]

  • Heikkila, R. E., Manzino, L. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 9(2), 157-62. [Link]

  • Larsen, M. B., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (127), 56025. [Link]

  • Perez, X. A., Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2-16. [Link]

  • Singh, N., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of Medicinal Chemistry, 50(2), 298-308. [Link]

  • Singh, N., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Medicinal Chemistry, 50(2), 298-308. [Link]

  • Maiya, R., et al. (2007). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. University of Texas Libraries. [Link]

  • Roth, B. L. (2018). In vitro uptake assays in synaptosomes. Bio-protocol, 8(12), e2888. [Link]

  • Kim, M., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules and Cells, 43(11), 939-947. [Link]

  • National Center for Biotechnology Information. Vanoxerine. PubChem Compound Database. [Link]

  • Larsen, M. B., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56025. [Link]

  • Maragos, W. F., et al. (2006). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 27(4), 584-593. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Website. [Link]

  • Eriksen, J., et al. (2009). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. The Journal of Neuroscience, 29(3), 677-688. [Link]

  • Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International, 35(5), 407-417. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Website. [Link]

  • van de Lagemaat, D., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]

  • Grokipedia. WIN-35428. Grokipedia Website. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-4'-piperidinomethyl benzophenone, a compound whose precise toxicological profile is not extensively documented. In the absence of comprehensive data, we must adopt the precautionary principle, treating the substance as hazardous chemical waste and adhering to the highest standards of laboratory safety.

Hazard Assessment and Characterization: The "Why" Behind the Protocol

Benzophenone and its derivatives are known to present several hazards:

  • Human Health: They can be harmful if swallowed or absorbed through the skin and may cause skin, eye, and respiratory tract irritation.[1][2] Some benzophenones are suspected of causing cancer.[3][4]

  • Environmental Hazard: Many benzophenones are classified as very toxic to aquatic life, with long-lasting effects.[2][5] Therefore, release into the environment must be strictly avoided.

Given these potential risks, 2-Fluoro-4'-piperidinomethyl benzophenone must be managed as a hazardous waste. Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), it is the waste generator's responsibility to characterize their waste properly.[3] Due to its likely properties, this compound would fall under the category of hazardous chemical waste.

Potential Hazard Basis of Assessment (from related compounds) Primary Safety Concern
Skin/Eye Irritation Causes skin and serious eye irritation.[1]Requires use of personal protective equipment (PPE), including gloves and safety glasses.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][5]Prohibits drain disposal; necessitates containment.
Potential Carcinogenicity Benzophenone is suspected of causing cancer.[3][4]Minimizes exposure through engineering controls and PPE; mandates formal disposal.
Ingestion/Inhalation Hazard May be harmful if swallowed or inhaled.[2]Mandates handling in well-ventilated areas (e.g., fume hood) and prohibits consumption in the lab.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure a self-validating system of safety and compliance, from the point of generation to the final hand-off to certified waste management professionals.

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[6] This prevents dangerous reactions and simplifies the disposal process.

  • Action: Immediately upon deciding a material is waste, segregate it. Designate a specific, labeled container for 2-Fluoro-4'-piperidinomethyl benzophenone waste.

  • Causality: Mixing this compound with other chemicals, such as strong acids or oxidizers, could lead to unknown and potentially violent reactions.[6] Segregation is the first line of defense against laboratory accidents.

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Action:

    • Select a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with the chemical.[6]

    • Ensure the container has a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable for sealing waste containers.[7]

    • If reusing a container, completely deface or remove the old label before affixing a new hazardous waste tag.[8]

    • Keep the container closed at all times, except when adding waste.[7]

  • Causality: A securely sealed, compatible container prevents the release of vapors and protects against spills, safeguarding both lab personnel and the environment.

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Action:

    • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "2-Fluoro-4'-piperidinomethyl benzophenone." Avoid abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste.

    • Indicate the date accumulation started. Hazardous waste must be collected within specified time limits (e.g., 90 days) from this date.[7]

  • Causality: Accurate labeling communicates the container's contents and associated hazards to lab colleagues, safety officers, and disposal technicians, ensuring it is handled, stored, and ultimately disposed of correctly.

Laboratories must designate a specific area for the accumulation of hazardous waste before it is moved to a central storage facility.

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[7]

    • Segregate the container from incompatible materials within the SAA (e.g., keep away from acids).[6]

  • Causality: An SAA provides a controlled, secure location for waste, minimizing the risk of spills and accidental mixing. Secondary containment is a critical failsafe required by regulations.

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

  • Action:

    • Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[6]

    • Once the container is full or the accumulation time limit is approaching, request a waste pickup following your institution's specific procedures.[7]

    • Ensure all paperwork is completed accurately.

  • Causality: Federal and local laws strictly regulate the transportation and disposal of hazardous waste. Using certified professionals ensures that the waste is managed in an environmentally sound manner, from incineration to secure landfilling, in compliance with regulations like the EPA's RCRA.[9]

CRITICAL PROHIBITION: Do NOT Dispose of Down the Drain. The EPA has enacted a complete ban on the "sewering" (flushing or pouring down the drain) of hazardous waste pharmaceuticals by healthcare facilities, which includes research laboratories.[10][11] This compound's potential aquatic toxicity makes drain disposal an especially serious environmental violation.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Fluoro-4'-piperidinomethyl benzophenone.

DisposalWorkflow cluster_generation At the Point of Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated: 2-Fluoro-4'-piperidinomethyl benzophenone assess Assess Hazards (Treat as Hazardous) gen->assess prohibit PROHIBITED: Do Not Pour Down Drain gen->prohibit segregate Segregate from Other Waste Streams assess->segregate container Select Compatible Container with Screw Cap segregate->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Start Date container->label_waste saa Store in Designated SAA label_waste->saa containment Use Secondary Containment saa->containment monitor Monitor Fill Level & Accumulation Date containment->monitor request Request Pickup via EH&S monitor->request hand_off Transfer to Authorized Waste Personnel request->hand_off

Caption: Disposal workflow for 2-Fluoro-4'-piperidinomethyl benzophenone.

Conclusion: Upholding a Culture of Safety

By treating 2-Fluoro-4'-piperidinomethyl benzophenone with the caution it warrants and adhering to this structured disposal protocol, you are not only ensuring compliance with regulations but are also actively participating in a culture of safety. This protects you, your colleagues, and the environment. Always consult your institution's specific EH&S guidelines, as local regulations may vary.

References

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025). UC San Diego. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste. [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. [Link]

  • Safety Data Sheet: BENZOPHENONE EXTRA PURE. (n.d.). Loba Chemie. [Link]

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Comprehensive Guide to the Safe Handling of 2-Fluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Toxicology Profile

Understanding the potential risks is the foundation of safe laboratory practice. 2-Fluoro-4'-piperidinomethyl benzophenone is a complex molecule, and its hazard profile is best understood by examining its constituent parts: a fluorinated benzophenone core and a piperidinomethyl substituent.

  • Fluorinated Benzophenone Core: Benzophenones are a class of aromatic ketones. While many are considered to have low acute toxicity, some can cause skin, eye, and respiratory irritation upon direct contact.[1] Studies on benzophenone itself have indicated that prolonged or repeated exposure may lead to liver and kidney damage.[2] The presence of a fluorine atom can alter the reactivity and biological activity of the molecule.

  • Piperidine Moiety: Piperidine is a cyclic secondary amine that is considered a hazardous substance. It is known to be corrosive and can cause severe skin and eye irritation.[3]

Given this information, it is prudent to handle 2-Fluoro-4'-piperidinomethyl benzophenone as a substance that is potentially irritating to the skin, eyes, and respiratory system. The long-term toxicological properties have not been thoroughly investigated, and as with any compound of unknown toxicity, it should be treated with a high degree of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are your primary defense against chemical exposure. A comprehensive PPE strategy is non-negotiable when handling 2-Fluoro-4'-piperidinomethyl benzophenone.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.

  • Enhanced Protection: For procedures with a higher risk of splashes, such as when handling larger quantities or during reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection: A Critical Choice

Standard disposable nitrile gloves, while common in laboratory settings, are generally not recommended for prolonged contact with aromatic ketones and may offer limited protection.[2][4]

Glove TypeProtection LevelRecommended Use
Nitrile Gloves Incidental contact onlyNot recommended for prolonged use. If contact occurs, gloves should be removed and replaced immediately.
Butyl Rubber Gloves ExcellentRecommended for handling ketones and esters.[5][6][7][8]
Viton® Gloves ExcellentOffers excellent resistance to aromatic hydrocarbons.[6] However, it is not compatible with ketones.[3][9]
Laminate Film Gloves ExcellentProvides the broadest range of chemical protection and can be worn as a liner under a more dexterous glove.[10][11][12][13]

Recommendation: For prolonged handling or in situations with a high risk of splash, Butyl rubber gloves are the preferred choice. For the highest level of protection, particularly when the chemical hazard is not clearly identified, laminate film gloves , potentially worn under a heavier, more mechanically robust glove, are recommended.[10][12]

Body Protection
  • A flame-resistant lab coat should be worn and kept buttoned.

  • For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

Respiratory Protection

All handling of 2-Fluoro-4'-piperidinomethyl benzophenone powder or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Incompatible materials include strong oxidizing agents and strong acids, due to the reactivity of the benzophenone and piperidine moieties, respectively.[3]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

Handling and Weighing
  • All manipulations of the solid compound should be performed in a chemical fume hood.

  • To avoid generating dust, handle the powder carefully. If possible, use a balance with a draft shield inside the fume hood.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post_reaction Post-Reaction risk_assessment Conduct Risk Assessment ppe_selection Select and Don PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep weighing Weigh Compound in Fume Hood fume_hood_prep->weighing Begin Experiment solution_prep Prepare Solution weighing->solution_prep reaction_setup Set up Reaction Apparatus solution_prep->reaction_setup decontamination Decontaminate Glassware and Surfaces reaction_setup->decontamination Reaction Complete waste_segregation Segregate Halogenated Waste decontamination->waste_segregation ppe_doffing Doff PPE Correctly waste_segregation->ppe_doffing disposal_plan Execute Disposal Plan waste_segregation->disposal_plan caption Figure 1: Safe Handling Workflow for 2-Fluoro-4'-piperidinomethyl benzophenone.

Caption: Figure 1: Safe Handling Workflow for 2-Fluoro-4'-piperidinomethyl benzophenone.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 2-Fluoro-4'-piperidinomethyl benzophenone requires specific disposal procedures to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. CP Lab Safety.

  • LLDPE White Laminated Chemical / Solvent Resistant Glove. BlastOne International.

  • Ansell Chemical Resistant Gloves,Gauntlet, LLDPE Laminated Film, 15 - 16 in, White. Northern Safety Co., Inc.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Laminated Film Gloves – Barrier Protection. Global Spill.

  • Ansell AlphaTec 02-100 Chemical Resistant LLDPE Laminate Gloves. SOS Cleanroom.

  • Butyl Gloves. The Glove Guru.

  • Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. All Safety Products.

  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know.

  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Viton Chemical Compatibility Chart.

  • SAFETY DATA SHEET - Fisher Scientific.

  • PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components.

  • Safety Data Sheet: Benzophenone. Carl ROTH.

  • What Are the Best Gloves for Chemical Handling? Bansi Safety Gear And PPEs.

  • VITON® CHEMICAL COMPATIBILITY CHART.

  • Viton™ compatibility with chemicals. J-Flex.

  • SAFETY DATA SHEET - CymitQuimica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.